Thiabendazole hypophosphite
描述
属性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1,3-thiazole;phosphenous acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S.HO2P/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9;1-3-2/h1-6H,(H,12,13);(H,1,2) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCLPOMBSNHUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3.OP=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N3O2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034960 | |
| Record name | Thiabendazole hypophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28558-32-9 | |
| Record name | Thiabendazole hypophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIABENDAZOLE HYPOPHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33CVB341OK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Thiabendazole Hypophosphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiabendazole (B1682256), a benzimidazole (B57391) derivative, is a well-established anthelmintic and fungicide. Its utility is sometimes enhanced by forming salts, such as Thiabendazole hypophosphite, to modify its physicochemical properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. Due to the limited availability of specific experimental data for this salt, this guide also includes extensive data for the parent compound, Thiabendazole, and details general experimental protocols for the determination of key physicochemical parameters. Furthermore, it outlines the established mechanisms of action of Thiabendazole, which are fundamental to its biological activity.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical for formulation development, as they influence solubility, dissolution rate, bioavailability, and stability. While comprehensive data for this compound is not extensively published, the following tables summarize the available information for the salt and its parent compound, Thiabendazole.
General Properties
| Property | This compound | Thiabendazole | Source(s) |
| Chemical Name | 4-(1H-benzimidazol-2-yl)-1,3-thiazole;phosphinic acid | 4-(1H-benzimidazol-2-yl)-1,3-thiazole | [1] |
| CAS Number | 28558-32-9 | 148-79-8 | [1] |
| Molecular Formula | C₁₀H₈N₃O₂PS | C₁₀H₇N₃S | [1][2] |
| Molecular Weight | 265.23 g/mol | 201.25 g/mol | [1][2] |
| Appearance | Amber liquid (formulation) | White or cream-colored odorless, tasteless powder | [3] |
Physicochemical Data
| Property | This compound | Thiabendazole | Source(s) |
| Melting Point | Not available | 298–301 °C | [4] |
| Density | 1.103 g/cm³ at 25 °C (liquid formulation) | Not available | [3] |
| pKa | Not available | 4.64 | [5] |
| logP | Not available | 2.47 | [5] |
| Water Solubility | Not available | Low solubility at neutral pH, increases in dilute acid. Maximum solubility of 1.5% at pH 2.5. | [4][6] |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
The synthesis of this compound involves a two-step process: the synthesis of Thiabendazole, followed by its reaction with hypophosphorous acid to form the salt.
Step 1: Synthesis of Thiabendazole
Several methods for the synthesis of Thiabendazole have been reported. A common method involves the condensation of o-phenylenediamine (B120857) with 4-thiazolecarboxamide in the presence of a dehydrating agent like polyphosphoric acid.[4]
-
Materials: o-phenylenediamine, 4-thiazolecarboxamide, polyphosphoric acid.
-
Procedure:
-
A mixture of o-phenylenediamine and 4-thiazolecarboxamide is added to polyphosphoric acid.
-
The reaction mixture is heated at elevated temperatures (e.g., 250 °C) for several hours.[7]
-
The mixture is then cooled and poured into water to precipitate the crude Thiabendazole.
-
The crude product is collected by filtration, washed, and can be further purified by recrystallization.
-
Step 2: Formation of this compound Salt
The formation of the hypophosphite salt is an acid-base reaction.
-
Materials: Thiabendazole, hypophosphorous acid, suitable solvent (e.g., ethanol).
-
Procedure:
-
Dissolve Thiabendazole in a suitable solvent, such as ethanol, with gentle heating if necessary.
-
Add a stoichiometric amount of hypophosphorous acid to the solution.
-
Stir the mixture at room temperature to allow for salt formation.
-
The this compound salt can be isolated by evaporation of the solvent or by precipitation followed by filtration.
-
The resulting solid can be dried under vacuum.
-
Determination of Melting Point
The melting point is determined using a capillary melting point apparatus.
-
Procedure:
-
A small amount of the dried, powdered sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
-
Determination of Solubility
A standard shake-flask method is used to determine aqueous solubility.
-
Procedure:
-
An excess amount of the compound is added to a known volume of water (or buffer of a specific pH).
-
The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]
-
Determination of pKa
Potentiometric titration is a common method for pKa determination.
-
Procedure:
-
A known concentration of the compound is dissolved in a suitable solvent (often a water-miscible co-solvent for poorly soluble compounds).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the inflection point of the resulting titration curve.
-
Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method followed by HPLC analysis is a standard procedure.
-
Procedure:
-
A known amount of the compound is dissolved in a mixture of n-octanol and water (or a buffer of a specific pH, typically 7.4) that have been pre-saturated with each other.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined by HPLC.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Mechanism of Action and Signaling Pathways
The biological activity of this compound is attributed to the Thiabendazole moiety. Its primary mechanisms of action are the disruption of microtubule formation and the inhibition of mitochondrial respiration in target organisms, primarily fungi and helminths.
Inhibition of Tubulin Polymerization
Thiabendazole binds to β-tubulin, a subunit of microtubules. This binding prevents the polymerization of tubulin dimers into microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell structure.[9]
Caption: Thiabendazole's inhibition of microtubule assembly.
Inhibition of Fumarate (B1241708) Reductase
In helminths, Thiabendazole inhibits the mitochondrial enzyme fumarate reductase. This enzyme is crucial for anaerobic respiration, a key energy-generating pathway in many parasitic worms. Its inhibition leads to a depletion of cellular energy.
Caption: Inhibition of fumarate reductase by Thiabendazole.
Developmental Toxicity and Associated Signaling Pathways
Studies in zebrafish have indicated that Thiabendazole can induce developmental toxicity. This has been linked to the alteration of the PI3K/Akt and MAPK signaling pathways, which are critical for normal organogenesis. Exposure to Thiabendazole can lead to increased apoptosis and oxidative stress.
Caption: Thiabendazole's impact on developmental signaling pathways.
Conclusion
This compound is a salt of the widely used antifungal and anthelmintic agent, Thiabendazole. While specific, detailed physicochemical data and experimental protocols for the hypophosphite salt are limited in publicly available literature, this guide provides the currently known information and outlines the standard methodologies for its characterization. The biological activity of this compound is conferred by the Thiabendazole molecule, which primarily acts by inhibiting tubulin polymerization and fumarate reductase. Further research into the specific properties of the hypophosphite salt would be beneficial for optimizing its formulation and application in both pharmaceutical and agricultural contexts.
References
- 1. This compound | C10H8N3O2PS | CID 62833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO1994025457A1 - Process for preparing thiabendazole - Google Patents [patents.google.com]
- 8. epa.gov [epa.gov]
- 9. Mechanism of Action of the Fungicide Thiabendazole, 2-(4′-Thiazolyl) Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Thiabendazole Hypophosphite: A Technical Guide for Researchers
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis and characterization of Thiabendazole hypophosphite, a compound of interest for various research applications. This document details the chemical properties, a robust synthesis protocol, and in-depth characterization methodologies. All quantitative data is presented in clear, tabular formats, and key experimental workflows and mechanistic pathways are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Thiabendazole, a member of the benzimidazole (B57391) class of compounds, is a well-established antifungal and antiparasitic agent.[1] Its mechanism of action primarily involves the inhibition of microtubule polymerization by binding to β-tubulin, which disrupts essential cellular processes like mitosis and intracellular transport in susceptible organisms.[1] The hypophosphite salt of Thiabendazole is of particular interest to researchers for its potential to offer altered physicochemical properties, such as solubility and stability, which can be advantageous in various experimental settings. This guide outlines a detailed procedure for the synthesis of this compound and the analytical techniques for its thorough characterization.
Synthesis of this compound
The synthesis of this compound is a two-step process. First, Thiabendazole is synthesized via the condensation of o-phenylenediamine (B120857) and 4-thiazolecarboxamide. Subsequently, the Thiabendazole free base is reacted with hypophosphorous acid to yield the desired hypophosphite salt.
Experimental Protocol: Synthesis of Thiabendazole
A widely utilized method for the synthesis of Thiabendazole involves the reaction of 4-thiazolecarboxamide with o-phenylenediamine in the presence of a dehydrating agent like polyphosphoric acid.
Materials:
-
4-thiazolecarboxamide
-
o-phenylenediamine
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, combine 4-thiazolecarboxamide and o-phenylenediamine in a 1:1 molar ratio.
-
Slowly add polyphosphoric acid to the mixture with constant stirring. An excess of PPA (typically 5-10 times the weight of the reactants) is used to ensure the reaction goes to completion and to maintain a stirrable paste.
-
Heat the reaction mixture to 150-170 °C and maintain this temperature for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the mixture to cool to approximately 80-90 °C and then carefully pour it into a beaker containing a large volume of ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude Thiabendazole will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with distilled water.
-
Recrystallize the crude product from ethanol to obtain pure Thiabendazole as a white to off-white solid.
-
Dry the purified product in a vacuum oven at 60-70 °C.
Experimental Protocol: Synthesis of this compound
The formation of the hypophosphite salt is achieved through a straightforward acid-base reaction between Thiabendazole and hypophosphorous acid.
Materials:
-
Thiabendazole (synthesized as per section 2.1)
-
Hypophosphorous acid (50% solution in water)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the purified Thiabendazole in a minimal amount of warm ethanol in a clean, dry flask.
-
In a separate container, dilute the 50% hypophosphorous acid solution with ethanol.
-
Slowly add the ethanolic solution of hypophosphorous acid dropwise to the Thiabendazole solution with constant stirring. A 1:1 molar ratio of Thiabendazole to hypophosphorous acid should be used.
-
Upon addition of the acid, a precipitate of this compound should begin to form.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete salt formation.
-
If precipitation is slow, the solution can be cooled in an ice bath and diethyl ether can be added as an anti-solvent to induce precipitation.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid product with a small amount of cold ethanol and then with diethyl ether to remove any unreacted starting materials and residual solvent.
-
Dry the final product under vacuum to yield this compound as a stable, crystalline solid.
Synthesis workflow for this compound.
Characterization of this compound
The synthesized this compound should be characterized using a variety of analytical techniques to confirm its identity, purity, and structure.
Physicochemical Properties
The fundamental physicochemical properties of Thiabendazole and its hypophosphite salt are summarized in the table below.
| Property | Thiabendazole | This compound |
| Molecular Formula | C₁₀H₇N₃S | C₁₀H₈N₃O₂PS |
| Molecular Weight | 201.25 g/mol | 265.23 g/mol [2] |
| Appearance | White to cream-colored powder[3] | Amber liquid (in solution) or solid[3] |
| Melting Point | 298–301 °C[4] | Not available |
| Solubility | Low solubility in water at neutral pH[4] | Increased solubility in aqueous solutions |
| Density | Not available | 1.103 g/cm³ at 25 °C[3] |
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation of the synthesized compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ³¹P NMR are critical for confirming the formation of the hypophosphite salt.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the benzimidazole and thiazole (B1198619) protons. Upon protonation to form the salt, a downfield shift of the aromatic protons is anticipated compared to the free base. The N-H proton of the benzimidazole ring will also be present.
-
³¹P NMR: The phosphorus-31 NMR spectrum will show a characteristic signal for the hypophosphite anion, confirming the presence of the counter-ion.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected vibrational bands are listed below.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (benzimidazole) |
| 3100-3000 | Aromatic C-H stretching |
| 1620-1580 | C=N and C=C stretching (aromatic rings) |
| 1250-1150 | P=O stretching (hypophosphite) |
| 1100-1000 | P-O stretching (hypophosphite) |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, electrospray ionization (ESI) is a suitable technique. The mass spectrum is expected to show a prominent peak corresponding to the protonated Thiabendazole molecule [M+H]⁺ at m/z 202.25. The hypophosphite anion would not typically be observed in positive ion mode.
Research Applications and Mechanism of Action
Thiabendazole is known to exert its biological effects through multiple mechanisms. A primary mode of action is the disruption of microtubule formation by binding to β-tubulin. This interferes with cell division, intracellular transport, and energy metabolism in fungi and nematodes.[1] Additionally, some studies suggest that Thiabendazole can inhibit the mitochondrial enzyme succinate (B1194679) dehydrogenase, further disrupting cellular energy production.[5] Recent research has also indicated that Thiabendazole can modulate signaling pathways such as PI3K/Akt and MAPK, and may have anti-angiogenic properties.[6][7] The hypophosphite salt form may be explored in research settings to investigate if the altered physicochemical properties influence its bioavailability or efficacy in various experimental models.
Signaling pathways affected by Thiabendazole.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound for research purposes. The provided protocols are based on established chemical principles and offer a solid starting point for its preparation in a laboratory setting. The comprehensive characterization data, presented in a clear and accessible format, will aid researchers in verifying the successful synthesis and purity of the compound. The elucidation of its mechanism of action and the potential for altered properties in the hypophosphite salt form make it a compound worthy of further investigation in various scientific disciplines.
References
- 1. Synthesis and characterisation of 2-(4-thiazolyl) benzimidazole derivative [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-spectroscopic characterization of organic salt components in medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. benchchem.com [benchchem.com]
Thiabendazole Hypophosphite: A Technical Guide on its Antifungal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiabendazole (B1682256), a member of the benzimidazole (B57391) class of fungicides, is a potent and widely utilized agent for the control of a broad spectrum of fungal pathogens. This technical guide delves into the molecular mechanisms underpinning the antifungal activity of thiabendazole, with a specific focus on thiabendazole hypophosphite. This compound is a salt formulation of the active compound, thiabendazole, and its fungicidal properties are directly attributable to the thiabendazole moiety. The primary mode of action involves the disruption of microtubule assembly, a critical process for fungal cell division and integrity. Additionally, thiabendazole exhibits a secondary mechanism by impeding mitochondrial respiration, further compromising the pathogen's viability. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.
Primary Mechanism of Action: Inhibition of Microtubule Polymerization
The principal fungicidal effect of thiabendazole is its ability to interfere with the formation and function of microtubules.[1][2] Microtubules are dynamic polymers essential for numerous cellular processes in fungi, including mitosis, intracellular transport, and the maintenance of cell shape.[1]
Thiabendazole selectively binds to the β-tubulin subunit of the tubulin heterodimer, the fundamental building block of microtubules.[1][3] This binding action prevents the polymerization of tubulin into functional microtubules, leading to a cascade of disruptive cellular events. The failure of microtubule formation results in the arrest of mitosis, as the mitotic spindle cannot be assembled correctly.[2][3] This ultimately inhibits nuclear division and the growth of fungal hyphae, leading to the cessation of fungal proliferation and death.[2][3]
Studies have shown that thiabendazole competitively inhibits the binding of other benzimidazole fungicides, such as carbendazim, to fungal tubulin, suggesting a common binding site.[2] Resistance to thiabendazole in some fungal strains has been linked to specific mutations in the β-tubulin gene, further confirming this protein as the primary target.[4]
Quantitative Data: Antifungal Activity Related to Microtubule Disruption
| Fungal Species | Thiabendazole Concentration for Growth Inhibition | Reference |
| Penicillium atrovenetum | 8 to 10 µg/mL | [5] |
| Aspergillus nidulans | 80 µM (for complete mitosis inhibition) | [2] |
Secondary Mechanism of Action: Disruption of Mitochondrial Respiration
In addition to its primary effect on microtubules, thiabendazole also exerts a secondary inhibitory action on the mitochondrial electron transport chain in fungal cells.[1][5] This dual-action mechanism contributes significantly to its overall fungicidal efficacy.
The primary mitochondrial target of thiabendazole is believed to be the enzyme fumarate (B1241708) reductase.[1] Inhibition of this enzyme disrupts the electron transport chain, leading to a reduction in ATP synthesis and compromising the overall energy metabolism of the fungal cell.[1]
Furthermore, studies have demonstrated that thiabendazole can inhibit other components of the mitochondrial respiratory chain, albeit at varying concentrations.[5][6] These include NADH oxidase, succinic oxidase, NADH-cytochrome c reductase, and succinic-cytochrome c reductase.[5][6] Notably, cytochrome c oxidase activity is not significantly affected by thiabendazole.[5][6]
Quantitative Data: Inhibition of Mitochondrial Respiratory Chain Components
| Mitochondrial Enzyme System | Fungal Species | Inhibitory Concentration of Thiabendazole | Reference |
| Succinic-cytochrome c reductase | Penicillium atrovenetum | 0.5 µg/mL | [5][6] |
| Succinate-dichloro-phenolindophenol reductase | Penicillium atrovenetum | 2 µg/mL | [5][6] |
| Succinate-2,2-di-p-nitrophenyl-(3,3-dimethoxy-4,4-biphenylene-5,5-diphenylditetrazolium)-reductase | Penicillium atrovenetum | 4 µg/mL | [5][6] |
| Reduced nicotinamide (B372718) adenine (B156593) dinucleotide oxidase | Penicillium atrovenetum | 10 µg/mL | [5][6] |
| Reduced nicotinamide adenine dinucleotide-cytochrome c reductase | Penicillium atrovenetum | 10 µg/mL | [5][6] |
| Coenzyme Q reductase | Penicillium atrovenetum | 15 µg/mL | [5][6] |
| Succinic oxidase | Penicillium atrovenetum | 167 µg/mL | [5][6] |
Experimental Protocols
Assay for Inhibition of Microtubule Polymerization
This protocol outlines a general method for assessing the effect of thiabendazole on the polymerization of tubulin in vitro.
Materials:
-
Purified fungal tubulin
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
GTP (Guanosine triphosphate)
-
Thiabendazole stock solution (in DMSO)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing polymerization buffer, GTP, and purified tubulin in a cuvette.
-
Add varying concentrations of thiabendazole (or DMSO as a control) to the reaction mixtures.
-
Incubate the cuvettes at a temperature optimal for tubulin polymerization (e.g., 37°C).
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Plot the rate of polymerization against the concentration of thiabendazole to determine the inhibitory effect.
Assay for Inhibition of Mitochondrial Fumarate Reductase
This protocol provides a general method for measuring the activity of fumarate reductase and its inhibition by thiabendazole.
Materials:
-
Isolated fungal mitochondria
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Sodium succinate
-
An artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Thiabendazole stock solution (in DMSO)
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from the target fungal species using standard cell fractionation techniques.
-
Prepare a reaction mixture in a cuvette containing the assay buffer and isolated mitochondria.
-
Add varying concentrations of thiabendazole (or DMSO as a control) to the reaction mixtures and pre-incubate.
-
Initiate the reaction by adding sodium succinate.
-
Monitor the reduction of the electron acceptor (e.g., the decrease in absorbance of DCPIP at 600 nm) over time.
-
Calculate the enzyme activity and determine the percentage of inhibition at different thiabendazole concentrations.
Visualizations
Caption: Primary mechanism of action of thiabendazole via inhibition of β-tubulin.
Caption: Secondary mechanism of thiabendazole on the mitochondrial electron transport chain.
Caption: General experimental workflow for assessing thiabendazole's inhibitory activity.
Conclusion
This compound, through its active component thiabendazole, employs a potent dual-action mechanism to exert its fungicidal effects. The primary and most well-established mechanism is the disruption of microtubule dynamics through the specific binding to β-tubulin, leading to mitotic arrest and the inhibition of fungal growth. This is complemented by a secondary mechanism involving the inhibition of mitochondrial respiration, primarily targeting fumarate reductase, which cripples the energy production machinery of the fungal cell. This multifaceted approach not only ensures high efficacy but also presents a more complex challenge for the development of resistance. A thorough understanding of these molecular mechanisms is paramount for the strategic development of novel antifungal agents and for the implementation of effective resistance management strategies in agricultural and clinical settings.
References
- 1. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pomais.com [pomais.com]
- 3. Thiabendazole (Ref: MK 360) [sitem.herts.ac.uk]
- 4. This compound, CasNo.28558-32-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 5. Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiabendazole [drugfuture.com]
In Vitro Antifungal Spectrum of Thiabendazole Hypophosphite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antifungal properties of Thiabendazole (B1682256), the active component of Thiabendazole hypophosphite. Due to a lack of specific studies on the hypophosphite salt, this document focuses on the extensive research conducted on Thiabendazole, which is the primary determinant of its antifungal activity.
Introduction to Thiabendazole
Thiabendazole is a synthetic benzimidazole (B57391) derivative with a well-established history as a broad-spectrum anthelmintic and a systemic fungicide.[1][2][3] It is utilized in agriculture to control a variety of fungal diseases affecting fruits and vegetables and in veterinary medicine.[3][4] Its antifungal efficacy stems from its ability to disrupt crucial cellular processes in fungi.[1][5] While specific data on this compound is limited, its antifungal action is attributed to the Thiabendazole molecule.
Mechanism of Action
The primary antifungal mechanism of Thiabendazole involves the disruption of microtubule assembly, a critical process for cell division and intracellular transport in fungi.[1][5] Thiabendazole binds to β-tubulin, preventing its polymerization into microtubules.[1][6] This interference leads to the inhibition of mitosis and ultimately, fungal growth.[1][5]
A secondary proposed mechanism is the inhibition of the mitochondrial enzyme fumarate (B1241708) reductase, which plays a role in the energy metabolism of some fungi.[2][6]
In Vitro Antifungal Spectrum
In vitro studies have demonstrated Thiabendazole's efficacy against a range of fungal species, including yeasts and molds. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from various studies.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Malassezia pachydermatis | 0.03 to >4 | |
| Penicillium atrovenetum | 8 to 10 | [7] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
One study highlighted that Thiabendazole demonstrated a greater potency against various dermatophyte isolates compared to fluconazole.[4] The antifungal spectrum of Thiabendazole also includes species of Aspergillus, Penicillium, Trichophyton, Epidermophyton, and Microsporum.[4][5][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining the in vitro antifungal activity of compounds like Thiabendazole.
Broth Microdilution Method for Yeasts (Adapted from CLSI)
This method is suitable for determining the MIC of antifungal agents against yeast species such as Malassezia pachydermatis.[9]
Detailed Steps:
-
Preparation of Antifungal Agent: A stock solution of Thiabendazole is prepared in dimethyl sulfoxide (B87167) (DMSO).[10] Serial two-fold dilutions are then made in a buffered RPMI 1640 medium to achieve the desired final concentrations.
-
Inoculum Preparation: The fungal isolates are cultured on appropriate agar (B569324) plates. A suspension is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration in the test wells.
-
Assay Procedure: The assay is performed in 96-well microtiter plates. Each well is inoculated with the fungal suspension, followed by the addition of the corresponding dilution of Thiabendazole. Positive control (inoculum without the drug) and negative control (medium without inoculum) wells are included.
-
Incubation: The plates are incubated at an appropriate temperature (typically 35-37°C) for a specified period (usually 24 to 48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure optical density.[11]
Broth Macrodilution Method for Filamentous Fungi (CLSI M38-A2)
This method is often employed for determining the antifungal susceptibility of dermatophytes and other filamentous fungi.[4]
Key Differences from Microdilution:
-
The assay is performed in test tubes rather than microtiter plates, using larger volumes of broth.
-
Inoculum preparation may involve harvesting spores and adjusting the spore count.
-
Incubation times may be longer to allow for sufficient growth of the filamentous fungi.
-
MIC determination is based on visual comparison of growth in the tubes containing the antifungal agent to the growth in the control tube.
Conclusion
Thiabendazole demonstrates a broad spectrum of in vitro antifungal activity, primarily by targeting microtubule assembly. While specific studies on the hypophosphite salt are not prevalent, the extensive data on Thiabendazole provides a strong foundation for its potential as an antifungal agent. The standardized protocols outlined in this guide, such as the CLSI broth dilution methods, are crucial for the accurate and reproducible evaluation of its antifungal efficacy. Further research directly on this compound would be beneficial to confirm and expand upon these findings.
References
- 1. pomais.com [pomais.com]
- 2. Thiabendazole | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 3. Thiabendazole (Ref: MK 360) [sitem.herts.ac.uk]
- 4. Susceptibility of Dermatophytes to Thiabendazole Using CLSI Broth Macrodilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of thiabendazole with fungal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tiabendazole - Wikipedia [en.wikipedia.org]
- 7. [PDF] Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. | Semantic Scholar [semanticscholar.org]
- 8. Clinical antifungal activity of thiabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Molecular Structure and Properties of Thiabendazole Hypophosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of Thiabendazole hypophosphite. It includes detailed experimental protocols for its synthesis and analysis, presented with the necessary visualizations to aid in understanding complex molecular interactions and experimental workflows.
Molecular Structure and Identification
This compound (CAS No: 28558-32-9) is an organic salt formed from the protonation of Thiabendazole by hypophosphorous acid (also known as phosphenous acid)[1][2]. The resulting compound combines the well-documented antifungal and anthelmintic properties of the Thiabendazole cation with the hypophosphite anion.
The core structure of Thiabendazole features a benzimidazole (B57391) ring fused to a thiazole (B1198619) ring[3]. The IUPAC name for the parent compound is 4-(1H-benzimidazol-2-yl)-1,3-thiazole[3]. In the salt form, a proton is accepted by one of the nitrogen atoms in the benzimidazole moiety, creating a cation which then forms an ionic bond with the hypophosphite anion (H₂PO₂⁻).
The molecular formula for this compound is C₁₀H₈N₃O₂PS, and its molecular weight is approximately 265.23 g/mol [1][2].
Caption: Formation of this compound salt.
Physicochemical Properties
The properties of this compound are derived from its two constituent components. While data for the salt is limited, the properties of the parent Thiabendazole molecule are well-characterized.
| Property | This compound | Thiabendazole (Parent Compound) |
| CAS Number | 28558-32-9[1] | 148-79-8[3] |
| Molecular Formula | C₁₀H₈N₃O₂PS[1] | C₁₀H₇N₃S[3] |
| Molecular Weight | 265.23 g/mol [1][2] | 201.25 g/mol [3] |
| Appearance | Amber liquid[4] | White or cream-colored odorless, tasteless powder[3] |
| Density | 1.103 g/cm³ @ 25 °C[3][5] | Not specified |
| Melting Point | Not specified | 304-305 °C[4][5] |
| Solubility | Not specified | Low in water at neutral pH; max solubility in water is 3.84% at pH 2.2. Slightly soluble in alcohols and esters[3][4][6]. |
| UV max (in Methanol) | Not specified | 298 nm[4] |
| Crystal Structure | Not specified | Orthorhombic, space group Pbca[7] |
Mechanism of Action
The biological activity of this compound is attributed to the Thiabendazole cation. It functions as a systemic fungicide and anthelmintic with a dual-mode of action primarily targeting cellular division and energy production.[8][9].
Primary Mechanism: Microtubule Disruption The primary target of Thiabendazole is β-tubulin, a protein subunit of microtubules[9]. By binding to β-tubulin, it inhibits the polymerization process required to form microtubules. This disruption is critical because microtubules are essential for:
-
Mitosis: Formation of the mitotic spindle for chromosome segregation.
-
Intracellular Transport: Movement of organelles and vesicles.
-
Cell Structure: Maintaining cell shape and integrity.
Inhibition of these processes leads to mitotic arrest, cessation of growth, and ultimately cell death in fungi and nematodes[9].
Secondary Mechanism: Inhibition of Mitochondrial Respiration Thiabendazole also inhibits the fumarate (B1241708) reductase enzyme system within the mitochondria, specifically targeting succinate-cytochrome c reductase in the electron transport chain[10][11]. This action disrupts cellular respiration, leading to a significant reduction in ATP synthesis and contributing to the overall loss of cellular vitality[9][10].
Caption: Dual mechanism of action of Thiabendazole.
Experimental Protocols
Synthesis
The synthesis of this compound is a two-stage process: the synthesis of the parent Thiabendazole molecule, followed by an acid-base reaction to form the salt.
Stage 1: Synthesis of Thiabendazole A common and established method for synthesizing Thiabendazole involves the condensation reaction of 4-thiazolecarboxamide with o-phenylenediamine, using polyphosphoric acid as a catalyst and dehydrating agent[4][7].
Stage 2: Formation of this compound Salt The hypophosphite salt is formed by reacting the synthesized Thiabendazole base with hypophosphorous acid in an appropriate solvent. The basic nitrogen on the benzimidazole ring of Thiabendazole is protonated by the acid, resulting in the ionic salt.
Caption: General workflow for the synthesis of this compound.
Analytical Methodology: LC-MS/MS for Detection in Water
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of Thiabendazole in environmental samples[12].
Protocol Summary:
-
Sample Preparation: 50 mL of the water sample is acidified with hydrochloric acid (HCl)[12].
-
Solid-Phase Extraction (SPE): The acidified sample is passed through an Oasis HLB SPE column. Thiabendazole is retained on the column while impurities are washed away[12].
-
Elution: The retained Thiabendazole is eluted from the SPE column using methanol (B129727) (MeOH)[12].
-
Concentration: The eluate is evaporated to dryness[12].
-
Reconstitution: The dried residue is redissolved in a solution of acetonitrile (B52724) (ACN) and 10 mM ammonium (B1175870) acetate (B1210297) (NH₄OAc) (60/40 v/v)[12].
-
Analysis: An aliquot of the reconstituted sample is injected into the LC-MS/MS system for quantification. The limit of quantitation (LOQ) for this method is approximately 0.05 µg/L[12].
References
- 1. This compound | C10H8N3O2PS | CID 62833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiabendazole [drugfuture.com]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Thiabendazole (Ref: MK 360) [sitem.herts.ac.uk]
- 9. pomais.com [pomais.com]
- 10. Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. | Semantic Scholar [semanticscholar.org]
- 12. epa.gov [epa.gov]
Solubility profile of Thiabendazole hypophosphite in different laboratory solvents.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiabendazole (B1682256), a benzimidazole (B57391) derivative, is a well-established anthelmintic and fungicide. Its efficacy is often limited by its low aqueous solubility. To enhance its physicochemical properties, various salt forms have been developed, including thiabendazole hypophosphite. This technical guide provides a comprehensive overview of the solubility profile of thiabendazole and its hypophosphite salt in a range of common laboratory solvents. Understanding the solubility is critical for the formulation development, analytical method development, and overall drug discovery and development process. While specific quantitative solubility data for this compound is limited in publicly available literature, this guide provides the available data for the parent compound, thiabendazole, as a valuable reference. Furthermore, it details a standardized experimental protocol for determining the solubility of this compound.
Physicochemical Properties of Thiabendazole and this compound
| Property | Thiabendazole | This compound |
| Molecular Formula | C₁₀H₇N₃S | C₁₀H₈N₃O₂PS |
| Molecular Weight | 201.25 g/mol | 265.23 g/mol |
| Appearance | White to cream-colored powder[1] | Amber liquid[1] |
Quantitative Solubility Data of Thiabendazole
The following table summarizes the available quantitative solubility data for thiabendazole in various laboratory solvents. This data serves as a crucial reference point for understanding the solubility characteristics of its salt forms.
| Solvent | Temperature (°C) | Solubility | Reference |
| Aqueous Solvents | |||
| Water (pH 2.2) | Room Temperature | 3.84% (w/v) | [1][2] |
| Water (pH 5-12) | Room Temperature | <50 mg/L | [3] |
| Water | 25 | 50 mg/L | [1] |
| 1:20 DMSO:PBS (pH 7.2) | Room Temperature | ~0.05 mg/mL | [4] |
| Organic Solvents | |||
| Acetone | Room Temperature | Soluble | [3] |
| Benzene | Room Temperature | Slightly Soluble | [3] |
| Chloroform | Room Temperature | Slightly Soluble | [3] |
| Dimethylformamide (DMF) | Room Temperature | ~20 mg/mL | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | Room Temperature | ~20 mg/mL | [4] |
| Ethanol | Room Temperature | ~0.5 mg/mL, Soluble | [3][4] |
| Methanol | 25 | 8.28 g/L | [1] |
| n-Heptane | 25 | <0.1 g/L | [1] |
| Xylene | 25 | 0.13 g/L | [1] |
| 1,2-Dichloroethane | 25 | 0.81 g/L | [1] |
| Ethyl acetate | 25 | 1.49 g/L | [1] |
| n-Octanol | 25 | 3.91 g/L | [1] |
Experimental Protocol for Solubility Determination: Shake-Flask Method (Adapted from OECD Guideline 105)
This section details a standardized protocol for determining the equilibrium solubility of a compound like this compound in various solvents. The shake-flask method is a widely accepted technique for this purpose.[5][6][7]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (pure substance)
-
Selected laboratory solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, etc.) of analytical grade
-
Glass flasks or vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
Analytical balance
-
Calibrated pH meter (for aqueous solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrument for concentration measurement.
Procedure:
-
Preparation of the Test System:
-
Add an excess amount of this compound to a glass flask. The excess solid is necessary to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume of the selected solvent to the flask.
-
Tightly seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to allow for equilibrium to be reached. A preliminary test is recommended to determine the necessary equilibration time (e.g., 24 to 48 hours).[6]
-
To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, and 72h) until the measured concentration is constant.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
-
The results should be reported in appropriate units (e.g., mg/mL, g/L, or mol/L) along with the experimental conditions (temperature, pH for aqueous solutions).
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships discussed in this guide.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationships in the study of this compound solubility.
Conclusion
The solubility of this compound is a critical parameter for its successful development and application. While direct quantitative data for the hypophosphite salt is scarce, the provided solubility information for the parent compound, thiabendazole, offers a foundational understanding. The detailed experimental protocol for the shake-flask method provides a robust framework for researchers to determine the solubility of this compound in various solvents of interest. The presented workflows and logical relationships further clarify the experimental process and the significance of solubility data in a broader scientific context. Future studies should focus on generating and publishing specific solubility data for this compound to fill the current knowledge gap and facilitate its further development.
References
- 1. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 200. Thiabendazole (AGP:1970/M/12/1) [inchem.org]
- 3. EXTOXNET PIP - THIABENDAZOLE [extoxnet.orst.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
Thiabendazole Hypophosphite as a Microtubule Assembly Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the role of thiabendazole (B1682256) as a microtubule assembly inhibitor. While the user's interest is in thiabendazole hypophosphite, the available scientific literature predominantly focuses on the biological activity of the thiabendazole moiety. It is presumed that the hypophosphite salt serves as a carrier, and the microtubule-disrupting effects are attributable to thiabendazole itself. This document details the mechanism of action, presents quantitative data on its biological effects, provides detailed experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, intracellular transport, and the maintenance of cell shape. Their dynamic instability makes them a prime target for anticancer therapeutics. Thiabendazole (TBZ), a benzimidazole (B57391) derivative, has been primarily known for its antifungal and antihelminthic properties.[1] Emerging research has highlighted its potential as an anticancer agent due to its ability to disrupt microtubule polymerization.[1][2] This guide focuses on the molecular mechanisms by which thiabendazole inhibits microtubule assembly and the downstream cellular consequences.
Mechanism of Action: Inhibition of Microtubule Polymerization
The primary mechanism by which thiabendazole exerts its biological effects is through the disruption of microtubule dynamics.[1]
2.1. Binding to β-Tubulin: Thiabendazole selectively binds to the β-tubulin subunit of the αβ-tubulin heterodimer.[1] This binding is competitive, as it has been shown to inhibit the binding of other benzimidazole compounds, such as carbendazim, to fungal tubulin.[3] While the precise binding site is still under investigation, it is believed to be in the vicinity of the colchicine-binding site.[1]
2.2. Inhibition of Polymerization: By binding to β-tubulin, thiabendazole inhibits the polymerization of tubulin heterodimers into microtubules.[1] This disruption of microtubule assembly leads to a net depolymerization of existing microtubules.[2]
2.3. Isotype Specificity and Vascular Disruption: Recent studies have revealed that thiabendazole exhibits selectivity for specific β-tubulin isotypes. In human endothelial cells, thiabendazole selectively targets the TUBB8 isotype, leading to the disruption of the microtubule network in these cells.[4] This isotype-specific action is believed to be the basis for thiabendazole's activity as a vascular disrupting agent (VDA), as it can dismantle newly formed blood vessels in tumors.[4][5]
Quantitative Data
The following tables summarize the quantitative data available for the biological effects of thiabendazole.
Table 1: In Vitro and Cellular Inhibitory Activities of Thiabendazole
| Parameter | Organism/Cell Line | Value | Reference |
| Mitotic Inhibition | Aspergillus nidulans | Complete inhibition at 80 µM | [3] |
| IC50 (Cell Viability) | |||
| B16F10 (murine melanoma) | 238.5 ± 19.8 µM (72h) | [6] | |
| HN5 (head and neck squamous cell carcinoma) | ~500 µM (72h) | ||
| Glioblastoma multiforme (GBM) cell lines (P3, U251, LN229, A172, U118MG) | Dose- and time-dependent reduction in viability | [7] |
Signaling Pathways
Thiabendazole's inhibition of microtubule assembly triggers several downstream signaling pathways, leading to cell cycle arrest and apoptosis.
4.1. Spindle Assembly Checkpoint (SAC) Activation and G2/M Arrest: The disruption of microtubule dynamics and the failure to form a proper mitotic spindle activate the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that prevents the premature separation of sister chromatids, thus arresting the cell cycle in the G2/M phase.[8]
4.2. Induction of Apoptosis: Prolonged G2/M arrest ultimately leads to the induction of apoptosis, or programmed cell death. This process is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of p53 and a cascade of caspases.
4.3. Vascular Disruption via Rho Kinase Signaling: In endothelial cells, thiabendazole-induced microtubule disruption leads to the hyper-activation of Rho kinase (ROCK) signaling. This aberrant signaling contributes to the breakdown of newly formed blood vessels.[2][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
5.1. In Vitro Tubulin Polymerization Assay (Fluorescence-Based): This assay monitors the effect of thiabendazole on the polymerization of purified tubulin in real-time.
Protocol:
-
Prepare Tubulin Reaction Mix: On ice, prepare a reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), a fluorescent reporter that binds to polymerized microtubules, and a polymerization buffer.
-
Prepare Compounds: Prepare serial dilutions of thiabendazole in a suitable solvent (e.g., DMSO) and then dilute further in polymerization buffer. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).
-
Assay Setup: Add the compound dilutions and controls to a pre-warmed 96-well plate.
-
Initiate Polymerization: To start the reaction, add the cold tubulin reaction mix to each well.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time. The inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence increase. Calculate the IC50 value from the dose-response curve.
5.2. Cell Viability Assay (MTT Assay): This assay determines the effect of thiabendazole on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of thiabendazole and a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
5.3. Cell Cycle Analysis by Flow Cytometry: This method is used to quantify the percentage of cells in different phases of the cell cycle following treatment with thiabendazole.
Protocol:
-
Cell Treatment: Seed cells and treat them with thiabendazole at various concentrations for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.
5.4. Immunofluorescence Staining of Microtubules: This technique allows for the direct visualization of the effects of thiabendazole on the microtubule network within cells.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with thiabendazole.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde) to preserve the cellular structures. If using paraformaldehyde, permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically recognizes α- or β-tubulin.
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA dye like DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the microtubule network using a fluorescence microscope. Disruption of the microtubule network will be apparent in the thiabendazole-treated cells compared to the control cells.[5][9]
Conclusion
Thiabendazole demonstrates significant potential as a microtubule assembly inhibitor. Its mechanism of action involves direct binding to β-tubulin, leading to the disruption of microtubule polymerization, G2/M cell cycle arrest, and apoptosis. Furthermore, its selective activity against specific β-tubulin isotypes in endothelial cells highlights its promise as a vascular disrupting agent for cancer therapy. While the majority of the research has been conducted on thiabendazole, it is highly probable that this compound exhibits similar biological activities due to the action of the thiabendazole moiety. Further research is warranted to fully elucidate the therapeutic potential of thiabendazole and its derivatives in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Changes in microtubule organization after exposure to a benzimidazole derivative in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of thiabendazole with fungal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thiabendazole, a well-known antifungal drug, exhibits anti-metastatic melanoma B16F10 activity via inhibiting VEGF expression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of thiabendazole with fungal tubulin | Scilit [scilit.com]
- 8. A quantitative systems view of the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Initial Investigations into the Nematicidal Properties of Thiabendazole Hypophosphite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial economic losses by damaging a wide variety of crops. Chemical control remains a primary strategy for managing nematode infestations. Thiabendazole (B1682256), a member of the benzimidazole (B57391) class of compounds, has long been recognized for its broad-spectrum anthelmintic and fungicidal activities. This technical guide explores the initial investigations into the nematicidal properties of Thiabendazole, with a focus on its mechanisms of action and the experimental methodologies used to assess its efficacy. While this guide centers on Thiabendazole, the principles and protocols described are directly applicable to the investigation of its hypophosphite salt.
Mechanism of Action
Thiabendazole exerts its nematicidal effects through a primary and a secondary mechanism, disrupting essential cellular processes in nematodes.
2.1 Primary Mechanism: Inhibition of Microtubule Polymerization
The principal mode of action of Thiabendazole is the inhibition of microtubule formation in nematode cells.[1][2] It achieves this by specifically binding to the β-tubulin subunit, a key protein component of microtubules.[1][2] This binding prevents the polymerization of tubulin dimers into microtubules. Microtubules are crucial for a variety of vital cellular functions, including:
-
Cell Division (Mitosis): Microtubules form the mitotic spindle, which is essential for the segregation of chromosomes during cell division. Inhibition of this process halts nematode development and reproduction.
-
Intracellular Transport: Microtubules act as "highways" for the transport of organelles, vesicles, and other cellular components. Disruption of this transport system cripples cellular metabolism and function.
-
Cellular Structure and Motility: Microtubules are integral to maintaining cell shape and are involved in cellular movement.
The selective toxicity of Thiabendazole towards nematodes and fungi is attributed to its higher binding affinity for their β-tubulin compared to the β-tubulin of mammalian cells.[1]
2.2 Secondary Mechanism: Inhibition of Mitochondrial Respiration
In addition to its effects on microtubules, Thiabendazole has been shown to inhibit the mitochondrial enzyme succinate (B1194679) dehydrogenase (also known as complex II) in the electron transport chain. This inhibition disrupts cellular respiration and the production of ATP, the primary energy currency of the cell, further contributing to the nematicidal effect.
Below is a diagram illustrating the proposed signaling pathways affected by Thiabendazole in nematodes.
Experimental Protocols for Nematicidal Activity Assessment
Standardized in vitro assays are crucial for determining the nematicidal efficacy of compounds like Thiabendazole Hypophosphite. The following are detailed methodologies for two key experiments.
3.1 In Vitro Egg Hatch Assay
This assay assesses the effect of the test compound on the hatching of nematode eggs.
Objective: To determine the concentration of this compound that inhibits the hatching of nematode eggs (e.g., Meloidogyne incognita).
Materials:
-
Nematode eggs (e.g., Meloidogyne incognita)
-
This compound stock solution (in a suitable solvent like DMSO, diluted in water)
-
Sterile distilled water
-
Multi-well plates (e.g., 24-well or 96-well)
-
Incubator
-
Inverted microscope
Procedure:
-
Nematode Egg Collection: Collect egg masses from infected plant roots and extract eggs using a sodium hypochlorite (B82951) solution.
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution. A typical concentration range to test for Thiabendazole would be from 0.1 to 100 µg/mL. Include a solvent control (if applicable) and a negative control (sterile distilled water).
-
Assay Setup: Add a known number of nematode eggs (e.g., 100-200) to each well of the multi-well plate. Then, add the corresponding test solution to each well.
-
Incubation: Incubate the plates at an appropriate temperature for nematode development (e.g., 25-28°C) for a period of 7-14 days.
-
Data Collection: At regular intervals (e.g., every 2-3 days), count the number of hatched second-stage juveniles (J2) in each well using an inverted microscope.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration compared to the negative control. Determine the EC50 value (the concentration that inhibits 50% of egg hatching).
3.2 In Vitro Juvenile Mortality Assay
This assay evaluates the direct lethal effect of the test compound on nematode juveniles.
Objective: To determine the concentration of this compound that causes mortality in second-stage juveniles (J2) of a target nematode species.
Materials:
-
Synchronized population of second-stage juveniles (J2)
-
This compound test solutions
-
Sterile distilled water
-
Multi-well plates
-
Incubator
-
Inverted microscope
-
Fine probe or needle
Procedure:
-
J2 Collection: Hatch nematode eggs in sterile water to obtain a synchronized population of J2s.
-
Preparation of Test Solutions: Prepare dilutions of this compound as described in the egg hatch assay.
-
Assay Setup: Add a known number of J2s (e.g., 20-30) to each well of a multi-well plate containing the respective test solutions.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C).
-
Data Collection: After specific time points (e.g., 24, 48, and 72 hours), observe the juveniles under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to gentle probing with a fine needle.
-
Data Analysis: Calculate the percentage of mortality for each concentration, corrected for any mortality in the negative control using Abbott's formula. Determine the LC50 value (the concentration that causes 50% mortality).
The following diagram illustrates a generalized workflow for these in vitro nematicidal assays.
Quantitative Data Summary
As previously stated, specific quantitative data for this compound is not available. The following tables provide a template for how such data, once generated through the described experimental protocols, should be structured for clear comparison.
Table 1: In Vitro Egg Hatch Inhibition of this compound against Meloidogyne incognita
| Concentration (µg/mL) | Mean % Hatch Inhibition (± SD) |
| Control | 0 |
| 0.1 | [Insert Data] |
| 1.0 | [Insert Data] |
| 10.0 | [Insert Data] |
| 50.0 | [Insert Data] |
| 100.0 | [Insert Data] |
| EC50 (µg/mL) | [Insert Calculated Value] |
Table 2: In Vitro Juvenile Mortality of this compound against Meloidogyne incognita
| Concentration (µg/mL) | Mean % Mortality (± SD) at 24h | Mean % Mortality (± SD) at 48h | Mean % Mortality (± SD) at 72h |
| Control | 0 | 0 | 0 |
| 0.1 | [Insert Data] | [Insert Data] | [Insert Data] |
| 1.0 | [Insert Data] | [Insert Data] | [Insert Data] |
| 10.0 | [Insert Data] | [Insert Data] | [Insert Data] |
| 50.0 | [Insert Data] | [Insert Data] | [Insert Data] |
| 100.0 | [Insert Data] | [Insert Data] | [Insert Data] |
| LC50 (µg/mL) at 72h | [Insert Calculated Value] |
Conclusion and Future Directions
Initial investigations based on the known properties of Thiabendazole strongly suggest that this compound possesses significant nematicidal potential. Its established dual-action mechanism, targeting both microtubule polymerization and mitochondrial respiration, makes it a compelling candidate for development as a nematicide.
To fully elucidate the nematicidal profile of this compound, the following future research is recommended:
-
Direct Comparative Studies: Conduct in vitro and in vivo studies to directly compare the nematicidal efficacy of this compound with that of other salts of Thiabendazole and existing commercial nematicides.
-
Spectrum of Activity: Evaluate the efficacy of this compound against a broader range of economically important plant-parasitic nematodes.
-
Formulation Development: Investigate optimal formulations of this compound to enhance its stability, soil mobility, and uptake by plants.
-
Phytotoxicity and Environmental Impact Assessment: Conduct thorough studies to assess any potential phytotoxic effects and to understand the environmental fate and ecotoxicological profile of this compound.
The experimental protocols and foundational knowledge presented in this guide provide a robust framework for researchers and drug development professionals to systematically investigate and develop this compound as a novel nematicidal agent.
References
- 1. Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of electron transport (ET) inhibitors and thiabendazole on the fumarate reductase (FR) and succinate dehydrogenase (SDH) of Strongyloides ratti infective (L3) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Toxicological Profile of Thiabendazole in Cell Lines
Disclaimer: This technical guide focuses on the toxicological profile of Thiabendazole (B1682256) (TBZ), the active component of Thiabendazole hypophosphite. Extensive literature searches yielded limited specific data for the hypophosphite salt form. Therefore, this document synthesizes the available toxicological data for Thiabendazole in various in vitro cell line models.
Introduction
Thiabendazole (TBZ) is a broad-spectrum benzimidazole (B57391) fungicide and anthelmintic agent.[1] Its primary mechanism of action involves the disruption of microtubule polymerization by binding to β-tubulin, which is crucial for cell division, intracellular transport, and maintenance of cell structure.[2] While effective against target organisms, understanding its potential toxicity in non-target mammalian cells is critical for risk assessment. This guide provides a summary of the basic toxicological profile of Thiabendazole in cell lines, focusing on cytotoxicity, genotoxicity, and effects on key signaling pathways.
Cytotoxicity
Thiabendazole has been shown to induce cytotoxic effects in various mammalian cell lines. The primary mode of cell death appears to be apoptosis, though necrotic effects have also been observed, particularly with its metabolites.[3][4]
Data Summary: Cytotoxicity of Thiabendazole in Mammalian Cell Lines
| Cell Line | Assay Type | Concentration/Dosage | Observed Effect | Reference |
| Rat Hepatocytes | Apoptosis Assay | 200-500 µM | Induction of apoptosis after 1 to 24 hours. | [5] |
| Human Glioblastoma Multiforme (GBM) cells (P3, U251, LN229, A172, and U118MG) | Viability Assay | Dose- and time-dependent | Reduced cell viability. | [6] |
| Normal Human Astrocytes (NHA) | Viability Assay | Higher IC50 than GBM cells | More resistant to cytotoxic effects compared to GBM cells. | [6] |
| Human Lymphocytes | Micronucleus Assay | 0.5, 5, and 50 µg/ml | No significant decrease in the cytokinesis-block proliferation index. | [1] |
| Primary rat proximal tubule epithelial cells, NRK-52E (rat kidney), and H9C2 (rat heart) cells | Cell Viability | > 200 µM (5-hydroxythiabendazole) | LC50 of MPO-generated reactive intermediate was ~23.3 µM, indicating necrosis. | [4] |
| Isolated Rat Hepatocytes | Cytotoxicity Assays | 0.75 mM | Did not significantly affect intracellular glutathione, protein thiols, or ATP levels over a 3-hour period, showing lower toxicity compared to ortho-phenylphenol and imazalil. | [7] |
Genotoxicity
The genotoxic potential of Thiabendazole has been investigated in several studies, with some conflicting results. Evidence suggests it can act as an aneugen and, under certain conditions, a mutagen.
Data Summary: Genotoxicity of Thiabendazole in In Vitro Systems
| Test System | Assay Type | Concentration/Dosage | Key Findings | Reference |
| Human Lymphocytes | Micronucleus Assay | 0.5, 5, and 50 µg/ml for 48h | Significant increase in micronucleus frequency at all concentrations, suggesting aneugenic potential. | [1][8] |
| Salmonella typhimurium and E. coli | Modified Ames Test with UVA irradiation | 50-400 µg/ml (10 min pulse) | Strong induction of frameshift and base-substitution mutations. | [9] |
| Human Lymphoblastoid WTK1 cells | Comet Assay with UVA irradiation | 50-400 µg/ml (10 min pulse) | DNA damage was observed. | [9] |
| Human Lymphoblastoid WTK1 cells | Micronucleus Assay with UVA irradiation | 50-100 µg/ml | Significant induction of micronuclei. | [9] |
Effects on Cellular Signaling Pathways
Thiabendazole has been demonstrated to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.
-
PI3K/Akt and MAPK Pathways: Studies in zebrafish have shown that Thiabendazole-induced developmental toxicity is mediated through the alteration of the PI3K/Akt and MAPK signaling pathways.[10] These pathways are critical for normal organogenesis. Dysregulation of these pathways by Thiabendazole can lead to apoptosis, oxidative stress, and inflammatory responses.[10]
-
p53 Signaling Pathway: As a member of the benzimidazole family, Thiabendazole has been suggested to activate the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis.
-
Apoptosis Pathways: In rat hepatocytes, Thiabendazole induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] This involves the loss of mitochondrial membrane potential, release of cytochrome c, translocation of Fas-associated death domain (FADD), and activation of caspases-3, -8, and -9.[5]
Experimental Protocols
This protocol is based on studies evaluating the aneugenic potential of Thiabendazole.[1][8]
-
Cell Culture: Freshly isolated human peripheral lymphocytes are cultured in appropriate media.
-
Treatment: Cells are incubated with varying concentrations of Thiabendazole (e.g., 0.5, 5, and 50 µg/ml) for 48 hours at 37°C. A positive control, such as Mitomycin C (0.01 µg/ml), and a negative control are included.[1][8]
-
Cytokinesis Block: Cytochalasin-B is added to the cultures to block cytokinesis, allowing for the identification of binucleated cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cells are then stained with a DNA-specific dye (e.g., Giemsa or DAPI).
-
Scoring: The frequency of micronuclei is scored in a population of binucleated cells under a microscope. The cytokinesis-block proliferation index (CBPI) can also be calculated to assess cytotoxicity.
This protocol is derived from studies investigating Thiabendazole-induced apoptosis in primary rat hepatocytes.[5]
-
Cell Isolation and Culture: Primary hepatocytes are isolated from rats and cultured in a suitable medium.
-
Treatment: Hepatocytes are exposed to Thiabendazole at various concentrations (e.g., 200-500 µM) for different time points (e.g., 1 to 24 hours).[5]
-
Assessment of Apoptosis:
-
Mitochondrial Membrane Potential: Cells are stained with a fluorescent dye (e.g., JC-1 or TMRE) and analyzed by flow cytometry or fluorescence microscopy to detect changes in mitochondrial membrane potential.
-
Cytochrome c Release: The cytosolic fraction of the cells is isolated, and the presence of cytochrome c is determined by Western blotting.
-
Caspase Activation: The activity of caspases (e.g., caspase-3, -8, and -9) is measured using colorimetric or fluorometric assays.
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V (to detect phosphatidylserine (B164497) externalization in early apoptosis) and PI (to identify necrotic or late apoptotic cells) and analyzed by flow cytometry.
-
Visualizations
Caption: Workflow for the in vitro micronucleus assay.
Caption: Key signaling pathways modulated by Thiabendazole.
Conclusion
The in vitro toxicological profile of Thiabendazole indicates potential for cytotoxicity and genotoxicity in mammalian cell lines. It induces apoptosis through both intrinsic and extrinsic pathways and can modulate critical signaling cascades such as the PI3K/Akt and MAPK pathways. Furthermore, under specific conditions like UVA irradiation, its genotoxic effects are more pronounced. While these in vitro studies provide valuable insights into the potential cellular mechanisms of Thiabendazole toxicity, further research is needed to fully understand the risk to human health, especially concerning the specific salt form, this compound. The provided data and protocols serve as a foundational guide for researchers and professionals in the fields of toxicology and drug development.
References
- 1. In vitro aneugenic effects of the fungicide thiabendazole evaluated in human lymphocytes by the micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. labcorp.com [labcorp.com]
- 5. The fungicide thiabendazole causes apoptosis in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. In vitro aneugenic effects of the fungicide thiabendazole evaluated in human lymphocytes by the micronucleus assay. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Application Notes and Protocols for In Vitro Tubulin Polymerization Assay Using Thiabendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their roles are critical in a number of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, makes them a key target for the development of anticancer and antifungal agents. Thiabendazole (B1682256), a member of the benzimidazole (B57391) class of compounds, functions by disrupting microtubule formation. It selectively binds to the β-tubulin subunit, inhibiting its polymerization and thereby arresting cell division and other essential cellular functions.[1] These application notes provide a detailed protocol for conducting an in vitro tubulin polymerization assay to characterize the inhibitory effects of thiabendazole.
Principle of the Assay
The in vitro tubulin polymerization assay is a fundamental method for identifying and characterizing compounds that modulate microtubule dynamics. The assay is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering. In a turbidity-based assay, the formation of microtubules causes an increase in the optical density (OD) of the solution, which can be measured spectrophotometrically at 340-350 nm. The resulting polymerization curve typically displays three phases: nucleation (lag phase), growth (elongation phase), and a steady-state equilibrium. The effect of an inhibitor like thiabendazole can be quantified by measuring changes in the rate and extent of polymerization.
Data Presentation
Table 1: Effect of Thiabendazole on In Vitro Tubulin Polymerization
| Compound | Target | Concentration | Parameter | Value | Reference |
| Thiabendazole | Fungal α1-/β2-tubulin | 20 µM | Inhibition Ratio | 81.6 ± 1% | [2][3] |
| Thiabendazole | Fungal α2-/β2-tubulin | 20 µM | Inhibition Ratio | 20.1 ± 1.9% | [2][3] |
Table 2: Comparative IC50 Values of Other Tubulin Inhibitors (for context)
| Compound | Assay Type | IC50 (µM) |
| Nocodazole | Tubulin Polymerization | ~0.244 |
| Combretastatin A-4 | Tubulin Polymerization | ~2.96 |
| Albendazole | Tubulin Polymerization | Potent Inhibition |
Experimental Protocols
This protocol describes a turbidity-based in vitro tubulin polymerization assay to determine the effect of thiabendazole.
Materials and Reagents
-
Purified Tubulin (e.g., porcine or bovine brain tubulin, >99% pure)
-
Thiabendazole
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Polymerization Buffer: GTB supplemented with 1 mM GTP and 10% (v/v) glycerol
-
DMSO (Dimethyl sulfoxide)
-
Positive Control (e.g., Nocodazole)
-
Negative Control (Vehicle, e.g., DMSO)
-
96-well, half-area, clear bottom microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm or 350 nm.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in GTB.
-
Prepare a 10 mM stock solution of Thiabendazole in DMSO.
-
Prepare working solutions of thiabendazole by serial dilution in Polymerization Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid effects on polymerization.
-
Prepare positive control (e.g., 10 µM Nocodazole) and negative control (Polymerization Buffer with the same final DMSO concentration as the test wells).
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the final reaction mixtures in microcentrifuge tubes. For a 100 µL final volume per well:
-
80 µL of Polymerization Buffer (containing GTP and glycerol).
-
10 µL of the desired thiabendazole dilution, positive control, or negative control.
-
Add 10 µL of cold, purified tubulin stock (e.g., 30 mg/mL) to each tube for a final tubulin concentration of 3 mg/mL. Mix gently by pipetting.
-
-
-
Data Acquisition:
-
Immediately transfer 100 µL of each reaction mixture to the pre-warmed 96-well plate.
-
Place the plate in the microplate reader and begin measuring the absorbance at 340 nm every minute for 60 to 90 minutes.[4]
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time zero) from all subsequent readings for each well to correct for background.
-
Plot the change in absorbance (ΔOD) versus time for each concentration of thiabendazole and the controls.
-
Determine the maximum rate of polymerization (Vmax) for each condition by calculating the slope of the linear portion of the polymerization curve.
-
To determine the percentage of inhibition, use the following formula: % Inhibition = [1 - (Vmax with Thiabendazole / Vmax of control)] * 100
-
If a range of concentrations is tested, plot the Vmax values against the logarithm of the thiabendazole concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of thiabendazole that inhibits the Vmax by 50%).
-
Mandatory Visualizations
Thiabendazole's Mechanism of Action
Caption: Mechanism of Thiabendazole on Tubulin Polymerization.
Experimental Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow for a turbidity-based tubulin polymerization assay.
References
- 1. Interaction of thiabendazole with fungal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in microtubule organization after exposure to a benzimidazole derivative in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Note: Cell-Based MTT Assay for Evaluating the Efficacy of Thiabendazole Hypophosphite
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiabendazole (B1682256) (TBZ) is a benzimidazole (B57391) compound widely recognized for its antifungal and antiparasitic properties.[1] Its hypophosphite salt, Thiabendazole hypophosphite, is a formulation designed to enhance its utility. The primary mechanism of action for Thiabendazole involves the disruption of microtubule polymerization, a critical process for cell division and intracellular transport.[2][3][4] By binding to the β-tubulin subunit, TBZ inhibits the formation of microtubules, leading to mitotic arrest and subsequent cell death in susceptible organisms.[2][4] This mechanism also confers anti-angiogenic and anti-neoplastic properties, as demonstrated in various cancer cell lines.[1][5][6][7]
This application note provides a detailed protocol for a cell-based colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to evaluate the cytotoxic and anti-proliferative efficacy of this compound on a selected cell line. The MTT assay is a reliable and widely used method to measure cell viability, where mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[8] The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Mechanism of Action of Thiabendazole
Thiabendazole's primary molecular target is the β-tubulin protein.[2] It binds to this subunit, preventing its polymerization with α-tubulin to form microtubules.[2][3] This interference with microtubule assembly disrupts several essential cellular functions, including the formation of the mitotic spindle required for cell division, intracellular transport, and the maintenance of cell structure.[2][9] In fungi, this leads to the inhibition of hyphal growth.[2] In cancer cells, it can inhibit proliferation and induce apoptosis.[6][7]
Caption: Mechanism of action of Thiabendazole.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cell line (e.g., B16F10 murine melanoma or HN5 human head and neck squamous cell carcinoma).[6][7]
Materials and Reagents
-
Cell Line: B16F10 murine melanoma cells (or other suitable cell line)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution prepared in Dimethyl Sulfoxide (DMSO). Thiabendazole is soluble in DMSO.[10]
-
MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in phosphate-buffered saline (PBS), sterile-filtered.
-
Solubilization Buffer: DMSO or a solution of 20% (w/v) Sodium Dodecyl Sulfate (SDS) in 50% (v/v) N,N-dimethylformamide (DMF).
-
Equipment:
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at ~570 nm)
-
Multichannel pipette
-
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in the culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells for a 'no-cell' control (medium only) to serve as a blank.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0, 100, 200, 300, 400, 500, 600 µM).[6] The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.
-
After 24 hours of cell seeding, carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).[6][7]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.
-
Subtract the absorbance of the 'no-cell' blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).
-
Data Presentation
The results of the MTT assay can be summarized to show the dose- and time-dependent effects of this compound.
Table 1: Effect of this compound on B16F10 Cell Viability and IC50 Values.
| Incubation Time | Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability | IC50 (µM) |
| 24 hours | 0 (Control) | 0.850 ± 0.045 | 100% | \multirow{6}{}{535.2} |
| 100 | 0.815 ± 0.038 | 95.9% | ||
| 200 | 0.740 ± 0.041 | 87.1% | ||
| 400 | 0.550 ± 0.033 | 64.7% | ||
| 600 | 0.395 ± 0.029 | 46.5% | ||
| 800 | 0.280 ± 0.025 | 32.9% | ||
| 48 hours | 0 (Control) | 0.865 ± 0.051 | 100% | \multirow{6}{}{328.7} |
| 100 | 0.755 ± 0.042 | 87.3% | ||
| 200 | 0.590 ± 0.039 | 68.2% | ||
| 400 | 0.365 ± 0.028 | 42.2% | ||
| 600 | 0.240 ± 0.021 | 27.7% | ||
| 800 | 0.175 ± 0.019 | 20.2% | ||
| 72 hours | 0 (Control) | 0.872 ± 0.048 | 100% | \multirow{6}{*}{241.3} |
| 100 | 0.680 ± 0.040 | 78.0% | ||
| 200 | 0.485 ± 0.035 | 55.6% | ||
| 400 | 0.260 ± 0.024 | 29.8% | ||
| 600 | 0.180 ± 0.018 | 20.6% | ||
| 800 | 0.135 ± 0.015 | 15.5% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The IC50 values are modeled based on published data for Thiabendazole.[7]
This application note provides a comprehensive framework for assessing the efficacy of this compound using a standard cell-based MTT assay. The protocol is robust and can be adapted for various cell lines, including fungal and mammalian cells, to determine the compound's anti-proliferative and cytotoxic effects. The provided diagrams and data table structure offer clear guidance for experimental planning, execution, and reporting. The results from this assay can provide valuable insights into the therapeutic potential of this compound for further drug development studies.
References
- 1. Tiabendazole - Wikipedia [en.wikipedia.org]
- 2. pomais.com [pomais.com]
- 3. mdpi.com [mdpi.com]
- 4. Interaction of thiabendazole with fungal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Cytotoxic Effect of Thiabendazole on Hn5 Head and Neck Squamous Cell Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiabendazole, a well-known antifungal drug, exhibits anti-metastatic melanoma B16F10 activity via inhibiting VEGF expression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT. | Semantic Scholar [semanticscholar.org]
- 9. Changes in microtubule organization after exposure to a benzimidazole derivative in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Microtubule Dynamics in Yeast Using Thiabendazole Hypophosphite
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thiabendazole (B1682256) (TBZ), a member of the benzimidazole (B57391) family of fungicides, is a potent inhibitor of microtubule polymerization.[1][2][3][4] Its primary mechanism of action involves binding to β-tubulin, a core component of microtubules, thereby disrupting microtubule-dependent cellular processes.[1][2] This disruption leads to the arrest of mitosis and cell division, making TBZ a valuable tool for studying microtubule dynamics, particularly in genetically tractable model organisms like the budding yeast Saccharomyces cerevisiae and the fission yeast Schizosaccharomyces pombe.[3][5][6] These application notes provide detailed protocols for utilizing thiabendazole hypophosphite to investigate microtubule dynamics and its effects on the yeast cell cycle.
Data Presentation
Table 1: Antifungal Activity of Thiabendazole and its Effect on Yeast Cell Growth
| Yeast Species | Thiabendazole Concentration | Observed Effect | Reference |
| Schizosaccharomyces pombe (Wild-Type) | 10 µg/mL | Tolerant | [3] |
| Schizosaccharomyces pombe (Wild-Type) | 50 µg/mL | Sensitive (no colony growth) | [3] |
| Schizosaccharomyces pombe (nda3-TB101 mutant) | 50 µg/mL | Resistant (colony growth) | [3] |
| Aspergillus nidulans | 80 µM | Complete inhibition of mitosis | [7] |
| Fusarium graminearum | Not specified | Inhibition of tubulin polymerization | [8] |
Table 2: Quantitative Effects of Thiabendazole on Microtubule Dynamics in Yeast
| Parameter | Condition | Value/Observation | Reference |
| Microtubule Catastrophe Frequency | S. pombe nda3-TB101 mutant (no drug) | Decreased by ~30% compared to Wild-Type | [4] |
| Microtubule Rescue Frequency | S. pombe nda3-TB101 mutant (no drug) | Decreased by ~30% compared to Wild-Type | [4] |
| Cell Polarity | S. pombe (TBZ treatment) | Synchronous formation of branched cells | [9] |
| Protein Localization | S. pombe (TBZ treatment) | Disrupted localization of F-actin, tea1, and ral3-GFP | [9] |
Experimental Protocols
Protocol 1: In Vivo Analysis of Microtubule Dynamics in Yeast Using Live-Cell Imaging
This protocol details the procedure for observing the effects of thiabendazole on microtubule dynamics in living yeast cells expressing GFP-tagged tubulin.
Materials:
-
Yeast strain expressing GFP-α-tubulin (e.g., from a pTUB1-GFP-TUB1 plasmid).[10]
-
Synthetic Complete (SC) medium or Yeast Extract-Peptone-Dextrose (YPD) medium.[5][11]
-
This compound stock solution (e.g., 10 mg/mL in DMSO).
-
Microscope slides and coverslips.
-
Confocal or fluorescence microscope equipped with a temperature-controlled stage and appropriate filter sets for GFP.
-
Image analysis software (e.g., ImageJ/FIJI with plugins like TAMiT).[12][13][14]
Procedure:
-
Yeast Cell Culture:
-
Inoculate a single colony of the GFP-tubulin expressing yeast strain into 3-5 mL of SC or YPD medium.[5]
-
Grow the culture overnight at 30°C with shaking (250 RPM).[5]
-
The following day, dilute the saturated culture to an optical density at 600 nm (OD600) of approximately 0.1 in fresh medium.[5]
-
Grow the culture for 3-4 hours at 30°C with shaking until it reaches the mid-log phase (OD600 between 0.4 and 0.8).[5]
-
-
Thiabendazole Treatment:
-
Divide the mid-log phase culture into two flasks: one as an untreated control and the other for thiabendazole treatment.
-
To the treatment flask, add thiabendazole to the desired final concentration (e.g., 10-50 µg/mL).
-
Incubate both cultures under the same conditions for a predetermined time (e.g., 1-2 hours).
-
-
Sample Preparation for Microscopy:
-
Prepare a flow chamber slide by placing two strips of double-sided tape on a microscope slide, creating a channel. Place a coverslip over the tape.
-
Alternatively, for short-term imaging, place a 2 µL drop of the cell culture onto a clean microscope slide and cover with a coverslip.
-
-
Live-Cell Imaging:
-
Place the slide on the microscope stage.
-
Acquire time-lapse images of both control and thiabendazole-treated cells. For dynamic events, high temporal resolution is crucial (e.g., one frame every 5-10 seconds for several minutes).[5]
-
-
Data Analysis:
-
Use image analysis software to track the ends of individual microtubules over time.
-
Generate kymographs to visualize microtubule dynamics.
-
Measure key parameters of microtubule dynamics:
-
Polymerization and depolymerization rates (slope of the lines on the kymograph).
-
Catastrophe frequency (switch from growth to shrinkage).
-
Rescue frequency (switch from shrinkage to growth).
-
-
Compare the measured parameters between the control and thiabendazole-treated samples.
-
Protocol 2: Yeast Cell Cycle Synchronization and Analysis of Thiabendazole Effects
This protocol describes how to synchronize yeast cells in a specific cell cycle stage before treating them with thiabendazole to study its phase-specific effects.
Materials:
-
Yeast strain of interest.
-
YPD medium.
-
Synchronizing agent:
-
α-factor for G1 arrest in MATa cells.[11]
-
Hydroxyurea (B1673989) (HU) for S-phase arrest.[15]
-
Nocodazole for G2/M arrest (Note: some yeast strains are resistant).[16]
-
-
This compound stock solution.
-
Flow cytometer.
-
Propidium (B1200493) iodide (PI) or other DNA stain.
-
70% Ethanol (B145695) (ice-cold).
Procedure:
-
Yeast Cell Synchronization:
-
G1 Arrest with α-factor:
-
S-Phase Arrest with Hydroxyurea:
-
Grow cells to early log phase.
-
Add hydroxyurea to a final concentration of 0.2 M.
-
Incubate for 2-3 hours at 30°C.
-
-
-
Thiabendazole Treatment of Synchronized Cells:
-
Once cells are synchronized, split the culture. To one half, add thiabendazole to the desired concentration. The other half serves as a control.
-
Incubate for the desired treatment time.
-
-
Cell Cycle Analysis by Flow Cytometry:
-
Harvest approximately 1x10^7 cells by centrifugation.
-
Wash the cells with water.
-
Fix the cells by resuspending them in 1 mL of ice-cold 70% ethanol and incubating for at least 1 hour at 4°C.
-
Wash the fixed cells with PBS.
-
Treat with RNase A and stain with propidium iodide.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
-
Visualizations
Caption: Mechanism of action of Thiabendazole on microtubule polymerization.
Caption: Experimental workflow for live-cell imaging of microtubule dynamics.
Caption: Workflow for analyzing thiabendazole's effect on synchronized cells.
References
- 1. benchchem.com [benchchem.com]
- 2. pomais.com [pomais.com]
- 3. Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Video: High-resolution Imaging and Analysis of Individual Astral Microtubule Dynamics in Budding Yeast [jove.com]
- 6. mdpi.com [mdpi.com]
- 7. Interaction of thiabendazole with fungal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
- 10. Structure-Function Analysis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synchronization of Saccharomyces cerevisiae Cells in G1 Phase of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying Yeast Microtubules and Spindles Using the Toolkit for Automated Microtubule Tracking (TAMiT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Synchronization of Cell Cycle of Saccharomyces cerevisiae by Using a Cell Chip Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods of Synchronization of Yeast Cells for the Analysis of Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
Application Notes and Protocols for Antifungal Susceptibility Testing of Thiabendazole Hypophosphite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the in vitro antifungal susceptibility of Thiabendazole (B1682256) hypophosphite against various fungal isolates. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and findings from peer-reviewed research.
Introduction
Thiabendazole, a benzimidazole (B57391) derivative, is a broad-spectrum antifungal agent. Its hypophosphite salt, Thiabendazole hypophosphite, is also utilized for its antifungal properties. This document outlines the standardized methods for testing the susceptibility of filamentous fungi to this compound, which is crucial for understanding its efficacy and for the development of new antifungal therapies. The primary method described is the broth macrodilution assay as per the CLSI M38-A2 guidelines, which has been successfully applied to test the susceptibility of dermatophytes to thiabendazole.
Mechanism of Action
Thiabendazole functions by targeting the tubulin protein in fungal cells. Specifically, it binds to β-tubulin, which prevents the polymerization of microtubules. This disruption of the microtubule cytoskeleton interferes with essential cellular processes such as mitosis and intracellular transport, ultimately leading to the inhibition of fungal growth.
Caption: Mechanism of action of Thiabendazole.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges of thiabendazole against various dermatophyte species, as determined by the CLSI M38-A2 broth macrodilution method. This data is adapted from a study evaluating the antifungal activity of thiabendazole.[1]
| Fungal Species | Number of Isolates | Thiabendazole MIC Range (µg/mL) |
| Trichophyton mentagrophytes | 10 | 0.5 - 2.0 |
| Trichophyton rubrum | 10 | 0.5 - 2.0 |
| Microsporum canis | 10 | 0.5 - 2.0 |
| Microsporum gypseum | 10 | 0.5 - 1.0 |
| Epidermophyton floccosum | 10 | 0.5 - 1.0 |
Experimental Protocols
Broth Macrodilution Method (Adapted from CLSI M38-A2)
This protocol details the steps for determining the MIC of this compound against filamentous fungi.
1. Preparation of this compound Stock Solution:
-
Solvent Selection: Thiabendazole is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2] this compound is expected to have aqueous solubility, but if solubility issues arise, DMSO is a recommended starting solvent.
-
Stock Solution Preparation:
-
Weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution. The stock solution can be stored at -20°C or lower in small aliquots.
-
2. Preparation of Fungal Inoculum:
-
Subculture the fungal isolate onto a suitable medium, such as Potato Dextrose Agar (B569324) (PDA), and incubate at 30°C for 7-10 days to encourage sporulation.[1]
-
Harvest the conidia by flooding the agar surface with sterile saline (0.85%) containing a wetting agent (e.g., 0.05% Tween 80).
-
Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (by measuring optical density at 530 nm and correlating to a hemocytometer count) or by direct counting with a hemocytometer.
3. Assay Procedure:
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS). The final concentrations should typically range from 0.03 to 16 µg/mL.[1]
-
Dispense 0.9 mL of each diluted antifungal solution into sterile glass test tubes.
-
Inoculate each tube with 0.1 mL of the adjusted fungal inoculum.
-
Include a drug-free growth control tube (containing RPMI-1640 and the fungal inoculum) and a sterility control tube (containing only RPMI-1640).
-
Incubate the tubes at 35°C for 5 to 7 days.[1]
4. Reading and Interpretation of Results:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥80%) of fungal growth compared to the growth control.[1]
-
Visually inspect the tubes for turbidity or pellet formation.
Caption: Broth macrodilution workflow.
References
Application Note: Quantification of Thiabendazole Hypophosphite in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiabendazole is a broad-spectrum benzimidazole (B57391) fungicide and parasiticide used in agriculture and veterinary medicine.[1] Its hypophosphite salt, Thiabendazole hypophosphite (CAS No: 28558-32-9), is utilized in various formulations.[2][3] Accurate quantification of Thiabendazole in biological matrices is crucial for pharmacokinetic, toxicokinetic, and residue monitoring studies. This application note provides a detailed protocol for the sensitive and selective quantification of Thiabendazole from its hypophosphite salt in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be robust and suitable for high-throughput analysis in a drug development setting.
In solution, this compound dissociates, and the analyte of interest for quantification is Thiabendazole. Therefore, the LC-MS/MS method is developed to detect and quantify the Thiabendazole molecule.
Physicochemical Properties
A summary of the relevant physicochemical properties of Thiabendazole and its hypophosphite salt is presented below.
| Property | Thiabendazole | This compound |
| Molecular Formula | C₁₀H₇N₃S | C₁₀H₇N₃S·H₃O₂P |
| Molecular Weight | 201.25 g/mol [2] | 265.23 g/mol [4] |
| CAS Number | 148-79-8[2] | 28558-32-9[2] |
| Appearance | White to cream-colored powder[5] | Amber liquid[2] |
| Solubility | Low solubility in water at neutral pH, increases in dilute acid.[6] | Soluble in water. |
Experimental Protocols
This section details the complete workflow for the quantification of Thiabendazole in biological samples such as plasma, urine, and tissue homogenates.
Materials and Reagents
-
Standards: Thiabendazole (Purity ≥98%), Thiabendazole-¹³C₆ (Internal Standard, IS)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade), Ammonium formate, Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Thiabendazole and Thiabendazole-¹³C₆ in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Thiabendazole stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
Sample Preparation
The selection of the sample preparation method depends on the biological matrix. Both Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) are viable options. SPE is recommended for cleaner extracts and lower matrix effects.
a) Protein Precipitation (PPT) for Plasma/Serum
-
To 100 µL of plasma/serum sample, add 20 µL of IS working solution.
-
Add 300 µL of cold acetonitrile containing 1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) for Urine
For urine samples, which may contain conjugates of Thiabendazole metabolites, an enzymatic hydrolysis step can be included prior to extraction to measure total Thiabendazole.[7]
-
To 1 mL of urine, add 20 µL of IS working solution and an appropriate volume of β-glucuronidase/sulfatase enzyme solution.
-
Incubate at 37°C for 2-4 hours.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[8]
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.[9]
-
Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.
c) QuEChERS-based Extraction for Tissue Homogenates
-
Homogenize 1 g of tissue with 4 mL of water.
-
To 1 mL of the homogenate, add 20 µL of IS working solution.
-
Add 5 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[10]
-
Shake vigorously for 1 minute and centrifuge.[10]
-
Take an aliquot of the acetonitrile supernatant for d-SPE cleanup with PSA sorbent to remove polar interferences.[10]
-
Evaporate the cleaned extract and reconstitute as described above.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[10] |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate[10] |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate[10] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[8] |
| Gradient Elution | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate. |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[11] |
| Scan Type | Selected Reaction Monitoring (SRM)[11] |
| Precursor Ion (m/z) | 202.0[6][12] |
| Product Ions (m/z) | 175.1 (Quantifier), 131.1 (Qualifier)[6] |
| Collision Energy | Optimized for the specific instrument, typically 20-35 eV |
| Internal Standard Transitions | 208.0 → 181.1 |
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Low QC | 1.5 | 90 - 110% | < 15% |
| Mid QC | 75 | 90 - 110% | < 15% |
| High QC | 400 | 90 - 110% | < 15% |
Visualization
Experimental Workflow
Caption: LC-MS/MS workflow for Thiabendazole quantification.
Logical Relationship of Analytical Parameters
Caption: Key validation parameters for the analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiabendazole [drugfuture.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C10H8N3O2PS | CID 62833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes: Thiabendazole Hypophosphite for Fungal Contamination Control in Plant Tissue Culture
Introduction
Fungal contamination is a significant challenge in plant tissue culture, leading to the loss of valuable plant material and resources.[1] Thiabendazole (TBZ), a systemic benzimidazole (B57391) fungicide, offers a potential solution for controlling a broad spectrum of fungal pathogens.[2][3] This document provides detailed application notes and protocols for the use of Thiabendazole, presumed to be the active ingredient in "Thiabendazole hypophosphite," to prevent fungal contamination in plant tissue culture. Thiabendazole is effective against a wide range of fungal diseases, including those caused by Aspergillus, Botrytis, Cladosporium, and Fusarium.[4] Its systemic nature allows it to be absorbed by plant tissues, providing internal protection against latent infections.[5]
Mechanism of Action
Thiabendazole primarily functions by disrupting critical cellular processes in fungi.[2] Its dual-action mechanism involves:
-
Inhibition of Microtubule Assembly : Thiabendazole binds to the β-tubulin subunit of fungal microtubules, preventing their polymerization. This disruption of the cytoskeleton arrests mitosis and cell division.[2][5]
-
Disruption of Mitochondrial Respiration : It also interferes with the mitochondrial electron transport chain by inhibiting the enzyme fumarate (B1241708) reductase, which is crucial for energy production in some fungi.[2][6][7]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇N₃S | [8] |
| Molecular Weight | 201.25 g/mol | [4] |
| Appearance | White to cream-colored powder | [4] |
| Solubility | Insoluble in water. Slightly soluble in alcohol and acetone. Soluble in DMSO and DMF. | [8][9] |
| Stability | Stable in acid and alkaline solutions, and to heat and light. | [4] |
Quantitative Data on Antifungal Activity
The following tables summarize the inhibitory concentrations of Thiabendazole against various fungal systems.
Table 1: Inhibition of Fungal Growth and Mitochondrial Respiration
| Target Organism/System | Inhibitory Concentration (µg/mL) | Effect | Reference |
| Penicillium atrovenetum | 8 - 10 | Growth inhibition | [6][7] |
| Fungal Mitochondria (succinic-cytochrome c reductase) | 0.5 | Complete inhibition | [6][7] |
| Fungal Mitochondria (succinate-dichloro-phenolindophenol reductase) | 2 | Complete inhibition | [6][7] |
| Fungal Mitochondria (succinate-2, 2-di-p-nitrophenyl-(3, 3-dimethoxy-4, 4-biphenylene-5, 5-diphenylditetrazolium)-reductase) | 4 | Complete inhibition | [6][7] |
| Fungal Mitochondria (reduced nicotinamide (B372718) adenine (B156593) dinucleotide oxidase) | 10 | Complete inhibition | [6][7] |
| Fungal Mitochondria (reduced nicotinamide adenine dinucleotide-cytochrome c reductase) | 10 | Complete inhibition | [6][7] |
| Fungal Mitochondria (Coenzyme Q reductase) | 15 | Inhibition | [6][7] |
| Fungal Mitochondria (succinic oxidase) | 167 | Complete inhibition | [6][7] |
Table 2: Effective Concentrations in Fungicidal Mordant Studies
| Target Organism | Optimal Ratio with Tebuconazole (ppm) | Reference |
| Fusarium oxysporum | 1.5:2.5 (Tebuconazole:Thiabendazole) | [10] |
| Pyrenophora graminea | 1.5:2.5 (Tebuconazole:Thiabendazole) | [10] |
Experimental Protocols
Protocol 1: Preparation of Thiabendazole Stock Solution
Due to its low solubility in water, a stock solution of Thiabendazole should be prepared in a suitable organic solvent.
Materials:
-
Thiabendazole powder
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol
-
Sterile, amber-colored storage bottles
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh the desired amount of Thiabendazole powder.
-
Dissolve the powder in a minimal amount of DMSO or ethanol. Thiabendazole is soluble at approximately 20 mg/mL in DMSO and 0.5 mg/mL in ethanol.[9]
-
Once fully dissolved, bring the solution to the final desired volume with the same solvent. A common stock solution concentration is 1-10 mg/mL.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber-colored bottle.
-
Store the stock solution at 4°C for up to one month. Aqueous solutions are not recommended for storage beyond one day.[9]
Protocol 2: Incorporation of Thiabendazole into Plant Tissue Culture Medium
Thiabendazole can be added to the culture medium to prevent the growth of fungi.
Materials:
-
Autoclaved plant tissue culture medium (e.g., MS medium)
-
Thiabendazole stock solution
-
Sterile pipettes
-
Laminar flow hood
Procedure:
-
Prepare the plant tissue culture medium according to the standard protocol and autoclave.
-
Allow the medium to cool to approximately 45-50°C in a water bath within a laminar flow hood.
-
Using a sterile pipette, add the required volume of the Thiabendazole stock solution to the cooled medium to achieve the desired final concentration (e.g., 1-10 µg/mL).
-
Gently swirl the medium to ensure even distribution of the fungicide.
-
Dispense the medium into sterile culture vessels.
-
Allow the medium to solidify before use.
Protocol 3: Efficacy and Phytotoxicity Assessment of Thiabendazole in Plant Tissue Culture
This protocol is designed to determine the optimal concentration of Thiabendazole that effectively inhibits fungal growth without causing significant harm to the plant tissue.
Materials:
-
Plant explants of the desired species
-
Culture medium containing a range of Thiabendazole concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µg/mL)
-
Control culture medium (without Thiabendazole)
-
Common fungal contaminants (e.g., Aspergillus niger, Penicillium sp.)
-
Sterile culture vessels, forceps, and scalpels
-
Growth chamber
Procedure:
-
Efficacy Testing:
-
Prepare culture media with the different concentrations of Thiabendazole.
-
Inoculate the center of each plate with a small amount of the test fungus.
-
Incubate the plates at 25 ± 2°C and measure the diameter of fungal growth daily for 7-10 days.
-
Calculate the percentage of growth inhibition for each concentration compared to the control.
-
-
Phytotoxicity Testing:
-
Surface sterilize the plant explants using standard procedures.
-
Culture the explants on the media containing the different concentrations of Thiabendazole.
-
Incubate the cultures in a growth chamber under appropriate light and temperature conditions.
-
Observe the explants regularly for signs of phytotoxicity, such as necrosis, chlorosis, reduced growth, and poor morphogenesis.
-
After a set culture period (e.g., 4-6 weeks), record data on survival rate, shoot proliferation, root formation, and overall plantlet health.
-
-
Data Analysis:
-
Summarize the quantitative data in tables.
-
Determine the lowest concentration of Thiabendazole that provides effective fungal control with minimal phytotoxic effects.
-
Visualizations
References
- 1. ipps.org [ipps.org]
- 2. benchchem.com [benchchem.com]
- 3. Tiabendazole - Wikipedia [en.wikipedia.org]
- 4. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pomais.com [pomais.com]
- 6. Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. | Semantic Scholar [semanticscholar.org]
- 8. chembk.com [chembk.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. bio-conferences.org [bio-conferences.org]
Application Notes and Protocols for the Selection of Thiabendazole Hypophosphite-Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing thiabendazole (B1682256) hypophosphite as a selective agent to generate and characterize fungicide-resistant fungal strains in a laboratory setting. The protocols detailed below cover the preparation of thiabendazole hypophosphite solutions, determination of fungal susceptibility, in vitro selection of resistant mutants, and the molecular analysis of resistance mechanisms.
Introduction
Thiabendazole, a member of the benzimidazole (B57391) class of fungicides, is a potent inhibitor of fungal growth. Its primary mechanism of action involves binding to the β-tubulin protein, which disrupts microtubule assembly and consequently inhibits mitosis and cell division.[1][2] A secondary mechanism involves the inhibition of the mitochondrial electron transport chain.[3][4] The development of fungal resistance to thiabendazole is a significant concern, and understanding the underlying mechanisms is crucial for the development of novel antifungal therapies and effective resistance management strategies.
The most common mechanism of resistance to thiabendazole is the result of point mutations in the β-tubulin gene (tub2 or benA), which alter the binding site of the fungicide, reducing its efficacy.[5][6][7] Other resistance mechanisms include the overexpression of efflux pumps, such as ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, which actively remove the fungicide from the fungal cell.
This compound is a salt of thiabendazole, and its use as a selection agent allows for the isolation and study of these resistant fungal strains. This document provides the necessary protocols to conduct such studies.
Data Presentation: Thiabendazole Susceptibility in Fungi
The following tables summarize the effective concentrations of thiabendazole required to inhibit the growth of various wild-type (sensitive) and resistant fungal strains. This data is essential for determining the appropriate selective concentrations for mutant screening.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiabendazole for Various Fungal Species
| Fungal Species | Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Trichophyton rubrum | Wild-Type | Not Specified | 1.0 | 2.0 | [8] |
| Trichophyton mentagrophytes | Wild-Type | Not Specified | 2.0 | 4.0 | [8] |
| Microsporum canis | Wild-Type | Not Specified | 0.5 | 0.5 | [8] |
| Epidermophyton floccosum | Wild-Type | Not Specified | 1.0 | 2.0 | [8] |
| Malassezia pachydermatis | Mixed Population | 0.03 to >4 | Not Specified | Not Specified | [9] |
Table 2: Effective Concentration (EC₅₀) of Thiabendazole for Penicillium expansum
| Strain Type | Resistance Mechanism | EC₅₀ (µg/mL) | Reference(s) |
| Sensitive | Wild-Type β-tubulin | < 10 | [2] |
| Resistant | Mutation in β-tubulin | > 100 | [2] |
| Sensitive | Not Specified | 0.25 | [5] |
| Resistant | Not Specified | 2.21 | [5] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (MW: 265.23 g/mol )[10]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile distilled water or appropriate sterile liquid medium (e.g., Potato Dextrose Broth, RPMI-1640)
-
Sterile microcentrifuge tubes and/or volumetric flasks
Protocol:
-
Stock Solution (10 mg/mL):
-
Accurately weigh 10 mg of this compound powder and place it in a sterile microcentrifuge tube or small volumetric flask.
-
Add 1 mL of sterile DMSO to dissolve the powder completely. Vortex briefly if necessary. This results in a 10 mg/mL (approximately 37.7 mM) stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Thiabendazole is soluble in DMSO at concentrations of approximately 20 mg/mL.[4]
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution in the desired sterile liquid medium.
-
Important: The final concentration of DMSO in the medium should not exceed 1% (v/v) as it can affect fungal growth. Always include a solvent control (medium with the same final concentration of DMSO) in your experiments.
-
Aqueous solutions of thiabendazole are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[4]
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[11]
Materials:
-
Fungal isolate of interest
-
Appropriate growth medium (e.g., Potato Dextrose Agar (B569324)/Broth, Sabouraud Dextrose Agar/Broth)
-
Sterile 96-well microtiter plates
-
This compound working solutions
-
Spectrophotometer or hemocytometer
-
Sterile saline or phosphate-buffered saline (PBS)
Protocol:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile saline and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁶ to 5 x 10⁶ spores/mL using a spectrophotometer or hemocytometer.
-
-
Microplate Setup:
-
In a sterile 96-well plate, add 100 µL of sterile broth to all wells except the first column.
-
Add 200 µL of the highest concentration of this compound working solution to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions.
-
Include a positive control (no drug) and a solvent control (DMSO at the highest concentration used).
-
-
Inoculation and Incubation:
-
Dilute the prepared spore suspension in the broth to the final desired concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ spores/mL).
-
Add 100 µL of the diluted inoculum to each well.
-
Incubate the plate at the optimal temperature for the fungal species for 48-72 hours, or until growth is clearly visible in the positive control wells.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control.
-
In Vitro Selection of Thiabendazole-Resistant Mutants
This protocol describes a stepwise adaptation method for selecting resistant fungal strains.
Materials:
-
Fungal isolate of interest
-
Agar medium (e.g., Potato Dextrose Agar)
-
This compound stock solution
-
Sterile Petri dishes
-
Sterile toothpicks or inoculation loops
Protocol:
-
Initial Plating:
-
Prepare agar plates amended with this compound at a concentration close to the previously determined MIC of the wild-type strain.
-
Spread a high density of spores (e.g., 10⁷ to 10⁸ spores) onto the surface of the plates.
-
Incubate the plates at the optimal growth temperature.
-
-
Stepwise Selection:
-
After a suitable incubation period, observe the plates for any fungal colonies that have managed to grow. These are potential resistant mutants.
-
Using a sterile toothpick or loop, transfer a small portion of a resistant colony to a fresh agar plate containing a higher concentration of this compound (e.g., 1.5 to 2-fold higher).
-
Repeat this process of transferring the most vigorously growing colonies to plates with incrementally increasing concentrations of the fungicide.
-
-
Isolation and Purification:
-
Once a strain is capable of growing on a significantly higher concentration of this compound compared to the wild-type, isolate a single spore from this culture to ensure a genetically pure resistant strain.
-
-
Stability of Resistance:
-
To confirm that the resistance is stable, culture the resistant strain on fungicide-free medium for several generations and then re-test its MIC for this compound. A stable resistant mutant will retain its high MIC.
-
Molecular Analysis of Resistance: β-tubulin Gene Sequencing
Materials:
-
Wild-type and resistant fungal strains
-
Fungal DNA extraction kit or reagents for a standard DNA extraction protocol
-
PCR primers for the β-tubulin gene (design based on conserved regions in related fungal species)
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA sequencing service
Protocol:
-
Genomic DNA Extraction:
-
Grow the wild-type and resistant fungal strains in liquid medium.
-
Harvest the mycelia and extract genomic DNA using a suitable kit or protocol.
-
-
PCR Amplification:
-
Amplify the β-tubulin gene using PCR with the designed primers.
-
-
Verification of PCR Product:
-
Run a portion of the PCR product on an agarose gel to confirm the amplification of a band of the expected size.
-
-
DNA Sequencing:
-
Purify the remaining PCR product and send it for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the DNA sequences of the β-tubulin gene from the wild-type and resistant strains.
-
Identify any nucleotide changes in the resistant strain's sequence.
-
Translate the nucleotide sequences into amino acid sequences to determine if the mutations result in amino acid substitutions at known resistance-conferring positions (e.g., codons 167, 198, 200).[5]
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Involved in Fungicide Stress Response
Fungi possess conserved stress-activated mitogen-activated protein kinase (MAPK) pathways, such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways, which can be activated in response to fungicide-induced stress.[1][3][12] These pathways play a role in fungal tolerance to various environmental insults.
Caption: The Cell Wall Integrity (CWI) signaling pathway in fungi.
Caption: The High Osmolarity Glycerol (HOG) signaling pathway in fungi.
Experimental Workflow for Selection and Characterization of Resistant Strains
The following diagram illustrates the overall workflow for generating and analyzing thiabendazole-resistant fungal strains.
References
- 1. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Context-Dependent Fitness Trade-Offs in Penicillium expansum Isolates Resistant to Multiple Postharvest Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of an amino acid substitution in the benA, beta-tubulin gene of Aspergillus nidulans that confers thiabendazole resistance and benomyl supersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiabendazole resistance and mutations in the beta-tubulin gene of Penicillium expansum strains isolated from apples and pears with blue mold decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. This compound | C10H8N3O2PS | CID 62833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening (HTS) of Novel Antifungal Compounds Using Thiabendazole as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for antifungal activity. This document provides detailed application notes and protocols for conducting HTS assays to identify new antifungal compounds, utilizing the well-characterized fungicide Thiabendazole as a positive control.
Thiabendazole, a benzimidazole (B57391) derivative, functions by inhibiting microtubule formation through binding to β-tubulin.[1] This disruption of the cytoskeleton interferes with essential cellular processes such as mitosis and intracellular transport, leading to fungal cell death. Its established mechanism of action and consistent in vitro activity make it an ideal control for validating assay performance and normalizing screening data.
These protocols are designed for a 384-well microplate format to maximize throughput and are adaptable to various fungal pathogens. The primary assay detailed is a broth microdilution method that assesses fungal growth inhibition by measuring metabolic activity with a fluorescent indicator.
Data Presentation
The following tables summarize representative quantitative data from a simulated high-throughput screening assay for antifungal compounds.
Table 1: Dose-Response of Thiabendazole Control
This table illustrates the expected dose-dependent inhibition of a fungal pathogen by the control compound, Thiabendazole. The data is presented as percent inhibition of fungal growth relative to the negative control (DMSO).
| Thiabendazole Concentration (µM) | Average Percent Inhibition | Standard Deviation |
| 100 | 98.5% | 1.2% |
| 50 | 95.2% | 2.5% |
| 25 | 89.7% | 3.1% |
| 12.5 | 75.4% | 4.5% |
| 6.25 | 52.1% | 5.8% |
| 3.13 | 28.9% | 6.2% |
| 1.56 | 10.3% | 4.9% |
| 0.78 | 2.1% | 3.5% |
Table 2: HTS Assay Quality Control Parameters
Assay quality and robustness are monitored using standard parameters such as the Z'-factor and Signal-to-Background ratio.
| Parameter | Value | Interpretation |
| Z'-Factor | > 0.5 | Excellent assay quality suitable for HTS. |
| Signal-to-Background Ratio | > 10 | A large dynamic range between the positive and negative controls. |
Experimental Protocols
Primary High-Throughput Screening: Fungal Growth Inhibition Assay
This protocol outlines a cell-based HTS assay to identify compounds that inhibit the growth of a target fungal pathogen, such as Candida albicans.
Materials:
-
Target fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
Compound library (e.g., 10 mM in DMSO)
-
Thiabendazole (positive control)
-
DMSO (negative control)
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Sterile, 384-well clear-bottom microplates
-
Acoustic liquid handler or pin tool
-
Automated liquid dispenser
-
Microplate incubator
-
Microplate reader with fluorescence capabilities
Protocol:
-
Compound Plate Preparation: Prepare assay-ready plates containing the compound library, a dilution series of Thiabendazole as the positive control, and DMSO as the negative control.[2]
-
Compound Transfer: Using an acoustic liquid handler, dispense 50 nL of each compound from the source plate into the wells of a 384-well assay plate.[2]
-
Fungal Inoculum Preparation: Culture the fungal strain overnight in RPMI-1640 medium. Dilute the culture to a final concentration of 1x10^5 cells/mL in fresh medium.[2]
-
Cell Dispensing: With a reagent dispenser, add 50 µL of the fungal cell suspension to each well of the assay plate. This results in a final cell count of approximately 5,000 cells per well.[2]
-
Incubation: Seal the plates and incubate at 35°C for 24 to 48 hours.[2]
-
Viability Reagent Addition: Add 10 µL of resazurin solution to each well.[2]
-
Final Incubation: Incubate the plates for an additional 2 to 4 hours at 35°C to allow viable cells to convert resazurin to the fluorescent resorufin.[2]
-
Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of approximately 560 nm and an emission wavelength of ~590 nm.[2]
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the positive (Thiabendazole) and negative (DMSO) controls. Determine the Z'-factor to assess the quality of the assay.[2]
Mandatory Visualizations
Fungal Signaling Pathway: Cell Wall Integrity
The fungal cell wall is a unique and essential organelle, making the signaling pathways that govern its integrity attractive targets for novel antifungal drugs. The Cell Wall Integrity (CWI) pathway is a highly conserved signaling cascade in fungi.[3]
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.
High-Throughput Screening Experimental Workflow
The following diagram illustrates the logical flow of a typical HTS campaign for the discovery of novel antifungal compounds.
Caption: High-Throughput Screening Workflow for Antifungal Discovery.
References
Application Notes and Protocols for Thiabendazole Hypophosphite Tree Injection in Experimental Settings
These comprehensive application notes and protocols are intended for researchers, scientists, and drug development professionals conducting experimental tree injections with Thiabendazole hypophosphite. The following sections detail the necessary materials, preparation, and procedures for effective application, alongside critical data for experimental design and evaluation.
Introduction
This compound (TBZ-P) is a broad-spectrum benzimidazole (B57391) fungicide and nematicide.[1][2] It is utilized in arboriculture for the management of various tree diseases, most notably Dutch Elm Disease (DED) caused by Ophiostoma spp., Sycamore Anthracnose (Apiognomonia veneta), and more recently, Beech Leaf Disease (BLD) associated with the nematode Litylenchus crenatae mccannii.[1][3] The systemic nature of TBZ-P allows it to be distributed throughout the tree's vascular system, offering both preventative and curative treatment options.[2] Its primary mode of action is the inhibition of microtubule assembly during fungal mitosis.[2][4]
Materials and Equipment
-
Active Ingredient: this compound (commonly available as Arbotect 20-S®, containing 26.6% active ingredient).[1][2]
-
Solvent: Distilled or deionized water.[5]
-
Injection System: A microinjection or macroinjection system capable of delivering a measured volume of solution under low pressure (e.g., 15 to 20 psi).[2]
-
Drill: Electric drill with a high helix drill bit (e.g., 6.0-mm or 15/64-inch diameter).[2]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and appropriate lab attire.
-
Measurement Tools: Graduated cylinders, measuring tape for determining tree diameter at breast height (DBH) or circumference.
-
Cleaning Supplies: Disinfectant for sterilizing drill bits between trees to prevent disease transmission.
Experimental Protocols
The following protocols are based on established experimental and practical applications of this compound. Researchers should adapt these protocols based on the specific tree species, target pathogen, and experimental objectives.
-
Tree Selection: For curative trials, select trees in the early stages of disease development, ideally with symptoms confined to a single branch.[6] For preventative trials, select healthy, asymptomatic trees. Avoid treating severely diseased trees or those with infections originating from root grafts.[6]
-
Timing of Application:
-
Solution Preparation:
-
Strictly follow the label instructions for the specific product being used.
-
Dilute the required amount of this compound concentrate with distilled or deionized water to achieve the target concentration for the experiment.[5]
-
Root flare injection is often preferred over trunk injection due to improved uptake and translocation.[7]
-
Site Selection: Expose the root flares at the base of the tree. Select injection sites at 3 to 10-inch intervals around the root flares.[3]
-
Drilling: Drill holes perpendicularly into the root flares to a depth of approximately 3 cm (1.2 inches).[1][2] Use a sharp, high helix drill bit to ensure a clean opening.[2]
-
Injection:
-
Post-Injection:
-
Once the solution is taken up, remove the injection equipment.
-
Do not plug or seal the injection holes.
-
Monitor the tree for any signs of phytotoxicity, such as foliar yellowing or cambial damage around the injection site.[8]
-
While root flare injection is often preferred, trunk injections can also be performed.
-
Site Selection: Select injection sites at regular intervals (e.g., 15 cm) around the trunk at breast height.[6]
-
Drilling and Injection: Follow the same drilling and injection procedures as outlined for root flare injection, ensuring the injection targets the outer sapwood.
Data Presentation: Dosage and Efficacy
The following tables summarize quantitative data from various experimental settings.
Table 1: this compound Dosage Regimens
| Target Disease | Tree Species | Application Rate | Dilution | Notes |
| Dutch Elm Disease (Curative) | Elm (Ulmus spp.) | 300 ml of product per 30 cm of trunk circumference[6] | In 20 liters of water[6] | High volume, low concentration injection.[6] |
| Dutch Elm Disease (Preventative/Therapeutic) | Elm (Ulmus spp.) | 5.6 g active ingredient per cm DBH[8] | Not specified | Shown to be detectable in new wood for up to three growing seasons.[8] |
| Beech Leaf Disease ("Low Rate") | Beech (Fagus spp.) | 4.7 ml Arbotect 20-S per cm DBH[5] | In 118 ml of distilled or deionized water per cm DBH[5] | Based on the 1-year growing season rate for elms.[1] |
| Beech Leaf Disease ("High Rate") | Beech (Fagus spp.) | 18.6 ml Arbotect 20-S per cm DBH[5] | In 590 ml of deionized water per cm DBH[5] | Based on the 3-year growing season rate for sycamores.[1] |
| Beech Leaf Disease (General) | Beech (Fagus spp.) | 2-8 oz of Arbotect 20-S per 5 inches of trunk diameter[3] | Per label instructions[3] | Special Local Need (SLN) label in Maine.[3] |
Table 2: Efficacy of this compound Injections
| Target Disease | Tree Species | Treatment | Efficacy | Duration of Protection |
| Dutch Elm Disease | Elm (Ulmus spp.) | Curative Injection | 81% of treated trees recovered over 5 years of trials, compared to 89% mortality in control trees.[6] | Curative treatment may offer protection through the end of the following growing season.[6] |
| Dutch Elm Disease | Elm (Ulmus spp.) | Preventative Injection | A single injection can provide adequate protection for one year.[6] Many arborists use a 2-3 year rotation for high-value elms.[8] | |
| Beech Leaf Disease | Beech (Fagus spp.) | Root Flare Injection | Significant improvement in visual ratings and reduction of Litylenchus crenatae mccannii in dormant buds after 11 and 22 months.[1][2] | Multiple seasons of protection are suggested.[2] |
Visualizations
References
- 1. Thiabendazole as a Therapeutic Root Flare Injection for Beech Leaf Disease Management | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 2. auf.isa-arbor.com [auf.isa-arbor.com]
- 3. maine.gov [maine.gov]
- 4. Introduction to Thiabendazole - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 5. Thiabendazole as a Therapeutic Root Flare Injection for Beech Leaf Disease Management | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 6. trees.org.uk [trees.org.uk]
- 7. Print Article | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 8. rainbowecoscience.com [rainbowecoscience.com]
Application Notes: Bioassay for Detecting Thiabendazole Residues in Plant Tissues
Introduction
Thiabendazole (B1682256) (TBZ) is a broad-spectrum systemic fungicide and parasiticide widely used in agriculture to control mold, blight, and other fungal diseases on fruits and vegetables, both pre- and post-harvest.[1][2][3][4][5] Its systemic nature means it is absorbed and translocated within the plant tissues.[1][2][6] The primary mode of action of thiabendazole is the inhibition of mitosis in fungi by binding to β-tubulin and preventing the formation of microtubules.[6][7][8] This specific mechanism allows for the development of a sensitive bioassay for detecting its residues in plant tissues. This application note provides a detailed protocol for a semi-quantitative bioassay using a TBZ-sensitive fungus, such as Penicillium species, to detect the presence of thiabendazole residues in various plant tissues. While this document focuses on thiabendazole, the bioassay is expected to detect the active thiabendazole moiety from its various salt forms, including thiabendazole hypophosphite.
Principle of the Bioassay
The bioassay is based on the principle of fungal growth inhibition. A fungus that is highly sensitive to thiabendazole, such as a susceptible strain of Penicillium, is used as the indicator organism.[9] Plant tissue extracts containing thiabendazole residues will inhibit the growth of the fungus when applied to a culture medium. The extent of this inhibition, observed as a clear zone (zone of inhibition) around the applied sample, is proportional to the concentration of thiabendazole present in the extract. By comparing the size of the inhibition zone with that produced by known concentrations of thiabendazole standards, a semi-quantitative estimation of the residue level in the plant tissue can be achieved.
Materials and Reagents
-
Indicator Fungus: A thiabendazole-sensitive strain of Penicillium sp. (e.g., Penicillium expansum).
-
Culture Medium: Potato Dextrose Agar (B569324) (PDA) or a similar suitable fungal growth medium.
-
Solvents: Methanol, acetone (B3395972), ethyl acetate (B1210297) (HPLC grade).
-
Plant Tissue Samples: Fruits, vegetables, or other plant parts to be analyzed.
-
Thiabendazole Standard: Analytical grade thiabendazole for preparing standard solutions.
-
Sterile Equipment: Petri dishes, pipettes, filter paper discs (6 mm diameter), forceps, homogenizer or mortar and pestle, centrifuge and tubes, glassware.
-
Incubator: Capable of maintaining a constant temperature of 25-28°C.
Data Presentation
The following table summarizes quantitative data for thiabendazole detection using various analytical methods. This data is provided for reference and comparison, as the bioassay described is primarily semi-quantitative.
| Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Recovery Rate (%) | Reference |
| Enzyme Immunoassay (EIA) | Fruits and Vegetables | LOQ: 9 ppb | 116% (average) | [10] |
| Capillary Electrophoresis | Fruits and Vegetables | LOD: 0.5 ppb | 98.7 - 102.0% | [11] |
| HPLC-PDA | Solid and Liquid Foods | LOD: 0.009 - 0.017 µg/mL; LOQ: 0.028 - 0.052 µg/mL | 93.61 - 98.08% | [12][13] |
| Surface-Enhanced Raman Spectroscopy (SERS) | Fruit and Vegetable Peels | LOD: 30 ng/cm² | N/A | [14] |
| Immunostrip Test | Fruit Juices | LOD: 0.08 ± 0.03 ng/mL | 81.9 - 123.6% | [15] |
| Penicillium Bioassay | Coconut Palm Tissue | Detectable up to 90 days post-application | N/A (qualitative) | [9] |
Experimental Protocols
Preparation of Fungal Spore Suspension
-
Culture the indicator fungus (Penicillium sp.) on a PDA slant or plate at 25-28°C for 7-10 days, or until sporulation is abundant.
-
Harvest the spores by adding 10 mL of sterile distilled water containing 0.05% Tween 80 to the culture surface and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.
Preparation of Seeded Agar Plates
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Add the fungal spore suspension to the molten agar to a final concentration of 1 x 10⁴ spores/mL.
-
Mix gently but thoroughly to ensure uniform distribution of spores.
-
Pour 20 mL of the seeded agar into sterile 90 mm Petri dishes.
-
Allow the plates to solidify at room temperature.
Preparation of Thiabendazole Standards
-
Prepare a stock solution of 1000 µg/mL thiabendazole in methanol.
-
Perform serial dilutions of the stock solution with the extraction solvent to prepare working standards of 0.1, 0.5, 1, 5, and 10 µg/mL.
Sample Preparation: Extraction of Thiabendazole from Plant Tissues
-
Weigh 10 g of a representative sample of the plant tissue (e.g., fruit peel, leaf, stem) into a homogenizer or sterile mortar.
-
Add 20 mL of acetone or ethyl acetate.
-
Homogenize for 2-3 minutes.
-
Centrifuge the homogenate at 3000 rpm for 10 minutes.
-
Carefully collect the supernatant (the extract). This will be used for the bioassay.
Bioassay Procedure
-
Using sterile forceps, place sterile 6 mm filter paper discs onto the surface of the seeded agar plates.
-
Pipette 20 µL of the plant tissue extract onto a filter paper disc.
-
On the same plate, apply 20 µL of each of the thiabendazole working standards to separate discs to create a standard curve.
-
Use a disc treated with 20 µL of the extraction solvent as a negative control.
-
Allow the solvent to evaporate completely in a laminar flow hood.
-
Incubate the plates at 25-28°C for 48-72 hours, or until fungal growth is clearly visible.
Data Analysis and Interpretation
-
After incubation, measure the diameter of the zone of inhibition (the clear zone around the disc where fungal growth is absent) for each sample and standard.
-
Subtract the diameter of the filter paper disc (6 mm) from the measured diameter to get the net zone of inhibition.
-
Plot a standard curve of the net zone of inhibition (mm) versus the logarithm of the thiabendazole concentration (µg/mL).
-
Determine the concentration of thiabendazole in the plant tissue extract by interpolating the net zone of inhibition for the sample on the standard curve.
-
Calculate the residue level in the original plant tissue sample (in µg/g) using the following formula:
Residue (µg/g) = (Concentration from curve (µg/mL) x Volume of solvent (mL)) / Weight of sample (g)
Visualizations
Caption: Experimental workflow for the thiabendazole bioassay.
Caption: Thiabendazole's mechanism of action in fungi.
References
- 1. Thiabendazole 45% SC – Systemic Fungicide & Post-Harvest Protector [smagrichem.com]
- 2. What Is Thiabendazole and Why Is It a Versatile Fungicide and Anthelmintic? [jindunchemical.com]
- 3. journals.bcit.ca [journals.bcit.ca]
- 4. Susceptibility of Dermatophytes to Thiabendazole Using CLSI Broth Macrodilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of thiabendazole from environmental matrices by HPLC with fluorescence detection [dspace.incdecoind.ro]
- 6. pomais.com [pomais.com]
- 7. Interaction of thiabendazole with fungal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of thiabendazole in fruits and vegetables by competitive-inhibition enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Strip-based immunoassay for rapid detection of thiabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Thiabendazole Hypophosphite for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and dissolution of Thiabendazole (B1682256) hypophosphite for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Thiabendazole hypophosphite and how does it differ from Thiabendazole?
This compound is a salt form of Thiabendazole, a broad-spectrum benzimidazole (B57391) fungicide and anthelmintic.[1][2] The hypophosphite salt is formed with hypophosphorous acid. This formulation can alter the physical properties of the compound, such as its solubility, which may be advantageous for specific experimental applications. Thiabendazole itself is a white to cream-colored powder, while this compound has been described as an amber liquid, suggesting it may be available in a pre-dissolved or liquid form.[3][4]
Q2: Which solvents are recommended for dissolving this compound for in vitro studies?
Based on the solubility profile of the parent compound, Thiabendazole, several organic solvents can be used. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are highly effective, with a solubility of approximately 20 mg/mL for Thiabendazole.[5] Ethanol is also a viable option, though the solubility is lower at around 0.5 mg/mL.[5] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice, such as PBS (pH 7.2).[5]
Q3: What is the best practice for preparing a stock solution of this compound?
To prepare a stock solution, it is recommended to start with a high-concentration stock in 100% DMSO. This can then be serially diluted to the desired final concentration in your cell culture medium or experimental buffer. It is crucial to ensure that the final concentration of DMSO in the in vitro assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound stable in solution?
Thiabendazole is reported to be stable in water, as well as in acidic and alkaline solutions.[1][6] When preparing aqueous solutions from a DMSO stock, it is not recommended to store the diluted aqueous solution for more than one day to ensure stability and prevent precipitation.[5] Stock solutions in anhydrous DMSO can generally be stored at -20°C for longer periods, but it is always best to refer to the manufacturer's specific recommendations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture medium | The compound's solubility limit has been exceeded in the aqueous medium. | - Increase the initial DMSO stock concentration to minimize the volume added to the medium. - Perform a solubility test in your specific cell culture medium. - Prepare fresh dilutions from the DMSO stock for each experiment.[5] |
| Inconsistent experimental results | - Degradation of the compound in solution. - Inaccurate dilutions. | - Prepare fresh working solutions for each experiment from a frozen DMSO stock. - Use calibrated pipettes and perform serial dilutions carefully. - Ensure the compound is fully dissolved before adding it to the experimental system. |
| Cell toxicity observed in control (vehicle) group | The concentration of the organic solvent (e.g., DMSO) is too high. | - Ensure the final concentration of DMSO in the culture medium is below the level toxic to your specific cell line (typically <0.5%). - Run a vehicle control with the same concentration of DMSO as the treated samples to assess solvent toxicity. |
| Compound appears insoluble in the recommended solvent | - Poor quality of the compound or solvent. - Incorrect solvent for the specific salt form. | - Use high-purity, anhydrous solvents. - Gently warm the solution and vortex to aid dissolution. - If insolubility persists, consider testing other organic solvents like DMF or ethanol.[5] |
Quantitative Solubility Data
The following table summarizes the solubility of Thiabendazole in various solvents. While this data is for the parent compound, it provides a valuable starting point for working with this compound.
| Solvent | Solubility | Temperature | pH |
| DMSO | ~20 mg/mL[5] | Room Temperature | N/A |
| DMF | ~20 mg/mL[5] | Room Temperature | N/A |
| Ethanol | ~0.5 mg/mL[5] | 25°C | N/A |
| Water | 50 mg/L[3] | 25°C | Neutral |
| Water | 3.84% (38.4 g/L) | Room Temperature | 2.2 |
| DMSO:PBS (1:20) | ~0.05 mg/mL[5] | Room Temperature | 7.2 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound (C₁₀H₇N₃S · H₃PO₂) is 265.23 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.65 mg of the compound.
-
Dissolution: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat your cells. Do not store diluted aqueous solutions.[5]
Visualizations
Signaling Pathways Affected by Thiabendazole
Recent studies have indicated that Thiabendazole can induce developmental toxicity by altering key signaling pathways. The diagram below illustrates the potential impact of Thiabendazole on the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival, proliferation, and differentiation.[7]
Caption: Thiabendazole's potential impact on PI3K/Akt and MAPK signaling.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram outlines a general workflow for assessing the cytotoxicity of this compound in a cell-based assay.
Caption: General workflow for an in vitro cytotoxicity experiment.
References
- 1. EXTOXNET PIP - THIABENDAZOLE [extoxnet.orst.edu]
- 2. This compound | C10H8N3O2PS | CID 62833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiabendazole [drugfuture.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 200. Thiabendazole (AGP:1970/M/12/1) [inchem.org]
- 7. Developmental defects induced by thiabendazole are mediated via apoptosis, oxidative stress and alteration in PI3K/Akt and MAPK pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Thiabendazole Hypophosphite Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiabendazole hypophosphite. Our aim is to help you overcome challenges related to its precipitation in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: Precipitation of this compound from an aqueous solution is often due to its low intrinsic solubility, especially as the pH of the solution changes. Thiabendazole, the active component, is a weak base with low water solubility at neutral and alkaline pH. While the hypophosphite salt form enhances aqueous solubility, a shift in pH towards neutral or basic can cause the compound to convert back to its less soluble free base form, leading to precipitation.
Q2: I dissolved this compound in an organic solvent first, but it precipitated upon dilution in my aqueous buffer. What should I do?
A2: This phenomenon, known as "solvent-shifting" precipitation, is common when a concentrated organic stock solution is diluted into an aqueous medium where the compound is less soluble. To mitigate this, consider the following strategies:
-
Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but remains within a range that is non-toxic to your experimental system (typically ≤ 0.5% for cell-based assays).
-
Stepwise Dilution: Instead of a single, large dilution, try adding the aqueous buffer to your organic stock solution gradually while vortexing or stirring. This slow change in solvent polarity can help prevent the compound from crashing out.
-
Use a Co-solvent System: A combination of solvents and surfactants can be more effective than a single co-solvent.
Q3: How does pH affect the solubility of this compound?
A3: The pH of the aqueous solution is a critical factor. Thiabendazole's solubility is significantly higher in acidic conditions.[1][2][3] The maximum solubility of Thiabendazole in water is observed at a pH of 2.2.[1] As the pH increases, the molecule becomes less protonated, leading to a decrease in solubility and an increased risk of precipitation. Maintaining a slightly acidic pH can help keep the compound in its more soluble, protonated form.
Q4: Can temperature changes cause precipitation?
Q5: Are there any excipients that can help prevent precipitation?
A5: Yes, several excipients can enhance the solubility and stability of poorly soluble compounds like this compound in aqueous solutions. These include:
-
Co-solvents: Water-miscible organic solvents like ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol can increase solubility.
-
Surfactants: Surfactants such as Tween® 80 and Polysorbate 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides (e.g., β-cyclodextrin, HP-β-CD) have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby enhancing their aqueous solubility.
Data Presentation
Table 1: Solubility of Thiabendazole in Various Solvents
| Solvent | Solubility | Reference |
| Water (pH 7, 20°C) | 30 mg/L | [4] |
| Water (pH 2.2) | 3.84% (38,400 mg/L) | [1] |
| Ethanol | ~0.5 mg/mL | [5] |
| DMSO | ~20 mg/mL | [5] |
| Dimethylformamide (DMF) | ~20 mg/mL | [5] |
| DMSO:PBS (1:20, pH 7.2) | ~0.05 mg/mL | [5] |
Note: The data above is for Thiabendazole. The hypophosphite salt is expected to have higher aqueous solubility, though specific quantitative data is limited.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol is designed to minimize precipitation when diluting a concentrated this compound stock solution in DMSO into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Vortex mixer or magnetic stirrer
-
Sterile tubes
Procedure:
-
Prepare Stock Solution:
-
Weigh the desired amount of this compound and dissolve it in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming (to ~37°C) can be applied if necessary.
-
-
Dilution into Aqueous Buffer:
-
Pipette the required volume of the aqueous buffer into a sterile tube.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution drop-by-drop.
-
The rapid mixing is crucial for preventing localized high concentrations that can initiate precipitation.
-
-
Final Mixing and Inspection:
-
Continue to mix the solution for a few minutes after the addition is complete to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before use.
-
Protocol 2: Formulation with Co-solvents and Surfactants
This protocol provides a general method for preparing a more stable aqueous formulation of this compound using a co-solvent and a surfactant. This is particularly useful for in vivo or cell-based assays where DMSO concentration needs to be minimized.
Materials:
-
This compound
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (or other suitable surfactant)
-
Sterile saline or desired aqueous buffer
Procedure:
-
Initial Dissolution:
-
Dissolve the required amount of this compound in DMSO to create a concentrated initial solution. Aim for a final DMSO concentration in the total formulation of 5-10%.
-
-
Addition of Co-solvent:
-
To the DMSO solution, add PEG300 to achieve a final concentration of approximately 40% of the total volume. Mix thoroughly until the solution is clear.
-
-
Addition of Surfactant:
-
To the DMSO/PEG300 mixture, add Tween® 80 to a final concentration of about 5% of the total volume. Mix until the solution is homogeneous.
-
-
Final Dilution:
-
Slowly add the sterile saline or aqueous buffer to the mixture to reach the final desired volume while continuously mixing.
-
The final formulation will have a vehicle composition of approximately 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% aqueous vehicle.
-
Always perform a small-scale pilot test to ensure the formulation is clear and free of precipitation before preparing a larger batch.
-
Visualizations
Caption: Experimental workflow for preparing an aqueous solution of this compound.
Caption: A logical troubleshooting guide for addressing this compound precipitation.
References
Technical Support Center: Optimizing Thiabendazole Hypophosphite Concentration for Fungal Growth Inhibition Assays
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during fungal growth inhibition assays using Thiabendazole hypophosphite.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Thiabendazole against fungi?
A1: Thiabendazole's primary antifungal mechanism involves the disruption of microtubule assembly.[1][2] It selectively binds to β-tubulin in fungal cells, preventing its polymerization with α-tubulin. This inhibition of microtubule formation is critical as it disrupts essential cellular processes such as nuclear division (mitosis) and intracellular transport, ultimately leading to the cessation of fungal growth.[1][2] A secondary mechanism may involve the inhibition of mitochondrial respiration.
Q2: Why is Thiabendazole formulated as a hypophosphite salt for these assays?
A2: Thiabendazole has low solubility in aqueous solutions. The hypophosphite salt form is utilized to enhance its solubility in water-based culture media, ensuring more accurate and reproducible results in fungal growth inhibition assays. While Thiabendazole base is sparingly soluble in aqueous buffers, its solubility is significantly improved in organic solvents like DMSO.[3]
Q3: What is a typical starting concentration range for this compound in a fungal growth inhibition assay?
A3: The effective concentration of Thiabendazole can vary significantly depending on the fungal species and strain being tested. Based on available data, a good starting range for determining the Minimum Inhibitory Concentration (MIC) is between 0.125 µg/mL and 64 µg/mL.[4] For certain applications, such as seed treatment, concentrations as high as 0.3% to 0.4% have been shown to be effective.
Q4: How should I prepare the stock and working solutions of this compound?
A4: Due to the limited aqueous solubility of the parent compound, it is recommended to first prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[3] This stock solution can then be serially diluted in the fungal culture medium (e.g., RPMI-1640) to achieve the desired final concentrations for the assay. Ensure the final concentration of DMSO in the assay wells is low (typically ≤1%) to avoid solvent-induced toxicity to the fungi.
Q5: What are the known mechanisms of resistance to Thiabendazole in fungi?
A5: The most common mechanism of resistance to Thiabendazole and other benzimidazole (B57391) fungicides is due to specific point mutations in the β-tubulin gene.[1][2] These mutations can alter the binding site of the drug on the β-tubulin protein, reducing its affinity and rendering the fungicide less effective.[1][2]
Data Presentation: Reported MIC Values for Thiabendazole
The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges of Thiabendazole against various fungal species as reported in the literature. These values can serve as a reference for expected outcomes in your experiments.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Trichophyton rubrum | 1 - 2 | 1 | 2 |
| Trichophyton mentagrophytes | 1 - 2 | 1 | 2 |
| Trichophyton tonsurans | 8 - 16 | 16 | 16 |
| Microsporum canis | 0.5 - 1 | 1 | 1 |
| Epidermophyton floccosum | 8 - 16 | 8 | 16 |
Data compiled from studies on dermatophytes.[4]
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for Filamentous Fungi (Adapted from CLSI M38-A2)[5][6][7]
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.
1. Preparation of this compound Solutions: a. Prepare a stock solution of this compound in 100% DMSO at a concentration of 1280 µg/mL.[5] b. In a 96-well microtiter plate, dispense 100 µL of RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) into wells 2 through 11 of each row to be tested.[5] c. Add 200 µL of RPMI-1640 to well 12 to serve as a sterility control. d. Add 100 µL of the this compound stock solution to well 1. e. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10.[5] Well 11 will serve as the growth control.
2. Inoculum Preparation: a. Subculture the fungal isolate on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), and incubate at 35°C for 7 days to encourage sporulation. b. Harvest conidia by flooding the agar surface with sterile saline (0.85%) and gently scraping the surface. c. Adjust the turbidity of the conidial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.[5] d. Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration required for the assay.
3. Inoculation and Incubation: a. Inoculate wells 1 through 11 with 100 µL of the final fungal inoculum suspension. b. Incubate the plate at 35°C for 48-72 hours.
4. MIC Determination: a. The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth compared to the growth control well.[5]
Troubleshooting Guides
Issue 1: No or poor fungal growth in the control wells.
| Possible Cause | Troubleshooting Step |
| Incorrect Inoculum Preparation | Verify the inoculum preparation procedure, ensuring the correct fungal strain was used and the final concentration is appropriate. |
| Non-viable Fungal Strain | Check the viability of the fungal stock by culturing on fresh agar medium. |
| Inappropriate Growth Medium or Incubation Conditions | Confirm that the correct medium (RPMI-1640) was used and that the incubation temperature and duration are optimal for the specific fungus. |
Issue 2: Fungal growth observed at all concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Resistant Fungal Strain | The fungal strain may be resistant to Thiabendazole. Consider testing a known susceptible strain as a control. Investigate potential resistance mechanisms, such as mutations in the β-tubulin gene.[1][2] |
| Degraded Compound | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration of Compound | Double-check all calculations and dilutions made during the preparation of the stock and working solutions. |
Issue 3: Precipitate formation in the wells.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Ensure the stock solution in DMSO is fully dissolved before diluting in the aqueous medium.[3] The hypophosphite salt is intended to improve solubility, but precipitation can still occur at high concentrations. Consider preparing a fresh, lower concentration stock solution. |
| Interaction with Media Components | Some components of complex media can interact with the test compound. Using a defined synthetic medium like RPMI-1640 is recommended to minimize this. |
Visualizations
Caption: Mechanism of action of Thiabendazole in fungal cells.
Caption: Workflow for a fungal growth inhibition assay.
Caption: Troubleshooting decision tree for common assay issues.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Thiabendazole resistance and mutations in the beta-tubulin gene of Penicillium expansum strains isolated from apples and pears with blue mold decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Susceptibility of Dermatophytes to Thiabendazole Using CLSI Broth Macrodilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Stability of Thiabendazole hypophosphite in different cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of Thiabendazole hypophosphite in different cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Thiabendazole is a benzimidazole-based fungicide and anthelmintic.[1] Its primary mechanism of action is the inhibition of β-tubulin polymerization, which disrupts the formation of microtubules.[1] This interference with the cytoskeleton leads to the arrest of the cell cycle during mitosis and can induce apoptosis.
Q2: What are the known cellular signaling pathways affected by Thiabendazole?
Thiabendazole's primary effect is on microtubule dynamics. However, secondary effects on cellular signaling have been reported. It has been shown to influence the PI3K/Akt and MAPK signaling pathways. Additionally, it may have secondary effects on mitochondrial function by inhibiting the fumarate (B1241708) reductase enzyme, which is part of the electron transport chain.
Q3: Is there readily available data on the stability of this compound in common cell culture media like DMEM and RPMI-1640?
Currently, there is a lack of publicly available quantitative data specifically detailing the stability of this compound in common cell culture media such as DMEM and RPMI-1640. While general information suggests Thiabendazole is stable in aqueous solutions, the specific stability of the hypophosphite salt form under typical cell culture conditions (37°C, 5% CO2, presence of media components and serum) has not been extensively documented in the literature.[2] Therefore, it is highly recommended that researchers empirically determine the stability of this compound under their specific experimental conditions.
Q4: What are the potential degradation products of Thiabendazole in a biological system?
In biological systems, Thiabendazole can be metabolized to various products. The primary metabolites are 5-hydroxythiabendazole (B30175) and its glucuronide and sulfate (B86663) conjugates.[3] Another identified metabolite is 4-hydroxythiabendazole.[1] In some instances, degradation to benzimidazole (B57391) has also been observed.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in media: The compound may not be stable over the duration of your experiment. | - Perform a stability study of this compound in your specific cell culture medium and conditions (see Experimental Protocol 1). - Consider more frequent media changes with freshly prepared this compound to maintain a consistent concentration. |
| Precipitation of the compound: The concentration used may exceed its solubility in the cell culture medium. | - Visually inspect the media for any precipitate after the addition of the compound. - Prepare a fresh, lower concentration stock solution in an appropriate solvent like DMSO. - Ensure the final solvent concentration in the culture medium is minimal (typically <0.5%) to avoid cytotoxicity. | |
| Higher than expected cytotoxicity | Formation of a toxic degradation product: A breakdown product of this compound could be more toxic than the parent compound. | - Analyze the conditioned media using techniques like LC-MS to identify potential degradation products. - Test the cytotoxicity of the media after pre-incubating it with this compound for the duration of your experiment. |
| Lack of cellular response | Insufficient compound concentration: The compound may have degraded or precipitated out of solution. | - Verify the stability and solubility of this compound under your experimental conditions. - Ensure accurate preparation of stock and working solutions. |
| Cell line resistance: The specific cell line may be resistant to the effects of Thiabendazole. | - Confirm the expression of β-tubulin in your cell line. - Include a positive control compound known to induce a response in your cell line to validate the experimental setup. |
Data on Stability of this compound
Table 1: Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in RPMI-1640 |
| 0 | 100 | 100 |
| 2 | User-determined value | User-determined value |
| 4 | User-determined value | User-determined value |
| 8 | User-determined value | User-determined value |
| 12 | User-determined value | User-determined value |
| 24 | User-determined value | User-determined value |
| 48 | User-determined value | User-determined value |
| 72 | User-determined value | User-determined value |
*Values to be determined experimentally.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, conical tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Acetonitrile or other suitable quenching solvent
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Ensure the compound is fully dissolved.
-
Spike the Medium: Warm the complete cell culture medium to 37°C. Spike the medium with the this compound stock solution to the desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
-
Incubation: Aliquot the spiked medium into sterile tubes or wells, one for each time point to be tested (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Time Zero Sample: Immediately take an aliquot from the spiked medium. This will serve as the T=0 time point.
-
Incubate Samples: Place the remaining tubes/plates in a 37°C, 5% CO2 incubator for the duration of the experiment.
-
Sample Collection: At each designated time point, remove one tube/well from the incubator.
-
Sample Quenching: To stop any further degradation, immediately add a quenching solution (e.g., 3 volumes of ice-cold acetonitrile) to the collected sample. This will precipitate proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to HPLC or LC-MS vials for analysis. Quantify the concentration of the parent this compound at each time point.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Thiabendazole's cellular mechanism of action.
References
Troubleshooting inconsistent results in Thiabendazole hypophosphite bioassays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Thiabendazole (B1682256) hypophosphite bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Thiabendazole?
Thiabendazole (TBZ) is a benzimidazole (B57391) fungicide. Its primary mode of action is the disruption of microtubule assembly in fungal cells.[1][2] TBZ selectively binds to the β-tubulin subunit, a key component of microtubules.[1][2] This binding action inhibits the polymerization of tubulin into microtubules, which are essential for critical cellular functions like mitosis (cell division) and intracellular transport.[1][3] The disruption of the mitotic spindle ultimately arrests nuclear division and stops fungal growth.[2][3]
Q2: What are the standard methodologies for determining the antifungal susceptibility of Thiabendazole?
Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI), specifically document M38-A2, and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely used for antifungal susceptibility testing of filamentous fungi. These methods, typically broth microdilution or macrodilution assays, provide a framework for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents like Thiabendazole.
Q3: My Minimum Inhibitory Concentration (MIC) or EC50 values are inconsistent between experiments. What are the common causes?
Inconsistency in bioassay results is a frequent challenge. The main sources of variability can be grouped into several categories:
-
Inoculum Preparation: The age and concentration of the fungal spore suspension are critical. An inoculum concentration outside the recommended range can lead to elevated or decreased MIC values.
-
Reagent Quality and Preparation: The stability and purity of the Thiabendazole hypophosphite stock solution are crucial. Improper storage (e.g., exposure to light or incorrect temperature) can lead to degradation. The quality and pH of the growth medium (typically RPMI-1640) can also significantly impact fungal growth and, consequently, the assay results.
-
Assay Conditions: Minor variations in incubation time, temperature, and humidity can affect the fungal growth rate and lead to variable MIC readings. Reading the results at inconsistent time points (e.g., 48 hours vs. 72 hours) is a common source of error.
-
Analyst Technique: Inconsistent pipetting, improper mixing of reagents, and subjective interpretation of growth inhibition (the endpoint) can introduce significant variability.
Q4: How should I prepare and store this compound for bioassays?
While specific solubility can depend on the salt form, Thiabendazole is generally sparingly soluble in water at neutral pH but more soluble in dilute acidic solutions.[1] For bioassays, a stock solution is typically prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or an acidic aqueous solution. Stock solutions should be stored at -20°C or below, protected from light, to prevent degradation. It is recommended to prepare fresh dilutions for each experiment from the frozen stock.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound bioassays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent Pipetting: Inaccurate or variable volumes of the compound, media, or inoculum. 2. Uneven Inoculum Distribution: Fungal spores not homogenously suspended. 3. Edge Effects: Evaporation from the outer wells of the microplate. | 1. Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Use a new pipette tip for each replicate. 2. Vortex the inoculum suspension thoroughly before and during plating. 3. Avoid using the outer wells of the microplate or fill them with sterile water or media to maintain humidity. |
| Unexpectedly high MIC/EC50 values (low potency) | 1. Degraded Compound: Thiabendazole stock solution may have degraded due to improper storage. 2. Incorrect Stock Concentration: Errors in weighing the compound or in serial dilutions. 3. Overly Dense Inoculum: Too many fungal spores in the wells can overcome the effect of the compound. 4. Fungal Resistance: The fungal isolate may have intrinsic or acquired resistance to benzimidazoles. | 1. Prepare a fresh stock solution of this compound from a reliable source. 2. Verify the calculations for the stock solution and serial dilutions. Re-prepare if necessary. 3. Standardize the inoculum preparation. Use a hemocytometer or spectrophotometer to adjust the spore suspension to the recommended concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for CLSI M38). 4. Test a known sensitive (wild-type) strain as a quality control to verify the assay is performing correctly. |
| Unexpectedly low MIC/EC50 values (high potency) | 1. Low Inoculum Density: An insufficient number of fungal spores will be more easily inhibited. 2. Suboptimal Growth Conditions: The growth medium, pH, or incubation temperature may not be optimal for the fungus, leading to poor growth even in control wells. 3. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be inhibiting fungal growth. | 1. Ensure the inoculum concentration is within the recommended range. 2. Verify that the growth medium is appropriate for the fungal species being tested and that incubation conditions are optimal. Check the growth in the positive control wells. 3. Ensure the final concentration of the solvent in the wells is low (typically ≤1%) and does not affect fungal viability. Run a solvent-only control. |
| No fungal growth in control wells | 1. Non-viable Inoculum: The fungal culture may be too old or was improperly stored. 2. Incorrect Growth Medium: The medium may lack essential nutrients for the specific fungal strain. 3. Contamination: Bacterial or other contamination may be inhibiting fungal growth. | 1. Use a fresh, actively growing fungal culture to prepare the inoculum. 2. Confirm that the medium (e.g., RPMI-1640) is appropriate for your fungal species. 3. Use sterile technique throughout the assay setup. Check for contamination by plating a sample of the inoculum on a rich agar (B569324) medium. |
Data Presentation
The following tables summarize reported Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values for Thiabendazole against various fungal species. Note that values can vary based on the specific strain and testing methodology (e.g., CLSI vs. EUCAST).
Table 1: Thiabendazole MIC Values for Various Fungi
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Malassezia pachydermatis | 51 | 0.03 to >4 | - | - | [4] |
| Trichophyton rubrum | 10 | 0.25 - 1.0 | 0.5 | 0.5 | [5] |
| Trichophyton tonsurans | 10 | 0.5 - 2.0 | 1.0 | 2.0 | [5] |
| Trichophyton mentagrophytes | 10 | 0.25 - 1.0 | 0.5 | 1.0 | [5] |
| Microsporum canis | 10 | 0.125 - 0.5 | 0.25 | 0.5 | [5] |
| Epidermophyton floccosum | 5 | 0.25 - 1.0 | 0.5 | 1.0 | [5] |
Table 2: Thiabendazole EC50 Values for Various Fungi
| Fungal Species | EC₅₀ (mg/L or µg/mL) | Notes | Reference |
| Cladobotryum mycophilum | 4.85 mg/L | - | [6] |
| Fonsecaea pedrosoi | 2.5 µM (~0.5 µg/mL) | Converted from µM | [7] |
| Phialophora verrucosa | 5 µM (~1.0 µg/mL) | Converted from µM | [7] |
Visualizations
Caption: Thiabendazole's primary mechanism of action.
Caption: Experimental workflow for a Thiabendazole bioassay.
Caption: Logical troubleshooting flow for bioassay errors.
Experimental Protocols
Protocol: Broth Microdilution Antifungal Susceptibility Testing of Thiabendazole Against Filamentous Fungi (Based on CLSI M38)
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of Thiabendazole against filamentous fungi.
1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile 96-well flat-bottom microplates
-
Sterile distilled water
-
Sterile 0.85% saline with 0.05% Tween 80
-
Fungal isolate grown on Potato Dextrose Agar (PDA) for 7-14 days
-
Hemocytometer or spectrophotometer
-
Sterile serological pipettes and multichannel pipettes
-
Incubator (35°C)
2. Preparation of Reagents
-
Thiabendazole Stock Solution (e.g., 1280 µg/mL):
-
Accurately weigh the this compound powder.
-
Dissolve in 100% DMSO to create a high-concentration stock solution. For example, dissolve 12.8 mg in 10 mL of DMSO.
-
Store the stock solution in small aliquots at -20°C or below, protected from light.
-
-
RPMI-1640 Medium: Prepare the RPMI-1640 powder according to the manufacturer's instructions, ensuring it is buffered with MOPS to a pH of 7.0 ± 0.1. Sterilize by filtration.
3. Inoculum Preparation
-
Cover the surface of a mature (7-14 day old) fungal colony on a PDA plate with 5-10 mL of sterile saline-Tween solution.
-
Gently rub the surface with a sterile cotton swab or loop to dislodge the conidia (spores).
-
Transfer the resulting suspension to a sterile tube. Allow heavy particles to settle for 5-10 minutes.
-
Transfer the upper homogenous suspension to a new sterile tube.
-
Adjust the conidial suspension to a concentration of approximately 0.4 x 10⁵ to 5 x 10⁵ CFU/mL using a hemocytometer or by adjusting the optical density with a spectrophotometer. This may require an initial 1:50 dilution in RPMI medium to achieve the final working concentration.
4. Assay Procedure (96-Well Plate)
-
Prepare Drug Dilutions:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of each row to be used in a 96-well plate. Well 12 will be the growth control.
-
Create an initial drug dilution by adding a calculated amount of the stock solution to RPMI medium.
-
Add 200 µL of this initial drug dilution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free sterility control.
-
-
Inoculation:
-
Add 100 µL of the adjusted fungal inoculum to wells 1 through 10 and to the growth control well (well 12). This will bring the final volume in these wells to 200 µL and will halve the drug concentration to the desired final range.
-
Add 100 µL of sterile RPMI medium to the sterility control well (well 11).
-
-
Incubation:
-
Seal the plates or place them in a humidified container to prevent evaporation.
-
Incubate at 35°C for 48 to 72 hours, depending on the growth rate of the fungus.
-
5. Reading and Interpreting Results
-
Check Controls: Before reading the MICs, ensure the sterility control (well 11) shows no growth and the growth control (well 12) shows adequate fungal growth.
-
Determine MIC: The MIC is defined as the lowest concentration of Thiabendazole that causes 100% inhibition of visible growth compared to the growth control well. This is often determined visually with the aid of a reading mirror.
-
Data Analysis: Record the MIC for each isolate. For multiple tests, you can calculate the MIC₅₀ (the MIC that inhibits 50% of the isolates) and the MIC₉₀ (the MIC that inhibits 90% of the isolates).
References
- 1. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]
- 2. Clinical antifungal activity of thiabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of the Fungicide Thiabendazole, 2-(4′-Thiazolyl) Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Susceptibility of Dermatophytes to Thiabendazole Using CLSI Broth Macrodilution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Repurposing Benzimidazoles against Causative Agents of Chromoblastomycosis: Albendazole Has Superior In Vitro Activity Than Mebendazole and Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Phytotoxicity of Thiabendazole Hypophosphite in Plant Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the phytotoxic effects of Thiabendazole hypophosphite (THP) in plant studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THP) and what is its mode of action?
A1: this compound is a systemic fungicide belonging to the benzimidazole (B57391) class. Its primary mode of action is the inhibition of microtubule assembly in fungi by binding to β-tubulin. This disruption of the cytoskeleton interferes with cell division (mitosis), leading to fungal death.[1][2] In plants, while it has low toxicity at recommended rates, high concentrations can potentially interfere with microtubule-dependent processes.
Q2: What are the typical symptoms of THP phytotoxicity in plants?
A2: Symptoms of THP phytotoxicity are consistent with general fungicide-induced plant injury and can include:
-
Chlorosis: Yellowing of leaf tissues, particularly between the veins.
-
Necrosis: Browning and death of plant tissues, often appearing as spots or at the leaf margins.
-
Stunting: Reduced overall growth, smaller leaves, and shorter internodes.
-
Leaf distortion: Cupping, twisting, or other abnormal leaf shapes.
-
Reduced germination: Poor or delayed seed sprouting when used as a seed treatment at excessive rates.[1]
Q3: What factors can increase the risk of THP phytotoxicity?
A3: Several factors can contribute to an increased risk of phytotoxicity:
-
High Concentrations: Applying THP at concentrations exceeding recommended levels is a primary cause of plant damage.
-
Environmental Conditions: High temperatures and high humidity can increase the absorption of the fungicide, potentially leading to toxic levels within the plant tissues. Applications should ideally be made in cooler, less humid conditions.
-
Plant Stress: Plants already under stress from drought, nutrient deficiency, or other environmental factors are more susceptible to chemical injury.
-
Adjuvants and Tank Mixes: The addition of certain adjuvants, such as penetrants or oils, can enhance the uptake of THP and increase the risk of phytotoxicity. Always test tank mixes on a small number of plants before large-scale application.
-
Plant Species and Developmental Stage: Sensitivity to THP can vary between plant species and even cultivars. Younger plants and actively growing tissues are often more vulnerable.
Q4: Are there any known safeners or adjuvants to reduce THP phytotoxicity?
A4: While research on specific safeners for THP is limited, some general strategies and compounds may help mitigate phytotoxicity:
-
Salicylic (B10762653) Acid (SA): Studies on combined fungicide applications have suggested that salicylic acid can sometimes alleviate negative effects on seed germination.[1] SA is a key signaling molecule in plant defense and stress responses.
-
Formulation: The choice of formulation can influence phytotoxicity. For example, encapsulating fungicides in chitosan (B1678972) nanoparticles has been shown to reduce their phytotoxic effects.
-
Adjuvant Selection: Avoid using aggressive penetrants unless necessary. Opt for surfactants that improve spreading and coverage without excessively increasing uptake.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Yellowing of leaves (chlorosis) after THP application. | High application rate; Environmental stress (high temperature); Plant sensitivity. | 1. Verify the concentration of THP used. 2. Review environmental conditions during and after application. 3. Reduce the concentration in subsequent applications or switch to a more tolerant species/cultivar. 4. Ensure plants are not under stress before application. |
| Brown spots or dead tissue (necrosis) on leaves. | Concentrated spray droplets; High application rate; Interaction with other chemicals. | 1. Ensure uniform spray coverage to avoid droplet concentration. 2. Check for potential interactions if other chemicals were applied recently. 3. Lower the THP concentration. |
| Stunted plant growth following treatment. | Overapplication of THP, leading to systemic toxicity; Root damage from drench application. | 1. Evaluate the application method and rate. 2. For soil drenches, ensure the concentration is appropriate for the potting medium and plant size. 3. Leach the soil with clean water to help remove excess chemical. |
| Reduced or no seed germination after seed treatment. | Excessive concentration of THP used for seed treatment. | 1. Review the seed treatment protocol and the concentration of THP used. 2. Conduct a dose-response test to determine the optimal concentration for your specific seed type and conditions. 3. Consider priming seeds with water or a salicylic acid solution before treatment. |
Data Presentation
Table 1: Effect of Thiabendazole and Tebuconazole Mixtures on Wheat (Triticum aestivum L. var. Avesta) Grain Germination Energy [1]
| Thiabendazole (g a.i./t) | Tebuconazole (g a.i./t) | Germination Energy (%) | Observations |
| 0 | 0 | 95 | Control |
| 20 | 0 | 94 | No significant inhibition |
| 30 | 0 | 95 | No significant inhibition |
| 40 | 0 | 93 | Slight, non-significant decrease |
| 80 | 0 | 94 | No significant inhibition |
| 0 | 60 | 90 | Slight decrease |
| 0 | 100 | 88 | Moderate decrease |
| 20 | 60 | 85 | Significant decrease |
| 20 | 100 | 78 | Significant decrease, dead grains observed |
| 30 | 100 | 82 | Significant decrease |
| 40 | 60 | 84 | Significant decrease |
| 40 | 100 | 80 | Significant decrease |
| 80 | 60 | 83 | Significant decrease |
Note: This data is from a study on the combined effects of Thiabendazole and Tebuconazole. The phytotoxicity may differ when this compound is used alone.
Experimental Protocols
Protocol for Assessing Phytotoxicity of this compound
This protocol outlines a general procedure for evaluating the phytotoxicity of THP on a test plant species in a controlled environment.
1. Plant Material and Growth Conditions:
-
Select a plant species of interest. Use healthy, uniform seedlings at a specific growth stage (e.g., 2-4 true leaves).
-
Grow plants in a controlled environment (growth chamber or greenhouse) with consistent light, temperature, and humidity.
2. Preparation of THP Solutions:
-
Prepare a stock solution of THP in a suitable solvent (e.g., distilled water, potentially with a small amount of a non-phytotoxic surfactant to aid dissolution and spreading).
-
Create a dilution series to test a range of concentrations. Include a negative control (solvent only) and a positive control if a compound with known phytotoxic effects is available. It is recommended to test at the intended use rate (1x) and at higher rates (e.g., 2x and 4x) to determine the margin of crop safety.[3]
3. Application of Treatments:
-
Apply the THP solutions to the plants using a calibrated sprayer to ensure uniform coverage. For foliar applications, spray until just before runoff. For soil drench applications, apply a consistent volume of the solution to each pot.
-
Include an untreated control group that is handled in the same way but sprayed with water only.
4. Data Collection:
-
Visually assess plants for phytotoxicity symptoms at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Use a rating scale (e.g., 0 = no damage, 1 = slight chlorosis, 2 = moderate chlorosis/slight necrosis, 3 = severe chlorosis/moderate necrosis, 4 = severe necrosis, 5 = plant death).
-
Measure quantitative parameters such as plant height, leaf area, fresh weight, and dry weight at the end of the experiment.
-
For seed treatment experiments, measure germination percentage and seedling vigor (root and shoot length).
5. Statistical Analysis:
-
Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Mode of action of Thiabendazole leading to phytotoxicity at high concentrations.
Caption: Troubleshooting workflow for diagnosing THP-induced phytotoxicity.
Caption: Experimental workflow for assessing THP phytotoxicity.
References
Adjusting pH to improve Thiabendazole hypophosphite solubility and activity.
This guide provides technical support for researchers, scientists, and drug development professionals working with Thiabendazole hypophosphite. It focuses on troubleshooting common issues related to solubility and activity, with a specific emphasis on the critical role of pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with Thiabendazole and its salts in aqueous solutions?
A1: The main challenge is the low aqueous solubility of Thiabendazole at neutral pH.[1][2] Thiabendazole is a weak base, and its solubility is highly dependent on the pH of the solution.[2][3] Formulating it as a salt, such as this compound, is a strategy to improve its dissolution characteristics.
Q2: How does pH adjustment affect the solubility of this compound?
A2: Adjusting the pH to be more acidic significantly increases the solubility of Thiabendazole.[1][2] In acidic conditions, the benzimidazole (B57391) ring of the molecule becomes protonated, leading to greater interaction with water molecules and enhanced solubility.[4] Maximum aqueous solubility is typically achieved in a pH range of approximately 2.2 to 2.5.[2][5][6][7]
Q3: Does pH impact the biological activity of Thiabendazole?
A3: While pH is critical for getting the compound into solution, the primary mechanisms of action are not directly pH-dependent as they occur intracellularly. Thiabendazole functions by inhibiting the polymerization of microtubules by binding to β-tubulin and by disrupting mitochondrial function, specifically the fumarate (B1241708) reductase system.[8][9][10][11] Therefore, ensuring the compound is fully dissolved is the crucial first step to achieving consistent and reliable biological activity in experiments.
Q4: Is Thiabendazole stable across different pH levels?
A4: Thiabendazole is generally reported to be stable in both acidic and alkaline aqueous solutions under normal conditions.[1][2] It is also stable against heat and light.[2] However, extreme pH conditions combined with high temperatures can lead to degradation.[1] For analytical purposes, it is often recommended not to store aqueous solutions for more than one day.[2][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Solution | The pH of the solution is likely too high (approaching neutral or basic), exceeding the solubility limit of the compound. | Acidify the solution by preparing your stock in a buffer with a pH between 2.2 and 2.5.[2][5] Use a buffer system (e.g., citrate-phosphate) to maintain a stable acidic pH. |
| Low or Inconsistent Biological Activity | Incomplete dissolution of the compound leads to an inaccurate and variable effective concentration in your assay. | Prepare a concentrated stock solution in an organic solvent like DMSO or in a highly acidified aqueous buffer (pH 2.2-2.5) to ensure complete dissolution before diluting it into your final experimental medium.[1][12] Always visually inspect for any precipitate before use. |
| Poor Peak Shape in HPLC Analysis | The ionization state of Thiabendazole is fluctuating because the mobile phase pH is close to its pKa (~4.7).[2] | To achieve sharp, symmetrical peaks, use a mobile phase with a pH that is at least 1.5-2 units away from the pKa. For consistent results, a mobile phase pH of ≤ 3 is recommended to ensure the compound is in a single, fully protonated state.[2][4] |
| Low Recovery During Extraction | The pH of the sample is not optimal for partitioning into the selected solvent during liquid-liquid or solid-phase extraction. | For efficient extraction into a nonpolar organic solvent, Thiabendazole should be in its neutral, uncharged form. Adjust the pH of the aqueous sample to be basic (e.g., pH 9) before extraction.[4] Conversely, to bind it to a cation-exchange SPE column, the sample should be acidic.[2] |
Data Presentation
Table 1: Solubility of Thiabendazole in Various Solvents and pH Conditions
| Solvent / Condition | Solubility | Reference |
| Water (at 25 °C) | ~50 mg/L | [5] |
| Water (at pH 7.2, with DMSO as co-solvent) | ~0.05 mg/mL | [12] |
| Water (at pH 2.2) | ~3.84% (38,400 mg/L) | [5] |
| Ethanol | ~0.5 mg/mL | [12] |
| DMSO (Dimethyl sulfoxide) | ~20 mg/mL | [12] |
| DMF (Dimethylformamide) | ~20 mg/mL | [12] |
| Methanol | 8.28 g/L | [5] |
| Acetone | 2.43 g/L | [5] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution
-
Buffer Selection: Choose a buffer system appropriate for a pH range of 2.0-3.0, such as a citrate-phosphate buffer or a simple HCl solution.
-
pH Adjustment: Prepare the chosen buffer or deionized water. While stirring continuously, slowly add dilute hydrochloric acid (HCl) or phosphoric acid until a stable pH of 2.5 is reached. Calibrate your pH meter before use.
-
Dissolution: Slowly add the this compound powder to the acidified solution while stirring. The amount should not exceed the solubility limit at this pH (see Table 1).
-
Finalization: Continue stirring until the powder is fully dissolved. If required for the experimental application, the solution can be sterile-filtered using a 0.22 µm filter compatible with acidic solutions.
-
Storage: Store the solution at 2-8°C and use within 24 hours for best results.[1]
Diagram 1: Experimental Workflow for Solution Preparation
Caption: Workflow for preparing a pH-adjusted solution of this compound.
Diagram 2: Troubleshooting Logic for Solubility Issues
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pomais.com [pomais.com]
- 9. youtube.com [youtube.com]
- 10. [PDF] Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. | Semantic Scholar [semanticscholar.org]
- 11. Thiabendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Preventing degradation of Thiabendazole hypophosphite stock solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of Thiabendazole hypophosphite stock solutions to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using hypophosphite in a Thiabendazole stock solution?
A1: While direct studies on this compound solutions are limited, hypophosphite salts are known to act as antioxidants and reducing agents.[1][2] In this context, hypophosphite is likely included to protect Thiabendazole from oxidative degradation, thereby enhancing the stability of the stock solution.
Q2: What are the primary factors that can cause the degradation of Thiabendazole in a stock solution?
A2: Thiabendazole, a benzimidazole (B57391) fungicide, is susceptible to several environmental factors that can lead to its degradation.[3] The primary factors of concern are:
-
Photodegradation: Exposure to UV light can cause the breakdown of Thiabendazole.[4]
-
pH: While generally stable in acidic and alkaline solutions, extreme pH conditions, especially when combined with elevated temperatures, can lead to hydrolysis.[4][5] The solubility of Thiabendazole is also pH-dependent, being lower at neutral pH and higher in acidic or alkaline conditions.[3]
-
Oxidation: As with many organic molecules, Thiabendazole can be susceptible to oxidation.
-
Temperature: Elevated temperatures can accelerate degradation processes.[6] For long-term storage, colder temperatures are generally recommended.[7]
Q3: What are the recommended storage conditions for a this compound stock solution?
A3: Based on the properties of Thiabendazole, the following storage conditions are recommended to minimize degradation:
-
Temperature: For long-term storage, it is advisable to store the solution at -20°C or lower. For short-term storage (up to 24 hours), refrigeration at 2-8°C is suitable.[7]
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[6]
-
Container: Use well-sealed, airtight containers to prevent solvent evaporation and exposure to air.
Q4: What is the recommended solvent for preparing a this compound stock solution?
A4: The choice of solvent depends on the experimental requirements. Thiabendazole has low solubility in water at neutral pH but is more soluble in acidic and alkaline solutions, as well as in organic solvents like ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[4][5] For aqueous solutions, adjusting the pH may be necessary to achieve the desired concentration. It is important to note that aqueous solutions of Thiabendazole are not recommended for storage longer than one day.
Q5: How can I tell if my this compound stock solution has degraded?
A5: Signs of degradation can include:
-
Color change: A noticeable change in the color of the solution.
-
Precipitation: The formation of solid particles in the solution, which could indicate insolubility or the formation of degradation products.
-
Reduced efficacy: A decrease in the expected biological activity in your experiments.
-
Changes in analytical profile: When analyzed by techniques such as HPLC, the appearance of new peaks or a decrease in the area of the Thiabendazole peak can indicate degradation.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Precipitate forms in the solution upon storage. | 1. The concentration of Thiabendazole exceeds its solubility in the chosen solvent at the storage temperature. 2. The pH of the solution has shifted, reducing solubility. 3. Degradation products are precipitating out of solution. | 1. Gently warm the solution and sonicate to try and redissolve the precipitate. If it does not redissolve, the solution may be supersaturated or degraded. Consider preparing a new, less concentrated stock. 2. Check the pH of a fresh solution and adjust if necessary. Benzimidazoles are more soluble at lower pH.[3] 3. If degradation is suspected, discard the solution and prepare a fresh stock. |
| The stock solution has changed color. | 1. Photodegradation has occurred due to exposure to light. 2. Oxidative degradation of Thiabendazole or another component. | 1. Discard the solution and prepare a new one, ensuring it is stored in a light-protected container. 2. While hypophosphite should help prevent oxidation, prolonged exposure to air or contaminants could lead to degradation. Prepare a fresh solution and ensure the container is well-sealed. |
| Inconsistent or poor results in experiments. | 1. The concentration of the stock solution is incorrect due to solvent evaporation or inaccurate preparation. 2. The Thiabendazole has degraded, leading to a lower effective concentration. 3. The solution was not completely dissolved or has precipitated. | 1. Prepare a fresh stock solution, paying close attention to weighing and volume measurements. Use a calibrated balance and volumetric flasks. 2. Verify the concentration and purity of the stock solution using an analytical method like HPLC-UV. If degradation is confirmed, prepare a fresh solution and adhere strictly to proper storage conditions. 3. Before use, visually inspect the solution for any precipitate and ensure it is fully dissolved. Gentle warming and sonication may be required. |
| Unexpected peaks appear in HPLC analysis. | 1. Degradation of Thiabendazole into one or more new compounds. 2. Contamination of the stock solution. | 1. This is a strong indicator of degradation. A forced degradation study can help identify potential degradation products.[8] Prepare a fresh stock solution and re-evaluate storage conditions. 2. Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Thiabendazole (MW: 201.25 g/mol )
-
Sodium hypophosphite (MW: 87.98 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Spatula and weighing paper
-
Magnetic stirrer and stir bar
-
Amber glass vial for storage
Procedure:
-
Weigh out 20.13 mg of Thiabendazole.
-
Weigh out 8.80 mg of sodium hypophosphite.
-
Transfer both solids to a 10 mL volumetric flask.
-
Add approximately 8 mL of anhydrous DMSO to the volumetric flask.
-
Place a magnetic stir bar in the flask and stir on a magnetic stirrer until all solids are completely dissolved.
-
Once dissolved, add DMSO to the 10 mL mark.
-
Cap the flask and invert several times to ensure the solution is homogeneous.
-
Transfer the solution to a labeled amber glass vial for storage.
Protocol 2: Stability Study of this compound Stock Solution
Objective: To assess the stability of the this compound stock solution under different storage conditions.
Methodology:
-
Prepare a fresh 10 mM stock solution of this compound in a suitable solvent as described in Protocol 1.
-
Divide the stock solution into several aliquots in amber vials.
-
Store the aliquots under the following conditions:
-
-20°C (protected from light)
-
4°C (protected from light)
-
Room temperature (approx. 25°C), protected from light
-
Room temperature (approx. 25°C), exposed to ambient light
-
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one aliquot from each storage condition.
-
Analyze the concentration and purity of Thiabendazole in each aliquot using a validated stability-indicating HPLC-UV method. The appearance of new peaks should be noted.
-
Compare the results to the initial (time 0) analysis. A significant decrease in the concentration of Thiabendazole or the appearance of significant degradation peaks indicates instability under those storage conditions.
Data Presentation:
Table 1: Stability of Thiabendazole under Various Conditions (Literature Data)
| Condition | Storage Duration | Thiabendazole Remaining (%) | Reference |
| Aqueous solution, 2-8°C | 24 hours | Stable | [7] |
| Aqueous solution, long-term | > 24 hours | Not recommended | [7] |
| Organic solvent (e.g., DMSO), -20°C | Long-term | Stable | [7] |
| Exposure to UV light | Variable | Degradation observed | [4] |
| Acidic/Alkaline pH, elevated temp. | Variable | Potential for degradation | [4] |
Table 2: Example Data from a Hypothetical Stability Study of this compound (10 mM in DMSO)
| Storage Condition | Day 0 | Day 7 | Day 30 |
| -20°C, Dark | 100% | 99.5% | 99.1% |
| 4°C, Dark | 100% | 98.2% | 95.8% |
| 25°C, Dark | 100% | 92.5% | 85.3% |
| 25°C, Light | 100% | 75.1% | 52.4% |
Visualizations
Caption: Experimental workflow for the preparation, stability testing, and use of this compound stock solutions.
Caption: Potential degradation pathways of Thiabendazole and the inhibitory role of hypophosphite.
Caption: Troubleshooting decision tree for issues with this compound stock solutions.
References
- 1. Sodium hypophosphite | NaO2P | CID 23675242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzimidazoles | FRAC [frac.info]
- 3. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Fungal Resistance to Thiabendazole Hypophosphite
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing challenges encountered during long-term experiments involving fungal resistance to Thiabendazole hypophosphite.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Thiabendazole?
Thiabendazole is a benzimidazole (B57391) fungicide that primarily works by binding to the β-tubulin protein in fungi.[1][2][3] This binding disrupts the polymerization of microtubules, which are essential for cell division (mitosis), intracellular transport, and maintaining cell structure.[2] By interfering with these crucial cellular processes, Thiabendazole inhibits fungal growth and spore germination.[2]
Q2: What are the known mechanisms of fungal resistance to Thiabendazole?
The most well-documented mechanism of resistance to Thiabendazole is the alteration of the target site, the β-tubulin protein, due to genetic mutations.[1][2][3][4] Specific point mutations in the β-tubulin gene can reduce the binding affinity of Thiabendazole to the protein, rendering the fungicide ineffective. However, it is important to note that a significant percentage of resistant fungal strains do not exhibit mutations in the β-tubulin gene, suggesting the involvement of other resistance mechanisms.[1][3] These may include the overexpression of efflux pumps, which actively transport the fungicide out of the fungal cell, or alterations in other cellular pathways.[5][6][7]
Q3: What is this compound and how does it differ from Thiabendazole?
This compound is a salt form of Thiabendazole.[8] The active antifungal component is Thiabendazole. The hypophosphite salt is used to improve the formulation and delivery of the active ingredient, potentially affecting its solubility and stability in experimental media.[9] For the purposes of understanding the mechanism of action and resistance, the focus remains on the Thiabendazole molecule.
Q4: How can I prevent or minimize the development of Thiabendazole resistance in my long-term experiments?
Preventing or slowing the development of resistance in laboratory settings is crucial. Strategies include:
-
Using appropriate concentrations: Applying a concentration of Thiabendazole that is effective but not excessively high can reduce the selection pressure for highly resistant strains.
-
Alternating antifungals: If the experimental design allows, periodically using a fungicide with a different mode of action can help to eliminate isolates that have developed resistance to Thiabendazole.
-
Minimizing exposure duration: Limiting the continuous exposure of fungal cultures to Thiabendazole can decrease the chances of resistance emerging.
-
Regularly re-starting from frozen stocks: To maintain a baseline of susceptibility, it is advisable to periodically restart cultures from cryopreserved stocks that have not been exposed to the fungicide.[10]
Troubleshooting Guides
Scenario 1: Inconsistent or irreproducible Minimum Inhibitory Concentration (MIC) results.
Question: My MIC assays for this compound are showing significant variability between replicates and experiments. What could be the cause?
Answer: Inconsistent MIC results are a common challenge in antifungal susceptibility testing.[10][11][12] Several factors can contribute to this variability. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Inoculum Preparation | Verify the consistency of your inoculum density using a spectrophotometer or hemocytometer. Ensure the fungal culture is in the appropriate growth phase. | A non-standardized inoculum can lead to significant variations in MIC values.[10][12] |
| Compound Solubility/Stability | Ensure the this compound is fully dissolved in the solvent and the final medium. Prepare fresh stock solutions regularly and store them appropriately. | Precipitation or degradation of the compound will lead to inaccurate effective concentrations in the assay.[10] |
| Media Composition | Use a standardized and buffered medium (e.g., RPMI-1640 with MOPS) to maintain a stable pH. Be aware that components in some media can interact with the antifungal agent. | The activity of some antifungals can be sensitive to the pH and composition of the growth medium.[3][13] |
| Incubation Conditions | Ensure consistent incubation temperature and duration. Avoid desiccation of the plates by using a humidified chamber. | Variations in environmental conditions can affect fungal growth rates and, consequently, the observed MIC.[3] |
| Reading of Results | Establish a clear and consistent endpoint for reading the MIC. For some fungi, a "trailing" effect (reduced but not absent growth) can make visual interpretation difficult. Consider using a spectrophotometer for a more objective reading. | Subjectivity in visual reading is a major source of inter-operator variability.[3][13] |
Scenario 2: Persistent contamination in long-term fungal cultures.
Question: I am struggling with bacterial or fungal cross-contamination in my continuous cultures treated with this compound. How can I manage this?
Answer: Long-term cell cultures are susceptible to contamination, which can compromise experimental results.[14][15][16] Implementing strict aseptic techniques is paramount.
| Potential Source of Contamination | Preventive Measure | Rationale |
| Environment | Work in a certified laminar flow hood or biological safety cabinet. Minimize air currents and keep the workspace clean and uncluttered. Regularly disinfect all surfaces with an appropriate agent (e.g., 70% ethanol).[14] | Airborne spores of bacteria and other fungi are a primary source of contamination.[13][17] |
| Reagents and Media | Sterilize all media, buffers, and water by autoclaving or filtration. Use sterile, disposable plasticware whenever possible. Visually inspect media for any signs of contamination before use. | Contaminated reagents are a direct route for introducing unwanted microorganisms into your cultures.[14] |
| Handling Technique | Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Avoid touching sterile surfaces. Use sterile pipettes and change them between different cultures. | Poor aseptic technique is a common cause of contamination.[10][14] |
| Cross-Contamination | Handle only one fungal strain at a time in the biological safety cabinet. If possible, use separate media bottles and pipettes for different strains. | This prevents the accidental transfer of one fungal strain into a culture of another.[14] |
| Persistent Bacterial Contamination | If bacterial contamination persists despite good aseptic technique, consider incorporating a broad-spectrum antibiotic into the culture medium. However, be aware that this can affect the fungus and should be tested for its impact on your experimental outcomes.[15][16][18] | Antibiotics can help to control bacterial growth but should be used judiciously. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Thiabendazole against Susceptible and Resistant Fungal Isolates
| Fungal Species | Resistance Status | MIC Range (µg/mL) | Key Mutations (if known) | Reference(s) |
| Penicillium expansum | Sensitive | 0.05 - 1.0 | None detected | [11] |
| Penicillium expansum | Resistant | > 10 | Mutations at codons 198 and 240 in β-tubulin | [1][3][11][19] |
| Aspergillus spp. | Wild-Type | 0.06 - 16 | N/A | [17] |
| Aspergillus fumigatus | Resistant (to some azoles) | > 6.113 (for Itraconazole) | TR34/L98H, TR46/Y121F/T289A | [20] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antifungal Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Prepare serial dilutions of the stock solution in the test medium (e.g., RPMI-1640 with MOPS buffer, pH 7.0).
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain a fresh, sporulating culture.
-
Harvest spores by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the spore suspension to a concentration of 0.5 McFarland standard using a spectrophotometer.
-
Dilute the standardized suspension in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of the appropriate this compound dilution to each well.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (inoculum without the drug) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
MIC Determination:
Gene Expression Analysis by RT-qPCR
This protocol provides a general workflow for analyzing the expression of genes potentially involved in Thiabendazole resistance.
-
Fungal Culture and RNA Extraction:
-
Grow the fungal isolates (both susceptible and resistant strains) in the presence and absence of a sub-lethal concentration of this compound.
-
Harvest the mycelia at a specific time point (e.g., mid-log phase).
-
Extract total RNA using a suitable method (e.g., Trizol-based extraction or a commercial kit). Ensure the RNA is of high quality and free of genomic DNA contamination.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
-
Quantitative PCR (qPCR):
-
Design and validate primers for the target genes (e.g., β-tubulin, and potential efflux pump genes) and at least one stably expressed reference (housekeeping) gene.
-
Perform qPCR using a SYBR Green or probe-based detection method.
-
Run all samples in triplicate.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene(s).
-
Compare the fold change in gene expression between the resistant and susceptible isolates, and between treated and untreated conditions.
-
Visualizations
Caption: Signaling pathway of Thiabendazole action and resistance mechanisms in fungi.
Caption: Experimental workflow for investigating Thiabendazole resistance.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. andersenlab.org [andersenlab.org]
- 5. researchgate.net [researchgate.net]
- 6. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 8. Efflux pump proteins in antifungal resistance. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. chemrxiv.org [chemrxiv.org]
- 10. youtube.com [youtube.com]
- 11. Thiabendazole resistance and mutations in the beta-tubulin gene of Penicillium expansum strains isolated from apples and pears with blue mold decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. andersenlab.org [andersenlab.org]
- 13. benchchem.com [benchchem.com]
- 14. How to Prevent Contamination in Long-Term Cell Cultures [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. A handy method to remove bacterial contamination from fungal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Resistance in Clinical Isolates of Aspergillus spp.: When Local Epidemiology Breaks the Norm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preventing Microbial Contamination during Long-Term In Vitro Culture of Human Granulosa-Lutein Cells: An Ultrastructural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Multi-Fungicide Resistance Status of Aspergillus fumigatus Populations in Arable Soils and the Wider European Environment - PMC [pmc.ncbi.nlm.nih.gov]
Calibrating injection equipment for precise dosing of Thiabendazole hypophosphite.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating injection equipment for the precise dosing of Thiabendazole hypophosphite. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure accuracy and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound (CAS No. 28558-32-9) is a salt of Thiabendazole, a benzimidazole-based compound.[1][2] Thiabendazole itself is a white or cream-colored crystalline solid.[3][4] The hypophosphite salt is often formulated as a soluble liquid concentrate.[1] Key properties for experimental use are summarized in the table below.
Q2: How should I prepare a stock solution of Thiabendazole for my experiments?
A2: Thiabendazole has low solubility in aqueous buffers.[5] For optimal results, first dissolve Thiabendazole in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[5] A stock solution in DMSO can be prepared at a concentration of approximately 20 mg/mL.[5] This stock can then be diluted with your aqueous buffer of choice (e.g., PBS) to the final working concentration. It is recommended not to store the final aqueous solution for more than one day to ensure stability.[5] Always centrifuge your final solution at high speed to pellet any particulate matter that could clog the injection needle.
Q3: Why is the calibration of my injection equipment so critical?
Q4: What are the standard methods for calibrating microinjection equipment?
A4: The two most common and reliable methods for calibrating microinjection equipment are:
-
Gravimetric Method: This involves dispensing a set volume of liquid (typically deionized water) onto a high-precision analytical balance. The weight of the dispensed liquid is used to calculate the actual volume delivered (assuming a density of 1 µL = 1 mg for water). This method is highly accurate and is considered a gold standard.[6]
-
Volumetric Method: This involves dispensing the liquid into a calibrated microcapillary tube or using a microscope with a reticle to measure the diameter of a droplet dispensed into a non-miscible fluid like mineral oil. The volume is then calculated based on the geometry of the dispensed liquid.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during the preparation and injection of this compound.
Q5: My injection needle keeps clogging. What should I do?
A5: Needle clogging is a common issue that can arise from several factors:
-
Particulate Matter: The most frequent cause is the presence of undissolved particles in your solution.
-
Solution: Centrifuge the this compound solution at maximum speed (e.g., >10,000 x g) for at least 10 minutes before loading the needle. When drawing the solution, carefully take from the supernatant without disturbing the pellet.[9]
-
-
Precipitation: If the final concentration in the aqueous buffer is too high, the compound may precipitate out of the solution.
-
Improper Cleaning: Residual material from previous experiments can crystallize in the needle.
-
Solution: Thoroughly clean the needle and the entire fluidic path of your injection system with appropriate solvents and deionized water between experiments.
-
Q6: I'm observing inconsistent injection volumes. How can I fix this?
A6: Inconsistent dosing compromises experimental reproducibility. Here are the likely causes and their solutions:
-
Air Bubbles: Air bubbles in the syringe or tubing are a primary cause of volume inaccuracy as they are compressible.
-
Leaky System: A leak in the system will result in a loss of pressure and a smaller-than-expected injection volume.
-
Incorrect Pressure Settings: Using a pressure that is too low may not be sufficient to dispense the full volume, especially with small-tipped needles.[9]
-
Solution: Ensure your injection pressure is set appropriately for your needle's tip size and the viscosity of your solution. Perform a test injection to confirm fluid is being expelled correctly before starting your experiment.
-
Q7: No liquid is being dispensed from my injector. What is the problem?
A7: A complete failure to dispense fluid usually points to one of three issues:
-
Complete Blockage: The needle or a part of the fluidic system is completely blocked.
-
Solution: Try using the "clear" or "purge" function on your microinjector if available, which often uses a higher pressure to dislodge clogs.[12] If this fails, you will need to replace the needle and clean the entire system.
-
-
Empty Reservoir: The syringe or fluid reservoir is empty.
-
Solution: Visually inspect the syringe or reservoir to ensure it is loaded with the solution.
-
-
System Malfunction: The injector itself may be malfunctioning.
Data Presentation
Table 1: Physicochemical Properties of Thiabendazole and its Hypophosphite Salt
| Property | Thiabendazole | This compound | Reference(s) |
| CAS Number | 148-79-8 | 28558-32-9 | [2][3] |
| Molecular Formula | C₁₀H₇N₃S | C₁₀H₈N₃O₂PS | [2][3] |
| Molecular Weight | 201.25 g/mol | 265.23 g/mol | [2][3] |
| Appearance | White to cream-colored crystalline solid | Amber liquid (as Arbotect 20-S) | [1][3] |
| Melting Point | 304-305 °C | Not Applicable | [14] |
| Solubility in Water | 50 mg/L (at 25 °C) | Soluble Liquid Concentrate | [1][3] |
| Solubility in DMSO | ~20 mg/mL | Not specified | [5] |
| Solubility in Ethanol | ~0.5 mg/mL | Not specified | [5] |
Table 2: Example Concentration Ranges for Thiabendazole in Research Applications
| Application | Organism/Cell Type | Concentration/Dose | Efficacy/Effect | Reference(s) |
| Anticancer | B16F10 Melanoma Cells | IC₅₀: 238.5 µM (72h) | Inhibition of proliferation | [15] |
| Anticancer | B16F10 Xenograft Mice | 20, 40, 80 mg/kg | Tumor growth suppression | [15] |
| Antifungal | Penicillium atrovenetum | 8-10 µg/mL | Growth inhibition | |
| Anthelmintic | Sheep | 50 mg/kg | >95% kill of adult worms |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Thiabendazole Working Solution
-
Weighing: Accurately weigh 2.01 mg of Thiabendazole powder (MW: 201.25 g/mol ) using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in 1 mL of high-purity DMSO to create a 10 mM stock solution. Vortex thoroughly until all solid is dissolved.
-
Dilution: To prepare a working solution (e.g., 100 µM in PBS), dilute 10 µL of the 10 mM DMSO stock solution into 990 µL of sterile Phosphate-Buffered Saline (PBS).
-
Clarification: Centrifuge the final working solution at >10,000 x g for 10 minutes to pellet any micro-precipitates.
-
Storage: Use the freshly prepared working solution immediately. Do not store the diluted aqueous solution for more than one day.[5]
Protocol 2: Gravimetric Calibration of a Microinjection System
-
Setup: Place a new, clean micro-weighing boat on a calibrated analytical balance with a readability of at least 0.01 mg. Tare the balance.
-
Solution Preparation: Fill the microinjection system with deionized water. Ensure the system is fully primed and free of air bubbles.[8]
-
Test Injection: Dispense a small amount of water to waste to ensure the needle is functioning correctly.
-
Calibration Dispense: Dispense the target volume (e.g., 100 nL) into the tared weighing boat.
-
Measurement: Record the weight displayed on the balance. For water at standard temperature, 1 mg is equivalent to 1 µL (or 0.1 mg = 100 nL).
-
Repeat: Repeat steps 4 and 5 at least five times to assess the precision and accuracy of the dispensing.
-
Adjustment: If the measured average volume deviates from the target volume, adjust the injector's settings according to the manufacturer's instructions.[16]
-
Final Verification: Repeat the calibration process until the dispensed volume is consistently within an acceptable range (e.g., ±5% of the target volume). Record the final settings.
Mandatory Visualizations
Caption: Experimental workflow for preparing and calibrating this compound.
Caption: Troubleshooting logic for diagnosing inaccurate dosing issues.
Caption: Simplified signaling pathway of Thiabendazole's mechanism of action.[17]
References
- 1. assets.greencastonline.com [assets.greencastonline.com]
- 2. This compound | C10H8N3O2PS | CID 62833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 200. Thiabendazole (AGP:1970/M/12/1) [inchem.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. What is the importance of syringe Calibration? [blogs.livingstone.com.au]
- 7. allometrics.com [allometrics.com]
- 8. dosimixtechnologies.com [dosimixtechnologies.com]
- 9. Microinjection - Zamanian Lab Docs [zamanianlab.org]
- 10. tritechresearch.com [tritechresearch.com]
- 11. wpiinc.com [wpiinc.com]
- 12. wpiinc.com [wpiinc.com]
- 13. Injectors Troubleshooting Guide by IDEX Health & Science [idex-hs.com]
- 14. echemi.com [echemi.com]
- 15. Thiabendazole, a well-known antifungal drug, exhibits anti-metastatic melanoma B16F10 activity via inhibiting VEGF expression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. yamathosupply.com [yamathosupply.com]
- 17. pomais.com [pomais.com]
Validation & Comparative
A Comparative Efficacy Analysis of Thiabendazole Hypophosphite and Other Benzimidazole Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicidal efficacy of Thiabendazole and other prominent members of the benzimidazole (B57391) class, including Benomyl and Carbendazim. The information presented is curated for researchers, scientists, and professionals involved in drug development and agricultural science. This document summarizes key performance data, details the experimental protocols used to generate this data, and visualizes the underlying biochemical pathways and experimental workflows.
While the focus of this guide is Thiabendazole hypophosphite, it is important to note that the majority of publicly available research has been conducted on Thiabendazole. The hypophosphite salt is a delivery formulation, and the primary antifungal activity is attributed to the Thiabendazole molecule itself. Therefore, the data presented for Thiabendazole is considered a strong proxy for the efficacy of its hypophosphite form.
Mechanism of Action: Disruption of Microtubule Assembly
Benzimidazole fungicides exert their antifungal effects by targeting the cytoskeleton of fungal cells. Specifically, they bind to β-tubulin, a protein subunit that polymerizes to form microtubules. Microtubules are essential for critical cellular processes, including nuclear division (mitosis) and intracellular transport. By binding to β-tubulin, benzimidazoles inhibit its polymerization into microtubules, leading to a disruption of the mitotic spindle.[1][2][3] This ultimately arrests cell division and inhibits fungal growth.[1][2][3]
The following diagram illustrates the signaling pathway and the mechanism of action of benzimidazole fungicides.
References
A Comparative Analysis of Thiabendazole Hypophosphite and Propiconazole for Dutch Elm Disease Management
For Immediate Release
[City, State] – [Date] – In the ongoing battle against Dutch elm disease (DED), caused by the fungus Ophiostoma novo-ulmi, researchers and arborists rely on effective fungicidal treatments to protect valuable elm populations. This guide provides a detailed comparison of two prominent systemic fungicides used for DED control: thiabendazole (B1682256) hypophosphite and propiconazole (B1679638). The following analysis, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data on their performance, application protocols, and mechanisms of action.
Performance and Efficacy: A Side-by-Side Comparison
Both thiabendazole hypophosphite (often sold as Arbotect 20-S®) and propiconazole (commonly available as Alamo®) have demonstrated significant efficacy in preventing and treating Dutch elm disease.[1][2] However, they differ in key aspects such as duration of protection, speed of application, and potential for phytotoxicity.
Thiabendazole has been recognized for its long-lasting protective effects, with studies indicating that a single injection can protect an elm for two to three growing seasons.[1][3] In a comparative evaluation, none of the 20 American elms injected with thiabendazole (both prophylactically and therapeutically) displayed DED symptoms at the end of the second growing season.[4] Another long-term case study reported that 12 out of 16 American elms treated with thiabendazole every 3 to 4 years survived over a 34-year period.[2]
Propiconazole, a triazole fungicide, is also effective, with one study documenting a 79% survival rate among mature, symptomatic American elms by the end of the second growing season following therapeutic treatment.[5][6] While some findings suggest its residual activity may be shorter than that of thiabendazole, other unpublished data indicated it could protect against DED for an equivalent length of time.[5][6] A significant advantage of propiconazole is its lower phytotoxicity and faster application time, as it does not require high dilution rates with water.[5][6][7]
Here is a summary of their comparative performance based on available data:
| Feature | This compound (Arbotect 20-S®) | Propiconazole (Alamo®) |
| Efficacy (Preventive) | High; shown to provide complete protection in some studies.[4] | High; effective in preventing infection.[1] |
| Efficacy (Therapeutic) | Effective in early stages of infection.[1] | Effective; one study showed 79% survival in symptomatic trees.[5][6] |
| Duration of Protection | 2-3 years.[1][3] | May be shorter than thiabendazole, though some data suggests comparable protection.[5][6] |
| Phytotoxicity | Can be damaging to cambium and wood around the injection site.[1] Low pH (acidic) is a contributing factor.[8] | Low foliar toxicity and less tissue injury at the injection site.[5][6][7] Considered more "tree friendly."[9] |
| Application | Requires high dilution with water, leading to longer treatment times.[7][8] | Faster application as it does not require high dilution.[5][6][7] |
| Systemic Movement | Moves from treated xylem to newly synthesized wood.[9] | Does not move into newly synthesized wood.[9] |
Experimental Protocols: Fungicide Injection Methodology
The standard method for applying both this compound and propiconazole for DED control is through trunk injection or root flare injection. This ensures the systemic distribution of the fungicide throughout the tree's vascular system. While specific dosages and dilutions vary by product label and tree size, a general experimental protocol can be outlined as follows:
-
Tree Selection: Healthy, high-value elms for prophylactic (preventive) treatment, or elms showing early symptoms of DED (typically less than 5-15% crown involvement) for therapeutic treatment are selected.[10] Injection is not effective for trees infected through root grafts.[6][7]
-
Dosage Calculation: The amount of fungicide is calculated based on the tree's diameter at breast height (DBH). Product labels provide specific rates of active ingredient per centimeter or inch of DBH.[7][11]
-
Fungicide Preparation:
-
This compound: Due to its low pH, it is typically diluted in a large volume of water (e.g., 32-48 liters depending on tree diameter) to reduce acidity and aid in distribution.[2][8]
-
Propiconazole: Requires less dilution. For example, a common dilution is 10 ml of product in up to 1 liter of water per inch of DBH.[11]
-
-
Injection Site Preparation: Injection sites are drilled into the root flares near the ground line.[3] The number of injection sites is determined by the tree's circumference, with a general recommendation of approximately one site for every 1.13 cm of stem diameter.[3] Holes are drilled using a clean, sharp drill bit to a depth that reaches the outer xylem.[11][12]
-
Injection Procedure: Plastic tees are inserted into the drilled holes and connected via tubing to a pressurized container holding the fungicide solution.[7] A low pressure (10-20 psi) is used to infuse the solution into the tree's vascular system.[3] The uptake time can vary from minutes to hours depending on the tree's health and environmental conditions.[12]
-
Post-Injection Monitoring: Trees are monitored for disease progression (in therapeutic treatments) or new infections (in prophylactic treatments) over subsequent growing seasons. Injection sites are also inspected for signs of phytotoxicity and wound closure.[4]
Visualizing Experimental and Logical Relationships
To better understand the processes involved, the following diagrams illustrate a generalized experimental workflow and the mechanisms of action for both fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. fs.usda.gov [fs.usda.gov]
- 3. apsnet.org [apsnet.org]
- 4. Fungicides for Dutch Elm Disease: Comparative Evaluation of Commercial Products | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 5. nfsl.contentdm.oclc.org [nfsl.contentdm.oclc.org]
- 6. researchgate.net [researchgate.net]
- 7. rainbowecoscience.com [rainbowecoscience.com]
- 8. premiumtreeprotection.com [premiumtreeprotection.com]
- 9. fs.usda.gov [fs.usda.gov]
- 10. Thiabendazole as a Therapeutic Root Flare Injection for Beech Leaf Disease Management | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 11. solutionsstores.com [solutionsstores.com]
- 12. Improved Trunk Injection for Control of Dutch Elm Disease | Arboriculture & Urban Forestry [auf.isa-arbor.com]
In vitro comparison of Thiabendazole and nocodazole effects on microtubule polymerization.
For Immediate Release
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two well-known microtubule-targeting agents: Thiabendazole (B1682256) and Nocodazole. Both benzimidazole (B57391) derivatives are recognized for their ability to interfere with microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. This document summarizes their mechanisms of action, presents available quantitative data from in vitro assays, details experimental protocols, and visualizes the known signaling pathways affected by their activity.
Mechanism of Action at the Microtubule Level
Both Thiabendazole and Nocodazole exert their primary effect by binding to β-tubulin, a subunit of the tubulin heterodimer that polymerizes to form microtubules.[1][2] This binding event disrupts the addition of tubulin dimers to the growing microtubule, thereby inhibiting polymerization and leading to a net depolymerization of the microtubule network.[1][2] This disruption of microtubule dynamics ultimately triggers a cascade of cellular events, most notably an arrest of the cell cycle in the G2/M phase and, in many cases, the induction of apoptosis.[3]
While both compounds target β-tubulin, their binding affinities and specificities may differ. Nocodazole is a well-established tool in cell biology for synchronizing cells in mitosis due to its reversible and potent inhibition of microtubule polymerization.[3] Thiabendazole, widely used as a fungicide and anthelmintic, also demonstrates anti-microtubule activity, with some evidence suggesting it may selectively target specific β-tubulin isotypes, such as TUBB8.[4]
Quantitative Comparison of In Vitro Efficacy
Direct comparative studies providing IC50 values for both Thiabendazole and Nocodazole in the same in vitro tubulin polymerization assay are limited. However, data from separate studies allow for an indirect comparison of their potency.
| Compound | Assay Type | Key Findings | Reference |
| Nocodazole | In vitro tubulin polymerization (absorbance-based) | Apparent IC50 of approximately 5 µM.[5] | [5] |
| Thiabendazole | In vitro tubulin polymerization and mitosis inhibition | At 80 µM, completely inhibits mitosis in Aspergillus nidulans.[6] Has a lower binding affinity to fungal tubulin compared to other benzimidazoles like carbendazim.[6] Selectively targets the TUBB8 β-tubulin isotype.[4] | [4][6] |
Note: The provided data for Thiabendazole does not represent a direct IC50 value for in vitro tubulin polymerization and should be interpreted with caution when directly compared to the value for Nocodazole. The difference in experimental systems (fungal mitosis vs. purified tubulin polymerization) contributes to the variance in effective concentrations.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This method measures the increase in optical density (turbidity) as purified tubulin polymerizes into microtubules.
Materials:
-
Lyophilized tubulin (>97% pure)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9)
-
Cushion buffer (G-PEM with 60% glycerol)
-
Thiabendazole and Nocodazole stock solutions (in DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well plates
Procedure:
-
Reconstitute lyophilized tubulin in G-PEM buffer on ice to the desired concentration (e.g., 3 mg/mL).
-
Prepare serial dilutions of Thiabendazole and Nocodazole in G-PEM buffer. A DMSO control should be included.
-
In a pre-chilled 96-well plate on ice, add the test compounds to the respective wells.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The IC50 value is the concentration of the compound that inhibits the rate of polymerization by 50%.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Downstream Signaling
The disruption of microtubule polymerization by Thiabendazole and Nocodazole initiates distinct downstream signaling cascades.
References
- 1. Guanine Nucleotide Exchange Factor-H1 Regulates Cell Migration via Localized Activation of RhoA at the Leading Edge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays [mdpi.com]
- 6. Interaction of thiabendazole with fungal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of Thiabendazole with β-Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the direct interaction, or target engagement, between Thiabendazole (B1682256) hypophosphite and its proposed molecular target, β-tubulin. Thiabendazole, a benzimidazole (B57391) fungicide and antihelminthic, exerts its biological effects primarily by binding to β-tubulin and inhibiting the polymerization of microtubules.[1][2][3] This disruption of microtubule dynamics leads to mitotic arrest and interferes with essential cellular processes.[2] To rigorously validate this mechanism, a multi-faceted approach combining in vitro, cellular, and downstream functional assays is required. This guide compares Thiabendazole's activity with other well-characterized tubulin inhibitors and provides detailed experimental protocols.
Section 1: In Vitro Confirmation of Direct Binding and Inhibition
The most direct method to validate target engagement is to demonstrate that Thiabendazole inhibits the polymerization of purified tubulin in a cell-free system. This confirms a direct physical interaction and allows for quantitative comparison with other known tubulin binders.
Comparative Analysis of Tubulin Polymerization Inhibitors
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of tubulin-targeting agents. While specific IC50 values for Thiabendazole in tubulin polymerization assays are variable depending on the tubulin source (e.g., fungal vs. mammalian), its activity can be benchmarked against established inhibitors that bind to the colchicine (B1669291) site on β-tubulin.[4][5][6]
| Compound | Binding Site on β-Tubulin | Typical In Vitro Tubulin Polymerization IC50 (Mammalian) | Mechanism |
| Thiabendazole | Colchicine Site (competitive with other benzimidazoles)[3][7] | Variable; generally higher than colchicine for mammalian tubulin[8] | Inhibits Polymerization[2] |
| Colchicine | Colchicine Site[9] | ~1 µM[6] | Inhibits Polymerization[9] |
| Nocodazole | Colchicine Site[10][11] | ~5 µM[6] | Inhibits Polymerization[10] |
| Vinblastine | Vinca Alkaloid Site[12] | ~1 µM[6] | Inhibits Polymerization[6] |
| Paclitaxel (Taxol) | Taxane Site[12] | N/A (Promotes Polymerization) | Stabilizes Microtubules[13] |
Note: IC50 values can vary significantly based on experimental conditions, including tubulin concentration, buffer composition, and temperature.[9]
Experimental Workflow & Protocols
A logical workflow for in vitro validation begins with direct binding confirmation and proceeds to functional inhibition assays.
Caption: Workflow for in vitro validation of tubulin inhibitors.
Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the light scattered by microtubules as they polymerize from tubulin dimers. An increase in absorbance at 340 nm is proportional to the mass of the microtubule polymer.[14][15]
-
Reagent Preparation:
-
Reconstitute lyophilized, purified tubulin protein (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-4 mg/mL.[15] Keep on ice.
-
Prepare a 10X GTP stock (10 mM) in General Tubulin Buffer.
-
Prepare 10X stock solutions of Thiabendazole and control compounds (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer) in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.[16]
-
-
Assay Setup:
-
Pre-warm a 96-well microplate reader with absorbance detection to 37°C.[14]
-
On ice, prepare the final reaction mixture. For a 100 µL final volume per well, combine the tubulin solution, 10 µL of 10X GTP stock (for a 1 mM final concentration), and buffer.[15] Add 10% glycerol (B35011) to promote polymerization.[15]
-
In the pre-warmed 96-well plate, add 10 µL of the 10X compound dilutions (or buffer for control wells).
-
-
Data Acquisition:
-
Data Analysis:
-
Plot absorbance vs. time. Determine the maximum rate of polymerization (Vmax) and the steady-state absorbance.
-
Calculate the percentage of inhibition for each Thiabendazole concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting to a dose-response curve.[17]
-
Section 2: Cellular Assays to Confirm Target Engagement in a Biological Context
While in vitro assays confirm direct binding, cellular assays are crucial to verify that a compound engages its target within the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, resulting in a higher melting temperature.[18][19] This change can be quantified to confirm target engagement in intact cells.[20][21]
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA with Western Blot Detection
-
Cell Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with various concentrations of Thiabendazole or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.[20]
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a PCR machine, followed by cooling to room temperature for 3 minutes.[20]
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein pellet by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the amount of soluble β-tubulin in each sample using SDS-PAGE and Western blotting with a specific anti-β-tubulin antibody.
-
Quantify band intensities and normalize them to the intensity of the lowest temperature sample (e.g., 37°C).
-
Plot the percentage of soluble β-tubulin against temperature to generate a melting curve. A rightward shift in the curve for Thiabendazole-treated cells compared to vehicle-treated cells indicates target stabilization and engagement.[22]
-
Section 3: Visualizing Downstream Cellular Consequences
Validating target engagement involves linking the direct binding event to its known downstream cellular effects. For tubulin inhibitors, this is classically observed as disruption of the microtubule cytoskeleton, leading to cell cycle arrest in the G2/M phase.
Microtubule Disruption and Cell Cycle Arrest Pathway
Caption: Pathway from β-tubulin binding to cell cycle arrest.
Protocol: Immunofluorescence Staining for Microtubule Integrity
This method allows for direct visualization of the microtubule network within cells.
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Treat cells with an appropriate concentration of Thiabendazole (e.g., IC50 value for cell viability) and controls (e.g., vehicle, Nocodazole) for a suitable duration (e.g., 16-24 hours).
-
-
Fixation and Permeabilization:
-
Staining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes.
-
Incubate with a primary antibody specific for α-tubulin or β-tubulin for 1 hour at room temperature.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.[17]
-
Counterstain nuclei with DAPI.[17]
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize using a fluorescence microscope. In untreated cells, a fine, filamentous network of microtubules should be visible. In cells treated with Thiabendazole, this network will appear disorganized, sparse, or completely depolymerized, similar to the effect of other inhibitors like colchicine.[8]
-
By employing this multi-assay strategy, researchers can rigorously validate the engagement of Thiabendazole hypophosphite with its β-tubulin target, quantify its inhibitory potency in comparison to other agents, and confirm the functional consequences of this interaction within a cellular context.
References
- 1. benchchem.com [benchchem.com]
- 2. pomais.com [pomais.com]
- 3. Interaction of thiabendazole with fungal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Changes in microtubule organization after exposure to a benzimidazole derivative in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 12. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. abscience.com.tw [abscience.com.tw]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. CETSA [cetsa.org]
- 19. news-medical.net [news-medical.net]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Dose-response curve analysis for Thiabendazole hypophosphite in fungal growth assays.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal agent Thiabendazole hypophosphite with other alternatives, supported by experimental data. The information is intended to assist researchers in making informed decisions for their antifungal drug development and screening programs.
Introduction to Thiabendazole
Thiabendazole is a benzimidazole (B57391) fungicide that has been in use for several decades. Its primary mechanism of action involves the disruption of microtubule formation in fungal cells. Specifically, it binds to β-tubulin, a subunit of the microtubule protein. This binding inhibits the polymerization of tubulin dimers, which are essential for the formation of microtubules. The disruption of the microtubule cytoskeleton leads to the inhibition of mitosis (cell division) and cellular transport, ultimately resulting in fungal cell death.[1][2] While its established use has been in agriculture and as an antihelmintic, its antifungal properties are of significant interest in research and drug development. This compound is a salt form of thiabendazole.
Dose-Response Analysis of Thiabendazole
The efficacy of an antifungal agent is typically determined through dose-response assays, which measure the inhibition of fungal growth at various concentrations of the compound. Key metrics derived from these assays are the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Activity of Thiabendazole Against Various Fungal Species
| Fungal Species | Drug | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Trichophyton rubrum | Thiabendazole | 2 - 8 | 4 | 8 | [3][4] |
| Trichophyton rubrum | Fluconazole | 8 - >64 | 16 | >64 | [3][4][5][6] |
| Trichophyton mentagrophytes | Thiabendazole | 2 - 16 | 8 | 16 | [3][4] |
| Trichophyton mentagrophytes | Fluconazole | 8 - 64 | 16 | 64 | [3][4][6] |
| Microsporum canis | Thiabendazole | 1 - 8 | 4 | 4 | [3][4] |
| Microsporum canis | Fluconazole | 4 - 32 | 8 | 16 | [3][4] |
| Epidermophyton floccosum | Thiabendazole | 4 - 8 | 4 | 8 | [3][4] |
| Epidermophyton floccosum | Fluconazole | 8 - 32 | 16 | 32 | [3][4] |
| Trichophyton tonsurans | Thiabendazole | 4 - 16 | 8 | 16 | [3][4] |
| Trichophyton tonsurans | Fluconazole | 16 - >64 | 32 | >64 | [3][4] |
MIC50 and MIC90 represent the minimum inhibitory concentrations for 50% and 90% of the isolates, respectively.
Comparison with Alternative Antifungal Agents
A comparative analysis of Thiabendazole with other classes of antifungal agents is crucial for understanding its relative potency and spectrum of activity. The primary alternatives include azoles and echinocandins.
Azole Antifungals
Azoles, such as fluconazole, voriconazole, and posaconazole (B62084), inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[7]
Table 2: Comparative In Vitro Activity of Thiabendazole and Azole Antifungals
| Fungal Species | Thiabendazole (MIC90, µg/mL) | Fluconazole (MIC90, µg/mL) | Voriconazole (MIC90, µg/mL) | Posaconazole (MIC90, µg/mL) | Reference |
| Aspergillus fumigatus | Not widely reported | >64 | 0.5 | 0.5 | [8][9] |
| Candida albicans | Not widely reported | 0.5 | 0.03 | 0.03 | [8] |
| Candida glabrata | Not widely reported | 16 | 0.5 | 0.25 | [8] |
| Cryptococcus neoformans | Not widely reported | 8 | 0.12 | 0.12 | [8] |
| Dermatophytes | 8 - 16 | >64 | 0.125 - 1 | Not widely reported | [3][4][10] |
Echinocandin Antifungals
Echinocandins, such as caspofungin, inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[11]
Table 3: Comparative In Vitro Activity of Thiabendazole and Echinocandin Antifungals
| Fungal Species | Thiabendazole (MIC90, µg/mL) | Caspofungin (MIC90, µg/mL) | Reference |
| Aspergillus fumigatus | Not widely reported | 0.25 | [12] |
| Candida albicans | Not widely reported | 0.12 | [13][14] |
| Candida glabrata | Not widely reported | 0.12 | [13][14] |
| Dermatophytes | 8 - 16 | Not widely reported | [3][4] |
Experimental Protocols
Fungal Growth Inhibition Assay (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.[15][16][17]
-
Preparation of Antifungal Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilutions: Serial twofold dilutions of the antifungal agent are prepared in 96-well microtiter plates containing a growth medium, such as RPMI-1640.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension of fungal spores or yeast cells is prepared and adjusted to a standardized concentration (e.g., 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well. For azoles, this is often a ≥50% reduction in growth, while for other agents, it may be complete inhibition.[5][18]
Signaling Pathways and Mechanisms of Action
Thiabendazole: Inhibition of Microtubule Assembly
The primary mechanism of action of Thiabendazole is the inhibition of microtubule polymerization.
Caption: Mechanism of action of Thiabendazole in fungal cells.
Experimental Workflow for Dose-Response Curve Analysis
The following diagram illustrates the typical workflow for generating dose-response data for an antifungal compound.
References
- 1. Thiabendazole | CAS:148-79-8 | Fungicide | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Thiabendazole CAS 148-79-8, Fungicide & Antiparasitic Agent, Best Price [cntatech.com]
- 3. Susceptibility of Dermatophytes to Thiabendazole Using CLSI Broth Macrodilution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and <i>in vitro</i> antifungal susceptibility of dermatophyte species isolated from lesions of cutaneous dermatophytosis: A cross-sectional study - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]
- 6. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Persistence of the fungicides thiabendazole, carbendazim and prochloraz-Mn in mushroom casing soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Head-to-Head Comparison of the Activities of Currently Available Antifungal Agents against 3,378 Spanish Clinical Isolates of Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative activity of posaconazole and systemic azole agents against clinical isolates of filamentous fungi from a global surveillance programme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of In Vitro Activities of Voriconazole and Five Established Antifungal Agents against Different Species of Dermatophytes Using a Broth Macrodilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interlaboratory Comparison of Results of Susceptibility Testing with Caspofungin against Candida and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Effects of Micafungin, Caspofungin, and Anidulafungin against a Difficult-To-Treat Fungal Opportunistic Pathogen, Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative In Vitro Activities of Caspofungin and Micafungin, Determined Using the Method of the European Committee on Antimicrobial Susceptibility Testing, against Yeast Isolates Obtained in France in 2005-2006 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An In Vitro Broth Microdilution Assay for the Screening of Antifungal Compounds [jove.com]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Frontiers | Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes [frontiersin.org]
Navigating Fungicide Resistance: A Comparative Guide to Cross-Resistance in Thiabendazole-Resistant Fungal Mutants
For researchers, scientists, and drug development professionals, understanding the nuances of fungicide resistance is paramount. This guide provides an objective comparison of the performance of various fungicides against thiabendazole-resistant fungal mutants, supported by experimental data. It delves into the mechanisms of cross-resistance and furnishes detailed protocols for key experimental assays.
Thiabendazole (B1682256), a benzimidazole (B57391) fungicide, has been a stalwart in the control of numerous fungal pathogens. However, its extensive use has led to the emergence of resistant strains, primarily due to mutations in the β-tubulin gene, a key component of the fungal cytoskeleton. This resistance often extends to other fungicides, a phenomenon known as cross-resistance, complicating disease management strategies. This guide synthesizes data from multiple studies to provide a clear overview of these cross-resistance patterns.
Quantitative Cross-Resistance Data
The following table summarizes the 50% effective concentration (EC50) values of various fungicides against thiabendazole-sensitive (S) and -resistant (R) isolates of different fungal species. A higher EC50 value indicates lower sensitivity to the fungicide.
| Fungal Species | Fungicide | Thiabendazole-Sensitive (S) EC50 (µg/mL) | Thiabendazole-Resistant (R) EC50 (µg/mL) | Fold Resistance (R/S) | Reference |
| Penicillium digitatum | Thiabendazole | 0.05 - 0.2 | > 10 | > 50 | [1][2] |
| Benomyl | 0.1 - 0.5 | > 10 | > 20 | [1][2][3] | |
| Imazalil | 0.01 - 0.1 | 0.01 - 0.2 | ~1-2 | [2][4] | |
| Prochloraz | 0.02 - 0.1 | 0.02 - 0.1 | ~1 | [5] | |
| Penicillium italicum | Thiabendazole | 0.1 - 0.5 | > 40 | > 80 | [1][3] |
| Benomyl | 0.2 - 1.0 | > 10 | > 10 | [3] | |
| Botrytis cinerea | Carbendazim | ~0.89 | > 3.82 | > 4.3 | [6] |
| Diethofencarb | - | - | - | [7] | |
| Azoxystrobin | - | > 100 | - | [8] | |
| Pyraclostrobin | - | > 67 | - | [8] | |
| Fusarium graminearum | Thiabendazole | - | - | - | [9] |
| Tebuconazole | - | - | - | [9] | |
| Prochloraz | - | - | - | [9] |
Note: EC50 values can vary depending on the specific isolates and experimental conditions. The data presented here are indicative of general trends.
Experimental Protocols
Fungal Isolate Collection and Culture
Fungal isolates are typically collected from infected plant tissues or soil samples. Single-spore isolation is performed to ensure pure cultures. Isolates are then grown on a suitable medium, such as Potato Dextrose Agar (PDA), at an optimal temperature for the specific fungal species.
Fungicide Sensitivity Assay (Agar Dilution Method)
This assay determines the concentration of a fungicide that inhibits fungal growth by 50% (EC50).
a. Preparation of Fungicide Stock Solutions: Fungicides are dissolved in an appropriate solvent (e.g., ethanol (B145695) or dimethyl sulfoxide) to create a high-concentration stock solution.
b. Preparation of Fungicide-Amended Media: The fungicide stock solution is serially diluted and added to molten PDA to achieve a range of final concentrations. Control plates contain only the solvent.
c. Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed in the center of each fungicide-amended and control plate.
d. Incubation: Plates are incubated at the optimal growth temperature for the fungus until the mycelial growth on the control plate reaches the edge of the plate.
e. Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.
Molecular Identification of Thiabendazole Resistance
The primary mechanism of thiabendazole resistance is mutations in the β-tubulin gene.
a. DNA Extraction: Genomic DNA is extracted from fungal mycelium using a suitable extraction kit or protocol.
b. PCR Amplification: The region of the β-tubulin gene known to harbor resistance-conferring mutations (e.g., codon 198 and 200) is amplified using specific primers.
c. DNA Sequencing: The PCR product is sequenced to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.
Visualizing Mechanisms and Workflows
To better understand the complex processes involved in fungicide resistance, visual representations of signaling pathways and experimental workflows are invaluable.
Caption: A generalized workflow for studying fungicide cross-resistance.
Caption: A simplified signaling pathway for fungicide efflux pump regulation.
Conclusion
The development of resistance to thiabendazole in fungal populations is a significant concern for disease management. The data clearly indicates that resistance to thiabendazole often confers cross-resistance to other benzimidazole fungicides. However, the extent of cross-resistance to fungicides with different modes of action is more variable. This highlights the importance of using a diverse range of fungicides with different target sites in rotation or mixtures to mitigate the development of resistance. Continuous monitoring of fungicide sensitivity in fungal populations is crucial for making informed decisions on disease control strategies. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to conduct their own cross-resistance studies and contribute to the collective understanding of this critical issue.
References
Specificity of Thiabendazole Hypophosphite's Antifungal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal activity of Thiabendazole hypophosphite with other established antifungal agents. The information presented is supported by experimental data from published studies to aid in evaluating its specificity and potential applications in research and drug development.
Executive Summary
Thiabendazole is a broad-spectrum benzimidazole (B57391) fungicide with established activity against a range of fungi, particularly dermatophytes and molds responsible for fruit and vegetable diseases. Its primary mechanism of action involves the disruption of microtubule polymerization by binding to β-tubulin, leading to the inhibition of mitosis and essential cellular processes. While specific data for the hypophosphite salt is limited in publicly available literature, the antifungal properties are attributed to the Thiabendazole molecule. This guide compiles available data to offer a comparative perspective on its antifungal spectrum and potency.
Comparative Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Thiabendazole and other common antifungal agents against various fungal species. The data has been compiled from multiple sources and serves as a comparative reference. It is important to note that direct comparisons should be made with caution, as testing methodologies may vary between studies.
| Fungal Species | Thiabendazole (μg/mL) | Fluconazole (μg/mL) | Itraconazole (B105839) (μg/mL) | Amphotericin B (μg/mL) | Caspofungin (μg/mL) |
| Dermatophytes | |||||
| Trichophyton rubrum | 0.25 - 2.0 | 0.25 - 64 | 0.03 - 4.0 | 0.125 - 8.0 | Not Active |
| Trichophyton mentagrophytes | 0.5 - 4.0 | 0.125 - 128 | 0.03 - 8.0 | 0.25 - 8.0 | Not Active |
| Microsporum canis | 0.125 - 1.0 | 0.5 - 128 | 0.03 - 4.0 | 0.125 - 4.0 | Not Active |
| Epidermophyton floccosum | 0.25 - 2.0 | 1.0 - 64 | 0.03 - 2.0 | 0.25 - 4.0 | Not Active |
| Yeasts | |||||
| Candida albicans | No reliable data | 0.125 - 8.0[1] | 0.015 - 1.0[2] | 0.125 - 1.0[3] | 0.06 - 2.0[4] |
| Cryptococcus neoformans | 0.3125 (Mebendazole)[5] | 0.125 - 16.0[6] | 0.03 - 1.0 | 0.125 - 2.0 | Not Active |
| Molds | |||||
| Aspergillus fumigatus | No reliable data | >64 | 0.125 - 2.0[7] | 0.25 - 2.0[8][9] | 0.125 - 0.5 (MEC)[10] |
Note: Data for Thiabendazole against dermatophytes is sourced from a study utilizing the CLSI M38-A2 protocol[11]. Data for other antifungals are compiled from various sources adhering to CLSI or EUCAST guidelines. "Not Active" indicates that the drug class is generally not effective against the specified organism. The data for Cryptococcus neoformans under Thiabendazole refers to Mebendazole, a related benzimidazole[5].
Mechanism of Action: Signaling Pathway
Thiabendazole's primary mode of action is the inhibition of microtubule assembly in fungal cells. This disruption of the cytoskeleton affects multiple cellular processes, ultimately leading to fungal cell death.
Caption: Mechanism of action of Thiabendazole in a fungal cell.
Experimental Protocols
The determination of antifungal specificity relies on standardized susceptibility testing methods. The following are summaries of key experimental protocols.
Antifungal Susceptibility Testing of Filamentous Fungi (Molds)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.
-
Inoculum Preparation: Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation. Conidia are then harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The suspension is adjusted to a specific concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a spectrophotometer or hemocytometer.
-
Drug Dilution: A stock solution of this compound is prepared in a suitable solvent. Serial twofold dilutions are then made in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for a specified period (e.g., 48-96 hours), depending on the growth rate of the fungus.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥80%) compared to the drug-free control well.
Antifungal Susceptibility Testing of Yeasts
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
-
Inoculum Preparation: Yeast colonies from a fresh culture are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium.
-
Drug Dilution: Similar to the mold protocol, serial dilutions of the antifungal agents are prepared in a 96-well microtiter plate containing RPMI 1640 medium.
-
Inoculation and Incubation: The wells are inoculated with the yeast suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 530 nm) and identifying the lowest drug concentration that causes a 50% or 90% reduction in turbidity compared to the drug-free control.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the specificity of an antifungal compound.
Caption: Experimental workflow for determining antifungal specificity.
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal inhibitory concentration (MIC) of caspofungin and itraconazole inhibiting growth of Candida strains calculated from the linear regression equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jidc.org [jidc.org]
- 4. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-helminthic Compound Mebendazole Has Multiple Antifungal Effects against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Susceptibility of Dermatophytes to Thiabendazole Using CLSI Broth Macrodilution - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the stability of Thiabendazole hypophosphite and its parent compound.
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative stability of Thiabendazole and its hypophosphite salt, complete with experimental protocols and pathway visualizations.
Thiabendazole, a benzimidazole (B57391) fungicide and anthelmintic, is a well-established compound in the pharmaceutical and agricultural industries. Its salt form, Thiabendazole hypophosphite, offers an alternative with potentially different physicochemical properties. This guide provides a comparative analysis of the stability of Thiabendazole and this compound, based on available data for the parent compound and general principles of salt formation. While direct comparative stability studies are not extensively available in the public domain, this guide offers a framework for such an analysis, including detailed experimental protocols and visualizations of relevant biological pathways.
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative quantitative data for this compound, the following table outlines the known stability profile of Thiabendazole under various stress conditions. It is hypothesized that as a salt, this compound may exhibit enhanced aqueous solubility, which could influence its stability in solution, particularly its susceptibility to hydrolysis. However, without direct experimental data, this remains a theoretical consideration.
Table 1: Stability Profile of Thiabendazole under Forced Degradation Conditions
| Stress Condition | Observations for Thiabendazole | Potential Implications for this compound |
| Acidic Hydrolysis | Generally stable in acidic solutions under normal conditions, but degradation can occur at elevated temperatures.[1] | May exhibit similar or potentially increased degradation rates in solution due to higher solubility. |
| Basic Hydrolysis | Stable in alkaline solutions under normal conditions; degradation is possible under extreme pH and heat.[1] | Similar to acidic conditions, increased solubility could lead to a higher degradation rate in solution. |
| Oxidative Stress | Information on oxidative degradation is not extensively detailed in the provided results. | The hypophosphite moiety could potentially act as a reducing agent, offering some protection against oxidation. |
| Thermal Degradation | Stable as a solid under normal conditions. | The salt form may have a different melting point and thermal degradation profile. |
| Photodegradation | Susceptible to photodegradation upon exposure to UV light.[1] | The chromophore responsible for UV absorption is in the Thiabendazole moiety, so similar photosensitivity is expected. |
Experimental Protocols: A Framework for Comparative Stability Testing
To conduct a comprehensive comparative stability analysis, a forced degradation study should be performed on both Thiabendazole and this compound. The following protocols are based on established guidelines for stability testing of pharmaceutical compounds.
General Stock Solution Preparation
Prepare stock solutions of both Thiabendazole and this compound at a concentration of 1 mg/mL in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.
Forced Degradation Studies
For each compound, subject the stock solutions and solid material to the following stress conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 48 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 48 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Store the solid compounds in a hot air oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compounds to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Sample Analysis
At predetermined time points (e.g., 0, 4, 8, 24, and 48 hours), withdraw aliquots from the stressed solutions. Neutralize the acidic and basic samples before analysis. Dissolve the thermally and photolytically stressed solid samples in the initial solvent.
Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at a specific pH). Detection is commonly performed using a UV detector at the wavelength of maximum absorbance for Thiabendazole (around 300 nm).
The percentage degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Mandatory Visualizations
Mechanism of Action of Thiabendazole
Thiabendazole primarily exerts its antifungal and anthelmintic effects by targeting microtubules, which are essential components of the cytoskeleton. It binds to β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network interferes with crucial cellular processes such as cell division (mitosis) and intracellular transport, ultimately leading to the death of the parasite or fungus.[2]
Caption: Mechanism of action of Thiabendazole targeting β-tubulin and inhibiting microtubule assembly.
General Degradation Pathway of Benzimidazoles
Benzimidazoles, including Thiabendazole, can undergo degradation through various pathways, particularly under photolytic conditions. A common degradation pathway involves the cleavage of the benzimidazole or thiazole (B1198619) ring. For some benzimidazoles, this can lead to the formation of benzimidazole as a major photoproduct.
Caption: A generalized degradation pathway for benzimidazole compounds under stress conditions.
Experimental Workflow for Comparative Stability Study
The following diagram illustrates the logical workflow for conducting a comparative stability study of Thiabendazole and its hypophosphite salt.
Caption: Experimental workflow for the comparative stability analysis of Thiabendazole and its hypophosphite salt.
References
A Comparative Guide to a Novel Analytical Method for the Determination of Thiabendazole Hypophosphite
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive evaluation of a new analytical method for the quantification of Thiabendazole Hypophosphite, a salt combining the fungicidal and anthelmintic agent Thiabendazole with the hypophosphite counter-ion. The performance of this new method is objectively compared with two established analytical techniques for Thiabendazole determination: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. This document provides supporting experimental data, detailed methodologies, and visual representations of the workflows to aid researchers in their analytical method selection.
Introduction to the Analytical Challenge
Thiabendazole (TBZ) is a widely used benzimidazole (B57391) fungicide and parasiticide.[1] Its efficacy and safety are dependent on accurate quantification in pharmaceutical formulations and various matrices. The hypophosphite salt of Thiabendazole presents a unique analytical challenge, requiring the determination of both the active pharmaceutical ingredient (API) and the counter-ion. The novel method presented here addresses this by employing a dual-approach: a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the Thiabendazole cation and an Ion Chromatography (IC) method for the hypophosphite anion.
Comparative Analysis of Analytical Methods
The performance of the new dual method (RP-HPLC and IC) was validated and compared against two existing methods for Thiabendazole analysis: a standard RP-HPLC method and a UV-Visible Spectrophotometric method. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, focusing on key analytical parameters.[2][3]
Summary of Quantitative Data
The following tables summarize the validation data for the three analytical methods, providing a clear comparison of their performance characteristics.
Table 1: Comparison of Validation Parameters for Thiabendazole Quantification
| Parameter | New RP-HPLC Method | Comparative HPLC Method[4] | Comparative UV-Vis Spectrophotometry Method[5] |
| Specificity | No interference from excipients or degradation products | Specific for Thiabendazole | Potential interference from UV-absorbing excipients |
| Linearity (R²) | 0.9998 | 0.999 | 0.998 |
| Range (µg/mL) | 1 - 100 | 5 - 50 | 2 - 20 |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | |||
| - Repeatability | < 0.8% | < 1.0% | < 1.5% |
| - Intermediate Precision | < 1.2% | < 1.5% | < 2.0% |
| LOD (µg/mL) | 0.1 | 0.5 | 0.8 |
| LOQ (µg/mL) | 0.3 | 1.5 | 2.5 |
| Robustness | Robust | Moderately Robust | Sensitive to pH changes |
Table 2: Validation Parameters for Hypophosphite Quantification by Ion Chromatography
| Parameter | New Ion Chromatography Method |
| Specificity | No interference from other anions |
| Linearity (R²) | 0.9995 |
| Range (µg/mL) | 0.5 - 50 |
| Accuracy (% Recovery) | 98.9 - 101.5% |
| Precision (RSD%) | |
| - Repeatability | < 1.0% |
| - Intermediate Precision | < 1.8% |
| LOD (µg/mL) | 0.05 |
| LOQ (µg/mL) | 0.15 |
| Robustness | Robust |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
New Analytical Method: RP-HPLC for Thiabendazole and IC for Hypophosphite
1.1. Thiabendazole Quantification by RP-HPLC
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 305 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of Thiabendazole reference standard (100 µg/mL) was prepared in methanol (B129727) and serially diluted to prepare working standards.
-
Sample Preparation: A sample of this compound equivalent to 10 mg of Thiabendazole was accurately weighed, dissolved in methanol, and diluted to a final concentration of 20 µg/mL.
1.2. Hypophosphite Quantification by Ion Chromatography
-
Chromatographic System: An ion chromatograph with a conductivity detector.
-
Column: Anion-exchange column suitable for the separation of inorganic anions.
-
Eluent: A potassium hydroxide (B78521) gradient.
-
Flow Rate: 1.2 mL/min.
-
Detection: Suppressed conductivity.
-
Injection Volume: 25 µL.
-
Standard Preparation: A stock solution of sodium hypophosphite reference standard (100 µg/mL of hypophosphite) was prepared in deionized water and serially diluted.
-
Sample Preparation: The same sample solution prepared for Thiabendazole analysis was further diluted with deionized water to a final concentration of 10 µg/mL of hypophosphite.
Comparative Method: HPLC for Thiabendazole
This method was adapted from a published study.[4]
-
Chromatographic System: A liquid chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate (B84403) buffer (pH 3.0) in a 60:40 v/v ratio.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 302 nm.
-
Injection Volume: 20 µL.
Comparative Method: UV-Visible Spectrophotometry for Thiabendazole
This method was based on a previously reported spectrophotometric determination.[5]
-
Instrument: A double-beam UV-Visible spectrophotometer.
-
Solvent: 0.1 N Hydrochloric acid.
-
Wavelength of Maximum Absorbance (λmax): 302 nm.
-
Standard Preparation: A stock solution of Thiabendazole reference standard (100 µg/mL) was prepared in 0.1 N HCl and serially diluted.
-
Sample Preparation: A sample of this compound equivalent to 10 mg of Thiabendazole was accurately weighed, dissolved in and diluted to 100 mL with 0.1 N HCl. This solution was further diluted to obtain a final concentration of 10 µg/mL.
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates the general workflow for the validation of a new analytical method according to ICH guidelines.
Caption: Workflow for Analytical Method Validation.
Logical Relationship of the New Dual-Method
This diagram shows the logical relationship between the components of the new analytical method for this compound.
Caption: Dual-Method for this compound Analysis.
Conclusion
The newly developed dual-method, employing RP-HPLC for Thiabendazole and Ion Chromatography for hypophosphite, demonstrates superior performance in terms of specificity, sensitivity (LOD/LOQ), and provides a comprehensive analysis of the this compound salt. While the comparative HPLC and UV-Vis spectrophotometry methods are suitable for the quantification of Thiabendazole, they lack the ability to analyze the hypophosphite counter-ion and may be more susceptible to interferences. The new method is robust and highly accurate, making it an excellent choice for quality control and stability studies of this compound in pharmaceutical development and manufacturing.
References
Side-by-side comparison of commercial formulations of Thiabendazole hypophosphite.
For Researchers, Scientists, and Drug Development Professionals
This guide offers a side-by-side comparison of commercially available formulations of Thiabendazole (B1682256) hypophosphite, a systemic fungicide with protective and curative actions. Due to the limited availability of direct comparative studies in the public domain, this guide synthesizes available data on prominent formulations and provides a framework for their evaluation based on established experimental protocols.
Overview of Commercial Formulations
Two notable commercial formulations of Thiabendazole are Arbotect® 20-S and Storite® Clear Liquid. While both utilize thiabendazole as the active ingredient, their specific formulations as the hypophosphite salt aim to enhance solubility and systemic movement within plants.
Arbotect® 20-S is a widely recognized fungicide primarily used for the prevention of Dutch elm disease, sycamore anthracnose, and Beech Leaf Disease.[1][2] It is formulated as a soluble liquid concentrate containing 26.6% Thiabendazole Hypophosphite.[3][4] Reports suggest a high efficacy, with success rates over 99% in controlling Dutch elm disease and providing protection for up to three growing seasons.[1][5]
Quantitative Data Summary
A direct, side-by-side comparison of performance metrics for all commercial formulations is limited by the lack of publicly available, peer-reviewed studies. The following table summarizes the available information.
| Property | Arbotect® 20-S | Storite® Clear Liquid/Excel | Thiabendazole (Active Ingredient) |
| Active Ingredient Concentration | 26.6% this compound[3][4] | Information not publicly available for "Clear Liquid". Storite® Excel contains >= 30 - < 50% thiabendazole (ISO)[6] | N/A |
| Formulation Type | Soluble Liquid Concentrate[3] | Liquid formulation[8] | White or cream-colored powder[10] |
| Primary Applications | Dutch elm disease, sycamore anthracnose, Beech Leaf Disease[2] | Fungal control on bulbs (e.g., narcissus basal rot)[7][8] | Broad-spectrum fungicide and anthelmintic[10] |
| Reported Efficacy | >99% success rate for Dutch elm disease prevention; lasts up to 3 years[1][5] | Effective in controlling Fusarium basal rot in narcissus bulbs[7] | Inhibits a wide range of fungi[10] |
| Solubility (of Thiabendazole) | Formulated for enhanced solubility | Formulated for use in aqueous dips[9] | Sparingly soluble in water, solubility increases in acidic conditions[9] |
| Density (of this compound) | N/A | N/A | Amber liquid; density: 1.103 at 25 °C |
Mechanism of Action: Inhibition of Microtubule Assembly
Thiabendazole's primary mechanism of action involves the disruption of microtubule formation in fungal cells. It achieves this by binding to β-tubulin, a subunit of microtubules. This binding inhibits the polymerization of tubulin dimers, which are essential for the assembly of microtubules. The disruption of microtubule-dependent processes ultimately leads to fungal cell death.[11]
A secondary mechanism may involve the inhibition of mitochondrial respiration, further contributing to its fungicidal effect.[12][13]
Caption: Mechanism of action of Thiabendazole in a fungal cell.
Experimental Protocols
To objectively compare commercial formulations, a series of standardized experiments should be conducted. The following protocols provide a framework for evaluating key performance parameters.
Fungicide Efficacy Testing
This protocol outlines a general method for assessing the in vitro efficacy of different fungicide formulations against a target fungal pathogen.
Caption: Experimental workflow for in vitro fungicide efficacy testing.
Methodology:
-
Pathogen Culture: Grow the target fungal pathogen on a suitable agar medium.
-
Formulation Preparation: Prepare stock solutions of each commercial formulation. Perform serial dilutions to create a range of concentrations.
-
Inoculation: Inoculate fresh agar plates with a standardized amount of the fungal pathogen.
-
Treatment Application: Apply a defined volume of each formulation dilution to the center of the inoculated plates. Include a negative control (no treatment) and a positive control (a known effective fungicide).
-
Incubation: Incubate the plates at the optimal temperature for fungal growth.
-
Data Collection: Measure the diameter of the zone of inhibition (the area around the treatment with no fungal growth) at regular intervals.
-
Data Analysis: Calculate the Effective Concentration 50 (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth.
Solubility Determination
This protocol describes a method for determining the aqueous solubility of different formulations.
Methodology:
-
Solution Preparation: Add an excess amount of each formulation to a known volume of deionized water in separate flasks.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection: Centrifuge the samples to pellet any undissolved material.
-
Quantification: Carefully remove the supernatant and determine the concentration of dissolved Thiabendazole using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability Analysis
This protocol outlines a method for assessing the stability of the formulations under different environmental conditions.
Methodology:
-
Sample Preparation: Prepare solutions of each formulation at a known concentration.
-
Stress Conditions: Expose the samples to various stress conditions, including:
-
Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Exposure to UV light.
-
pH Stress: Adjusting the pH of the solution to acidic and alkaline conditions.
-
-
Time-Point Analysis: At regular time intervals, withdraw aliquots from each sample.
-
Quantification: Analyze the concentration of Thiabendazole in each aliquot using HPLC to determine the rate of degradation.
Conclusion
While Arbotect® 20-S is a well-documented formulation of this compound with proven efficacy for specific tree diseases, a comprehensive, publicly available comparison with other commercial formulations like Storite® Clear Liquid is lacking. The provided experimental protocols offer a standardized approach for researchers and drug development professionals to conduct their own comparative studies to determine the most suitable formulation for their specific application. Such studies are crucial for optimizing dosage, ensuring stability, and maximizing the therapeutic efficacy of Thiabendazole-based treatments.
References
- 1. grandarborsupply.com [grandarborsupply.com]
- 2. rainbowecoscience.com [rainbowecoscience.com]
- 3. wonderlandtreecare.com [wonderlandtreecare.com]
- 4. Thiabendazole as a Therapeutic Root Flare Injection for Beech Leaf Disease Management | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 5. fs.usda.gov [fs.usda.gov]
- 6. syngenta.co.uk [syngenta.co.uk]
- 7. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 8. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 9. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 10. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pomais.com [pomais.com]
- 12. [PDF] Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. | Semantic Scholar [semanticscholar.org]
- 13. Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thiabendazole Hypophosphite: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing ecological impact. Thiabendazole (B1682256) hypophosphite, a compound utilized in various research applications, requires specific disposal procedures due to its inherent hazards, primarily the ecotoxicity of thiabendazole.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of thiabendazole hypophosphite, ensuring compliance with safety regulations and promoting environmental stewardship. Adherence to these procedures is crucial for the protection of both laboratory personnel and the aquatic environment.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound and be fully aware of its associated hazards.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A lab coat.
-
In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator is necessary.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Step-by-Step Disposal Protocol
The disposal of this compound involves a two-stage process: the chemical conversion of the reactive hypophosphite component, followed by the proper disposal of the thiabendazole-containing waste as hazardous material.
Stage 1: Oxidation of Hypophosphite
The hypophosphite component should be oxidized to the more stable and less reactive phosphate (B84403) form. An advanced oxidation process using hydrogen peroxide (H₂O₂) and ultraviolet (UV) light is an effective method for this conversion in a laboratory setting.[1][2]
Experimental Protocol for Hypophosphite Oxidation:
-
Preparation: In a designated chemical fume hood, prepare a diluted aqueous solution of the this compound waste. The concentration should be carefully controlled to manage the reaction rate.
-
pH Adjustment: Adjust the pH of the solution to a range of 5-11.[1][2]
-
Reagent Addition: While stirring the solution, slowly add a 30% solution of hydrogen peroxide. The molar ratio of H₂O₂ to hypophosphite should be optimized based on the concentration of the waste, but a starting point of a 2:1 molar ratio is recommended.
-
UV Irradiation: Expose the solution to a UV lamp. The duration of the irradiation will depend on the volume and concentration of the waste.
-
Monitoring: Monitor the reaction to ensure the complete oxidation of hypophosphite to phosphate. This can be verified using appropriate analytical methods, such as ion chromatography.
-
Neutralization: Once the oxidation is complete, neutralize the solution to a pH of 7 with a suitable acid or base.
Stage 2: Disposal of Thiabendazole Waste
Following the oxidation of hypophosphite, the resulting solution containing thiabendazole must be disposed of as hazardous waste due to its high toxicity to aquatic organisms.
-
Waste Classification: The treated waste solution must be classified as hazardous waste.
-
Containerization:
-
Collect the waste in a clearly labeled, leak-proof, and chemically compatible container.
-
The label should include:
-
The words "Hazardous Waste."
-
The chemical name: "Thiabendazole solution."
-
The associated hazards (e.g., "Toxic to Aquatic Life").
-
The date of accumulation.
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the container is kept closed except when adding waste.
-
Provide secondary containment to prevent spills.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never pour thiabendazole-containing waste down the drain.[3]
-
Spill Management
In the event of a spill of solid this compound:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, dampen the spilled solid with 60-70% ethanol (B145695) to prevent dust formation.
-
Carefully sweep the dampened material into a designated hazardous waste container.
-
Clean the spill area with absorbent paper dampened with 60-70% ethanol, followed by a soap and water solution.
-
Collect all contaminated materials in a sealed, labeled bag for hazardous waste disposal.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| PPE | Safety glasses, chemical-resistant gloves, lab coat, respirator (if needed) | General Laboratory Safety |
| Hypophosphite Oxidation pH | 5 - 11 | [1][2] |
| H₂O₂ to Hypophosphite Ratio | Start with 2:1 molar ratio (optimization may be needed) | General Chemical Principles |
| Final Waste Classification | Hazardous Waste | SDS |
| Disposal Method | Licensed Hazardous Waste Contractor | EPA Regulations |
Disposal Workflow Diagram
References
- 1. Advanced oxidation of hypophosphite and phosphite using a UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous hypophosphite removal and phosphorus recovery by peroxymonosulfate coupled with core-shell structured Fe-Fe2O3 from industrial wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Thiabendazole Hypophosphite
For laboratory professionals engaged in pioneering research and development, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols and logistical information for Thiabendazole hypophosphite, ensuring the protection of researchers and the integrity of their work.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, ensuring a comprehensive barrier against potential exposure.
| Operation | Required Personal Protective Equipment |
| Weighing and Dispensing | Primary: • Nitrile or other chemical-resistant gloves.[1][2] • Safety glasses with side shields or chemical splash goggles.[2][3][4] • Laboratory coat.[5]Secondary (in case of significant dust generation): • A NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[3] |
| Solution Preparation and Mixing | Primary: • Chemical-resistant gloves (e.g., nitrile).[1][2] • Chemical splash goggles.[2][3][4] • Laboratory coat.[5] • Work in a well-ventilated area or a chemical fume hood.[3][5] |
| Handling Treated Materials | Primary: • Long-sleeved shirt and long pants.[6] • Chemical-resistant gloves.[6][7] • Shoes and socks.[6] |
| Spill Cleanup | Primary: • Chemical-resistant gloves.[1][2] • Safety glasses or goggles.[2][3][4] • Laboratory coat or coveralls.[6] • Respirator with a particle filter if dust is present.[3] • Chemical-resistant boots may be necessary for larger spills.[4] |
| Waste Disposal | Primary: • Chemical-resistant gloves.[1][2] • Safety glasses or goggles.[2][3][4] • Laboratory coat.[5] |
Safe Handling and Disposal Workflow
Adherence to a structured workflow is critical for minimizing risks associated with this compound. The following diagram outlines the key stages of handling, from preparation to disposal.
Emergency Response Protocol
In the event of accidental exposure or a spill, a swift and informed response is crucial. This protocol outlines the immediate steps to be taken.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15-20 minutes.[3][8] Remove contaminated clothing.[7][8][9] If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[7][8] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[7][8][9] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[3][8] If breathing is difficult or stops, provide artificial respiration.[8] Seek medical attention if symptoms occur.
-
Ingestion: Do NOT induce vomiting.[8] Call a poison control center or doctor immediately for treatment advice.[8][9]
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Prevent the spill from spreading. Do not flush into surface water or drains.[3]
-
Clean-up: For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[3] For liquid spills, absorb with an inert material and place in a sealed container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all spill cleanup materials as hazardous waste.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination. This substance is very toxic to aquatic life with long-lasting effects.[3][10]
-
Waste Classification: this compound waste should be classified and handled as hazardous chemical waste.[3][5]
-
Container Management:
-
Do not reuse empty containers.[11]
-
For non-refillable containers, triple rinse (or equivalent) promptly after emptying.[11] The rinsate should be collected and disposed of as hazardous waste.[5]
-
Offer the clean container for recycling if available, or puncture and dispose of it in a sanitary landfill, or by other procedures approved by state and local authorities.[11]
-
-
Disposal of Unused Material: Unused this compound that cannot be used for its intended purpose must be disposed of according to federal, state, or local hazardous waste regulations.[5][11] Consult your institution's environmental health and safety department for specific guidance.
The following diagram illustrates the decision-making process for the disposal of this compound.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring a safe and compliant laboratory environment.
References
- 1. Minimize Exposure with Personal Protective Equipment [pss.basf.us]
- 2. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 3. fishersci.com [fishersci.com]
- 4. hgic.clemson.edu [hgic.clemson.edu]
- 5. benchchem.com [benchchem.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. albaugh.com [albaugh.com]
- 8. assets.greencastonline.com [assets.greencastonline.com]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. files.hawaii.gov [files.hawaii.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
